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  • Product: Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
  • CAS: 1133115-50-0

Core Science & Biosynthesis

Foundational

"Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate Introduction: The Quinoline Core in Modern Chemistry The quinoline scaffold is a privileged heterocyclic motif,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the structural basis for a vast array of pharmacologically active compounds and functional materials. Its rigid, planar structure and the presence of a nitrogen heteroatom provide unique electronic and steric properties, making it a cornerstone in medicinal chemistry. This guide focuses on a specific, polysubstituted derivative: Methyl 4-chloro-7-methoxyquinoline-2-carboxylate . The elucidation of such a structure is a critical, non-negotiable step in any research and development pipeline, ensuring the identity and purity of the molecule destined for further study.

This document serves as a technical whitepaper for researchers and drug development professionals, detailing the systematic workflow for the unambiguous structural confirmation of this target molecule. We will dissect the molecule through the lens of modern spectroscopic techniques, demonstrating how an integrated analytical approach, combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provides a self-validating system for structural verification. The causality behind each analytical choice and the interpretation of the resulting data will be explained from the perspective of an experienced application scientist.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established.

Molecular Formula: C₁₂H₁₀ClNO₃ Molecular Weight: 251.67 g/mol

From this formula, we calculate the Degree of Unsaturation (DoU) , a crucial first step in predicting the molecular architecture.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 12 + 1 - (10/2) - (1/2) + (1/2) DoU = 8

A DoU of 8 indicates a highly unsaturated system. The quinoline ring system itself (a fused benzene and pyridine ring) accounts for 7 degrees of unsaturation (4 for the double bonds in the rings, 1 for each of the two rings, and 1 for the C=N bond). The final degree of unsaturation is satisfied by the carbonyl (C=O) double bond of the methyl ester group. This initial calculation aligns perfectly with the proposed structure.

Part 2: Mass Spectrometry (MS) - The Molecular Blueprint

Mass spectrometry is the first line of inquiry, providing the molecular weight of the compound and crucial clues about its elemental composition through isotopic patterns and fragmentation.

Expertise & Causality: We employ high-resolution mass spectrometry (HRMS) not just for the accurate mass, but specifically to observe the isotopic distribution of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which creates a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M⁺). This is an unmistakable signature that validates the presence of a single chlorine atom.

Predicted Mass Spectrum Data
FeaturePredicted m/zInterpretation
Molecular Ion [M]⁺• 251.035Corresponds to the C₁₂H₁₀³⁵ClNO₃ parent molecule.
Isotope Peak [M+2]⁺• 253.032Confirms the presence of one chlorine atom (³⁷Cl).
Fragment 1 220.017Loss of •OCH₃ radical from the ester (M - 31).
Fragment 2 192.022Loss of the entire carbomethoxy group, •COOCH₃ (M - 59).
Fragment 3 164.027Subsequent loss of CO from Fragment 2 (M - 59 - 28).
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrument Setup: Calibrate the TOF mass spectrometer using a standard calibrant solution (e.g., sodium trifluoroacetate) to ensure high mass accuracy (<5 ppm).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Use positive ion mode with a capillary voltage of approximately +3.5 to +4.5 kV. Set the nebulizer gas (N₂) pressure and drying gas flow and temperature to optimal values for desolvation.

  • Data Acquisition: Acquire spectra over a mass range of m/z 50-500. Average multiple scans to improve the signal-to-noise ratio.

  • Analysis: Analyze the resulting spectrum for the parent ion, the characteristic [M+2]⁺• isotope peak, and major fragment ions. Compare the measured accurate mass to the theoretical mass calculated for C₁₂H₁₀ClNO₃.

Visualization: Predicted Fragmentation Pathway

Fragmentation_Pathway M [C₁₂H₁₀ClNO₃]⁺• m/z = 251/253 F1 [C₁₁H₇ClNO₂]⁺• m/z = 220 M->F1 - •OCH₃ F2 [C₁₀H₇ClNO]⁺• m/z = 192 M->F2 - •COOCH₃ F3 [C₉H₇ClN]⁺• m/z = 164 F2->F3 - CO

Caption: Predicted ESI-MS fragmentation of the target molecule.

Part 3: Infrared (IR) Spectroscopy - Mapping Functional Groups

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by measuring their characteristic vibrational frequencies.

Expertise & Causality: The quinoline ring system and the ester functionality are the most prominent features of our target molecule. The C=O stretch of the ester is expected to be a strong, sharp band, providing clear evidence for this group. The position of this band can be subtly influenced by conjugation with the aromatic ring. Furthermore, the presence of both an ester and an ether C-O bond will result in strong signals in the fingerprint region.

Predicted Infrared Absorption Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100-3000MediumC-H StretchAromatic (Quinoline)
2990-2850Medium-WeakC-H StretchAliphatic (Methyl groups)
~1730 Strong, Sharp C=O Stretch Methyl Ester
1620, 1580, 1500Medium-StrongC=C / C=N StretchAromatic Ring (Quinoline)
1300-1200 Strong C-O Stretch (asym.) Ester & Aryl Ether
1150-1050 Strong C-O Stretch (sym.) Ester & Aryl Ether
~850StrongC-H Out-of-plane bendAromatic
~750Medium-StrongC-Cl StretchAryl Halide
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction on the resulting spectrum to ensure accurate peak positions and shapes.

Visualization: Functional Group-IR Correlation

IR_Correlation Molecule Key Functional Groups Ester Ester (C=O) Ether Ether/Ester (C-O) Aromatic Aromatic (C=C/C=N) Alkyl Methyl (C-H) CCl Aryl-Cl (C-Cl) IR_1730 ~1730 cm⁻¹ Ester->IR_1730 Strong C=O Stretch IR_1250 1300-1050 cm⁻¹ Ether->IR_1250 Strong C-O Stretch IR_1600 1620-1500 cm⁻¹ Aromatic->IR_1600 C=C/C=N Bending IR_2900 <3000 cm⁻¹ Alkyl->IR_2900 C-H Stretch IR_750 ~750 cm⁻¹ CCl->IR_750 C-Cl Stretch

Caption: Correlation of key functional groups to their IR regions.

Part 4: Nuclear Magnetic Resonance (NMR) - The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atom-to-atom connectivity of an organic molecule. By analyzing the chemical environment, count, and coupling of protons (¹H) and carbons (¹³C), we can assemble the molecular puzzle with confidence.

Expertise & Causality: The substitution pattern on the quinoline ring is the primary challenge. The placement of the chloro, methoxy, and ester groups creates a unique electronic environment for each remaining proton and carbon. In ¹H NMR, the absence of a proton at C2 and C4 is a key confirmation point. The proton at C3 will therefore be a singlet, a highly diagnostic signal. The electronic effects of the C7-methoxy group (electron-donating) will cause predictable upfield shifts (shielding) for the ortho (H8) and para (H5) protons relative to an unsubstituted ring.

Predicted ¹H NMR Spectrum Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.25s1HH-3Singlet due to no adjacent protons; deshielded by N and C=O.
~8.10d1HH-5Deshielded by proximity to pyridine ring; doublet due to coupling with H-6.
~7.50s1HH-8Shielded by ortho-methoxy group; appears as a singlet or narrow doublet.
~7.40d1HH-6Doublet coupling to H-5.
~4.10s3H-COOCH₃Characteristic singlet for ester methyl protons.[1]
~4.00s3HAr-OCH₃Characteristic singlet for methoxy protons attached to the aromatic ring.
Predicted ¹³C NMR Spectrum Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~165.5CC=OEster carbonyl carbon.
~162.0CC-7Aromatic carbon attached to electron-donating -OCH₃ group.
~150.0CC-4Aromatic carbon attached to electronegative Cl.
~148.5CC-8aQuinoline bridgehead carbon adjacent to N.
~146.0CC-2Carbon attached to N and ester group.
~129.0CHC-5Aromatic methine carbon.
~122.5CC-4aQuinoline bridgehead carbon.
~121.0CHC-3Aromatic methine carbon.
~118.0CHC-6Aromatic methine carbon.
~105.0CHC-8Aromatic methine shielded by ortho-methoxy group.
~56.0CH₃Ar-OCH₃Methoxy carbon.
~53.5CH₃-COOCH₃Ester methyl carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 512 to 2048) and a longer relaxation delay may be required.

  • Data Processing: Fourier transform the raw data (FID). Phase and baseline correct the spectra. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C). Integrate the ¹H NMR signals.

Visualization: Key NMR Structural Correlations

NMR_Structure cluster_H ¹H NMR Predictions cluster_C ¹³C NMR Predictions mol H3 H-3: ~8.25 ppm (s) H5 H-5: ~8.10 ppm (d) H8 H-8: ~7.50 ppm (s) Me_ester Ester -CH₃: ~4.10 ppm (s) Me_ether Ether -CH₃: ~4.00 ppm (s) CO C=O: ~165.5 ppm C4 C-4: ~150.0 ppm C7 C-7: ~162.0 ppm C_Me -OCH₃: ~56.0 & 53.5 ppm

Caption: Predicted key NMR shifts for the target structure.

Part 5: Synthesis of Evidence - The Integrated Workflow

The true power of this analytical approach lies not in any single technique, but in their synergistic and orthogonal nature. Each method validates the others, building an unshakeable foundation for the final structural assignment.

  • MS provides the formula: High-resolution mass spectrometry confirms the molecular formula C₁₂H₁₀ClNO₃ and the presence of one chlorine atom.

  • IR identifies the building blocks: FTIR confirms the presence of the essential functional groups: an ester (C=O), an aryl ether (C-O), an aromatic system (C=C/C=N), and an aryl chloride (C-Cl).

  • NMR assembles the structure: NMR spectroscopy provides the definitive connectivity. ¹H NMR shows the exact number and substitution pattern of protons on the quinoline ring, including the diagnostic singlet for H-3, and confirms the two distinct methyl groups. ¹³C NMR confirms the presence of 12 unique carbons, including the carbonyl and the carbons bearing the chloro and methoxy substituents.

This integrated workflow leaves no ambiguity and serves as a robust, self-validating system for structure elucidation.

Visualization: Integrated Analytical Workflow

Workflow cluster_MS MS Data cluster_IR IR Data cluster_NMR NMR Data Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS_Data1 Molecular Formula C₁₂H₁₀ClNO₃ MS->MS_Data1 MS_Data2 Cl Isotope Pattern MS->MS_Data2 IR_Data Functional Groups: - Ester (C=O) - Ether (C-O) - Aromatic - Aryl-Cl IR->IR_Data NMR_Data Atom Connectivity: - H-3 Singlet - Aromatic Coupling - Two CH₃ Singlets NMR->NMR_Data Conclusion Structure Confirmed: Methyl 4-chloro-7-methoxy quinoline-2-carboxylate MS_Data1->Conclusion MS_Data2->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Integrated workflow for structure elucidation.

References

  • PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

Sources

Foundational

A Technical Guide to Methyl 4-chloro-7-methoxyquinoline-6-carboxylate: Synthesis, Properties, and Application in Targeted Cancer Therapy

Introduction: A Pivotal Intermediate in Modern Oncology Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a highly functionalized quinoline derivative that has emerged as a critical building block in the synthesis of a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in Modern Oncology

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a highly functionalized quinoline derivative that has emerged as a critical building block in the synthesis of advanced pharmaceutical agents.[1] Its rigid heterocyclic core, substituted with a reactive chlorine atom, an electron-donating methoxy group, and a methyl ester, provides a versatile scaffold for constructing complex molecular architectures.

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Lenvatinib (trade name LENVIMA®), an oral multi-receptor tyrosine kinase inhibitor.[2][3] Lenvatinib is a frontline treatment for several aggressive cancers, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma, making the reliable synthesis of its precursors a subject of intense research and industrial optimization.[4][5] This guide provides a detailed examination of the synthesis, chemical properties, and strategic application of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate in the production of this life-saving therapeutic.

Physicochemical and Structural Properties

The structural attributes of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate dictate its reactivity and utility as a synthetic intermediate. The chlorine atom at the C4 position is the primary site for nucleophilic substitution, a key step in its conversion to downstream products.[6] The methoxy group at C7 and the methyl ester at C6 influence the electronic properties of the quinoline ring system.

PropertyValueSource
CAS Number 205448-66-4[7][8]
Molecular Formula C₁₂H₁₀ClNO₃[9]
Molecular Weight 251.67 g/mol [9][10]
IUPAC Name methyl 4-chloro-7-methoxyquinoline-6-carboxylate[11]
Appearance Bright yellow or orange solidChemicalBook[7]
Predicted Boiling Point 377.4 ± 37.0 °CHome Sunshine Pharma
Predicted Density 1.320 ± 0.06 g/cm³Home Sunshine Pharma

Synthesis and Manufacturing

The industrial synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a well-established process, prized for its efficiency and scalability. The most common and field-proven method involves the chlorination of its 4-oxo precursor, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.

Causality of Reagent Selection
  • Starting Material: Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is the logical precursor. The 4-oxo group (a vinylogous amide) can be readily converted to the 4-chloro substituent.

  • Chlorinating Agent: Phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are the reagents of choice.[10][12] They are highly effective for this type of transformation, converting the keto group into a reactive chlorinating species. The choice between them often depends on cost, handling, and downstream purification considerations. Toluene is a common solvent for this reaction, providing a suitable boiling point for the reaction to proceed efficiently.[12]

  • Catalyst: In some protocols, a catalytic amount of N,N-dimethylformamide (DMF) is added when using thionyl chloride.[10] DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent and soluble chlorinating agent, accelerating the reaction.

Step-by-Step Synthesis Protocol

This protocol describes a common lab-scale synthesis via chlorination.

  • Reaction Setup: To a reaction flask equipped with a reflux condenser and a nitrogen inlet, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).[12]

  • Solvent and Reagent Addition: Add toluene as the solvent, followed by the slow addition of phosphoryl chloride (POCl₃) (approx. 1.5-3.0 eq).[12] The reaction is exothermic and should be controlled.

  • Reaction Execution: Heat the mixture to 90-95 °C and maintain for 3-4 hours.[12] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mass into ice-cold water to quench the excess phosphoryl chloride.

  • Extraction and Neutralization: Separate the organic (toluene) layer. Wash the organic layer with water and then with a basic solution (e.g., 20% sodium hydroxide solution) to neutralize any remaining acidic components.[12]

  • Isolation: The product will precipitate as a solid. Filter the resulting solid, wash with water, and dry under reduced pressure to yield Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.[12]

Diagram: Synthesis Workflow

Figure 1: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate A Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate B Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate (CAS: 205448-66-4) A->B  1. POCl₃ or SOCl₂/DMF  2. Toluene, 90-95 °C  3. Aqueous Work-up Figure 2: Conversion to a Key Lenvatinib Intermediate cluster_0 Core Intermediate Synthesis cluster_1 Final Drug Assembly A Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate (CAS: 205448-66-4) B 4-chloro-7-methoxy- quinoline-6-carboxamide (CAS: 417721-36-9) A->B  Aqueous Ammonia,  Methanol, 25-60 °C D Lenvatinib (API) B->D  Coupling Reaction  (SNAr) C 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea C->D  Coupling Reaction  (SNAr)

Caption: Pathway from the title compound to Lenvatinib.

Conclusion and Future Outlook

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is more than just a chemical compound; it is an enabling molecule for the synthesis of targeted cancer therapies. Its well-defined synthesis and predictable reactivity make it an invaluable asset for medicinal chemists and process development scientists. As research into new kinase inhibitors continues, the demand for versatile and highly functionalized heterocyclic building blocks like this quinoline derivative is expected to grow. Further optimization of its synthesis to enhance yield, reduce waste, and lower costs remains an active area of industrial research, ensuring a stable supply chain for the production of Lenvatinib and potentially new therapeutics yet to be discovered. [1]

References

  • Synthesis Methods of Lenvatinib Mesylate API. (2024, August 7). Qingmu Pharmaceutical. Retrieved from [Link]

  • CN109734661B - Synthetic method of lenvatinib. (n.d.). Google Patents.
  • Shiri, P., Ramezanpour, S., Amani, A. M., & Dehaen, W. (n.d.). Six-step synthesis of lenvatinib 50 starting from 4-chloro-7-methoxyquinoline-6-carboxamide 49 and 4-amino-3-chlorophenol 45. ResearchGate. Retrieved from [Link]

  • Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • WO2019092625A1 - Process for the preparation of lenvatinib or its salts thereof. (n.d.). Google Patents.
  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. (n.d.). PharmaCompass. Retrieved from [Link]

  • CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. (n.d.). Google Patents.
  • CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • EP3620452A1 - Process for the preparation of lenvatinib. (n.d.). Google Patents.

Sources

Exploratory

Foreword: The Enduring Relevance of the Quinoline Nucleus

An In-depth Technical Guide to the Synthesis of Substituted Quinoline-2-Carboxylates The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Quinoline-2-Carboxylates

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antibacterial, antimalarial, anticancer, and anti-inflammatory applications.[1][2][3] Among its many derivatives, substituted quinoline-2-carboxylates represent a particularly privileged class.[4][5] They not only exhibit intrinsic biological activity but also serve as versatile precursors for more complex molecules, such as specialized amides and esters, through straightforward derivatization of the carboxyl group.[6][7]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of named reactions to provide a deeper understanding of the strategic and mechanistic considerations that underpin the synthesis of these vital compounds. We will explore the causality behind methodological choices, compare classical and modern approaches, and provide field-tested protocols to empower scientists in their synthetic endeavors.

Classical Approaches: The Foundation of Quinoline Synthesis

The construction of the quinoline ring system has been a subject of intense study for over a century, leading to a robust portfolio of named reactions. While many of these reactions were not initially designed for the direct synthesis of 2-carboxylate derivatives, their principles are foundational and can often be adapted. Key among these are methods that build the heterocyclic ring through cyclization and condensation strategies.

The Friedländer Annulation: A Direct and Versatile Route

The Friedländer synthesis is arguably one of the most direct and high-yielding methods for preparing polysubstituted quinolines.[8] The core principle involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, such as a β-ketoester.[9][10][11] The choice of catalyst is critical; acids like p-toluenesulfonic acid or even iodine can be effective, while bases such as potassium hydroxide or DBU are also employed.[9][10]

Mechanistic Causality: The reaction is believed to proceed via one of two primary pathways, the dominance of which is dictated by the reaction conditions.

  • Aldol Condensation First (Acid/Base Catalysis): The initial step is an intermolecular aldol condensation between the 2-aminoaryl carbonyl and the active methylene compound. This adduct then rapidly cyclizes through the formation of a Schiff base (imine) with the aromatic amine, followed by dehydration to yield the aromatic quinoline ring.[9]

  • Schiff Base First (Acid Catalysis): Alternatively, the aromatic amine and the ketone can first form a Schiff base, which then undergoes an intramolecular aldol-type condensation, followed by dehydration.[9]

The selection of a β-ketoester (e.g., ethyl acetoacetate) as the active methylene component is a deliberate choice that directly installs the desired ester functionality at the 2-position of the resulting quinoline ring.

Diagram: Generalized Mechanism of the Friedländer Annulation

Friedlander_Mechanism cluster_reactants Starting Materials cluster_pathway Reaction Pathway R1 2-Aminoaryl Aldehyde/Ketone Step1 Aldol Condensation or Schiff Base Formation R1->Step1 R2 Active Methylene Compound (β-Ketoester) R2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Intermediate Step3 Dehydration & Aromatization Step2->Step3 Dihydroquinoline Adduct Product Substituted Quinoline-2-carboxylate Step3->Product

Caption: Key stages of the Friedländer Annulation pathway.

The Doebner and Doebner-von Miller Reactions

These related syntheses offer powerful routes to quinolines, with the Doebner reaction being particularly relevant for our target molecules.

  • The Doebner Reaction: This is a three-component reaction that condenses an aniline, an aldehyde, and pyruvic acid to directly yield quinoline-4-carboxylic acids.[12][13][14] While this method targets the 4-position for the carboxylate, its principles of building the ring from simple precursors are noteworthy.

  • The Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction combines an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][15] The reaction typically proceeds via a 1,4-Michael addition of the aniline to the unsaturated system, followed by cyclization and oxidation.[15][16] Judicious choice of the unsaturated carbonyl component can lead to the desired substitution pattern. For instance, using a β,γ-unsaturated α-ketoester has been shown to produce 2-carboxy-4-arylquinolines, representing a reversal of the typical regiochemistry.[16]

Mechanistic Causality: The regiochemical outcome of the Doebner-von Miller reaction is a subject of debate but is heavily influenced by the initial point of attack.[15][16] The classical outcome (substitution at the 2-position) is explained by a 1,4-conjugate addition of the aniline.[16] However, under certain conditions, particularly with α-ketoesters, a 1,2-addition to form a Schiff's base can precede cyclization, leading to a different substitution pattern.[16] This highlights the importance of substrate control in directing the synthetic outcome.

Diagram: Doebner Reaction Mechanistic Flow

Doebner_Mechanism Aniline Aniline Imine N-Arylimine (Schiff Base) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine PyruvicAcid Pyruvic Acid (Enol Form) Adduct Michael-Type Adduct PyruvicAcid->Adduct Imine->Adduct + Pyruvic Acid Cyclized Dihydroquinoline Intermediate Adduct->Cyclized Intramolecular Cyclization Product Quinoline-4- carboxylic Acid Cyclized->Product Oxidation

Caption: Proposed mechanistic pathway of the Doebner reaction.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and highly effective method for preparing 4-hydroxyquinoline derivatives, which can bear a carboxylate group at the 3-position.[17][18] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate, DEEM).[18][19] This is followed by a high-temperature thermal cyclization (typically >250 °C) and subsequent hydrolysis/decarboxylation steps if the 4-hydroxyquinoline is the final target.[17][19] The key intermediate, a 4-hydroxy-3-carboalkoxyquinoline, is a close analogue to our target scaffold.

Experimental Insight: The high temperatures required for the cyclization step can be a significant drawback, potentially leading to decomposition.[19] Modern protocols have overcome this limitation by using high-boiling point solvents like diphenyl ether or, more efficiently, through microwave irradiation, which dramatically reduces reaction times and often improves yields.[18][20]

Modern Catalytic and One-Pot Strategies

While classical methods are robust, contemporary research focuses on developing more efficient, atom-economical, and environmentally benign syntheses. These often involve transition-metal catalysis or elegant one-pot multicomponent reactions.

Metal-Catalyzed Cyclization and Annulation

Transition metals like rhodium, copper, and iron have emerged as powerful catalysts for quinoline synthesis.

  • Rhodium-Catalyzed [5+1] Annulation: Sudalai and colleagues reported a rhodium-catalyzed strategy involving the cyclization of anilines with alkynyl esters.[21] This method leverages C-H bond activation at the ortho-position of the aniline, followed by cyclization to regioselectively produce quinoline carboxylates.[21]

  • Copper-Catalyzed Reactions: Copper(II) triflate has been shown to effectively catalyze the synthesis of quinoline-2-carboxylates from 2-aminoaryl carbonyls and alkynyl carboxylates via a cascade of Michael addition, cyclization, and aromatization.[22][23] This approach offers good yields at room temperature.[22]

Innovative One-Pot Syntheses

The development of one-pot procedures, where multiple reaction steps occur in a single flask, represents a significant advance in synthetic efficiency. A notable example is the synthesis of quinoline-2-carboxylates from 2-aminobenzaldehydes and β-nitroacrylates.[4][24][25] This protocol involves an initial aza-Michael addition and an intramolecular Henry reaction, followed by a base-promoted elimination and aromatization sequence.[24][25] The use of a solid-supported base simplifies purification and enhances the green credentials of the synthesis.[4][25]

Comparative Analysis of Key Synthetic Methodologies

The choice of synthetic route is a critical decision based on factors like desired substitution patterns, starting material availability, and required reaction conditions.

MethodStarting MaterialsKey Features & InsightsAdvantagesDisadvantages
Friedländer Annulation 2-Aminoaryl aldehydes/ketones, compounds with an active methylene group.[8]A direct, often high-yielding condensation. The availability of the substituted 2-aminoaryl carbonyl can be the rate-limiting factor in the overall synthetic plan.[8]Straightforward and efficient for polysubstituted quinolines.[26]Limited by the availability of starting 2-aminoaryl carbonyls.[8]
Doebner-von Miller Anilines, α,β-unsaturated carbonyl compounds.[15]Acid-catalyzed condensation and cyclization. Prone to polymerization of the carbonyl substrate, but this can be mitigated with biphasic systems.[13]Versatile for a range of substituted quinolines.[8]Often requires harsh acidic conditions and can produce side products or low yields.[8][17]
Gould-Jacobs Reaction Anilines, alkoxymethylenemalonate esters.[17]A multi-step sequence involving condensation and high-temperature cyclization to form 4-hydroxy-3-carboxyquinolines.[18][19]Effective for specific substitution patterns, particularly with meta-electron-donating groups on the aniline.[18]Traditionally requires very high temperatures (>250 °C); regioselectivity can be an issue with asymmetric anilines.[19]
Modern Catalytic Methods Anilines, alkynes, aldehydes, etc.[21][22]Employs catalysts (e.g., Rh, Cu) to enable novel bond formations like C-H activation, often under milder conditions.[21]High efficiency, novel substrate scope, and often milder reaction conditions.Catalyst cost and sensitivity can be a concern; development may be required for specific substrates.
One-Pot Nitroacrylate Method 2-Aminobenzaldehydes, β-nitroacrylates.[4][25]A domino reaction sequence (aza-Michael-Henry) followed by elimination.[24]High efficiency, operational simplicity, and good functional group tolerance under mild conditions.[5]Requires synthesis of specific β-nitroacrylate starting materials.

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions for key synthetic transformations.

Protocol 1: Friedländer Synthesis of Ethyl 4-Phenylquinoline-2-carboxylate

This protocol is adapted from the general principles of the Friedländer annulation.[8][10]

Causality: The use of potassium hydroxide provides the basic conditions necessary to deprotonate the α-methylene position of ethyl benzoylacetate, facilitating the initial condensation with 2-aminobenzophenone. Ethanol is chosen as a polar protic solvent that readily dissolves the reactants and the base.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-aminobenzophenone (1.0 eq), ethanol (30 mL), and ethyl benzoylacetate (1.1 eq).

  • Catalyst Addition: While stirring, add a catalytic amount of potassium hydroxide (e.g., 0.2 eq).

  • Reaction Execution: Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: Partition the resulting residue between water (50 mL) and ethyl acetate (50 mL). Separate the layers and extract the aqueous layer with an additional portion of ethyl acetate (25 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford the pure ethyl 4-phenylquinoline-2-carboxylate.

Protocol 2: Microwave-Assisted Gould-Jacobs Reaction (Intermediate Synthesis)

This protocol details the efficient synthesis of the anilidomethylenemalonate intermediate, a key step in forming the quinoline ring.[18][20]

Causality: Microwave irradiation provides rapid, localized heating, which dramatically accelerates the condensation reaction between the aniline and DEEM while minimizing side reactions that can occur with prolonged conventional heating.[18][20] Using excess DEEM acts as both a reagent and a solvent.[18]

  • Reaction Setup: In a 5 mL microwave vial, combine the substituted aniline (e.g., 2.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (e.g., 6.0 mmol, 3.0 eq).[18]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-140 °C and hold for 5-10 minutes. Note: Optimal time and temperature should be determined empirically for each substrate.

  • Isolation: After the reaction, cool the vial to room temperature. A precipitate of the anilidomethylenemalonate intermediate should form.

  • Purification: Filter the solid product and wash thoroughly with a cold, non-polar solvent like hexane or ice-cold acetonitrile to remove excess DEEM.[18]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can then be carried forward to the thermal or acid-catalyzed cyclization step to form the 4-hydroxy-3-carboethoxyquinoline.

Conclusion and Future Outlook

The synthesis of substituted quinoline-2-carboxylates has evolved from classical, high-temperature cyclizations to sophisticated, catalyst-driven transformations. While foundational methods like the Friedländer and Gould-Jacobs reactions remain highly relevant, the future of the field lies in the continued development of mild, efficient, and selective modern methodologies. The pursuit of green chemistry principles, such as the use of reusable catalysts, solvent-free conditions, and one-pot procedures, will undoubtedly shape the next generation of synthetic routes.[22] For the drug development professional, this expanding toolkit provides unprecedented access to novel chemical matter, accelerating the discovery of next-generation therapeutics built upon the remarkable quinoline scaffold.

References

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • Slideshare. Organic Name Reaction With Their Respective Mechanism. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of quinolines: a review. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • YouTube. Combe's synthesis of quinoline || detailed mechanism. Available from: [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

  • ResearchGate. Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. Available from: [Link]

  • PubMed. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Available from: [Link]

  • NIH PMC. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

  • MDPI. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • MDPI. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

  • PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available from: [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]

Sources

Foundational

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Quinoline-2-Carboxylate Derivatives The quinoline ring system, an aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the fiel...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Quinoline-2-Carboxylate Derivatives

The quinoline ring system, an aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine, and have been extensively developed as synthetic therapeutic agents.[2] The inherent properties of the quinoline nucleus, including its ability to intercalate into DNA and participate in hydrogen bonding and metal chelation, make it a versatile scaffold for drug design.[1][3]

This guide focuses specifically on quinoline-2-carboxylate derivatives , a subclass that has garnered significant attention for its broad spectrum of biological activities.[4][5] The presence of the carboxylate group at the 2-position is critical; it can act as a key pharmacophore, a metal-chelating moiety, or a precursor for further chemical modifications, such as the formation of amides and esters.[4][6] This versatility allows for the fine-tuning of a molecule's physicochemical properties and biological targets, leading to a diverse range of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][7]

Core Synthesis Strategies

The biological evaluation of quinoline-2-carboxylate derivatives is predicated on their efficient chemical synthesis. Numerous methodologies have been developed, often aiming for high yields and molecular diversity. A prominent and efficient approach is the one-pot synthesis, which minimizes procedural steps and waste. One such protocol involves the reaction of β-nitroacrylates with 2-aminobenzaldehydes under mild, heterogeneous conditions, allowing for the synthesis of a wide array of functionalized derivatives in good overall yields.[4][5] Other established methods include the Friedlander condensation of 2-aminoarylketones with enolisable ketones and copper-catalyzed cyclizations.[8]

The choice of synthetic route is a critical experimental decision, as it dictates the types of substituents that can be introduced onto the quinoline core. This, in turn, directly influences the resulting biological activity, forming the basis of structure-activity relationship (SAR) studies.

G A 2-Aminobenzaldehyde C Aza-Michael Addition A->C B β-Nitroacrylate B->C D Intramolecular Henry Reaction (Cyclization) C->D Intermediate E Elimination & Aromatization D->E Cyclized Intermediate F Functionalized Quinoline-2-carboxylate E->F

Caption: General workflow for a one-pot synthesis of quinoline-2-carboxylates.

Section 1: Anticancer Activity

Quinoline derivatives are prominent scaffolds in oncology research, with several compounds demonstrating potent antiproliferative activity.[9] The mechanisms are diverse, reflecting the scaffold's ability to interact with multiple biological targets crucial for cancer cell survival and proliferation.[10][11]

Mechanisms of Action

The anticancer effects of quinoline-2-carboxylate derivatives are often multifactorial. Key mechanisms include:

  • Inhibition of Topoisomerases: These enzymes are vital for managing DNA topology during replication. Certain quinoline derivatives can stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[1][3][9]

  • Kinase Inhibition: Many cellular signaling pathways that drive cancer growth are regulated by protein kinases. Derivatives have been identified that inhibit key kinases like Pim-1, which is often upregulated in malignancies and promotes cell development.[3]

  • Tubulin Polymerization Disruption: Microtubules are essential for forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately inducing apoptosis.[9][12]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of DNA, disrupting replication and transcription processes and triggering cell death pathways.[3]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Signaling Q2C Quinoline-2-carboxylate Derivative DNA DNA Q2C->DNA Intercalation Topo Topoisomerase Q2C->Topo Inhibition Tubulin Tubulin Polymerization Q2C->Tubulin Disruption Pim1 Pim-1 Kinase Q2C->Pim1 Inhibition Apoptosis Apoptosis / Cell Cycle Arrest DNA->Apoptosis Topo->Apoptosis Tubulin->Apoptosis Prolif Cell Proliferation Pim1->Prolif Prolif->Apoptosis Inhibition of Proliferation Leads to Apoptosis

Caption: Multi-target mechanisms of anticancer action for quinoline derivatives.

Quantitative Anticancer Activity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against various cancer cell lines.

Compound ClassCell LineIC₅₀ / GI₅₀ (µM)Reference
Quinoline-2-carboxylic acidHeLa (Cervical Cancer)Significant Cytotoxicity[6]
Quinoline-2-carboxylic acidMCF-7 (Breast Cancer)High Growth Inhibition[6][13]
2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88[10]
6-Chloro-quinoline-4-carboxylic acidMCF-7 (Breast Cancer)82.9% growth reduction[13]
Quinoline-2-carboxamidesPC-3 (Prostate Cancer)1.29 - 2.81[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-2-carboxylate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. Observe the formation of purple precipitate in the wells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[14] Quinoline-2-carboxylate derivatives have emerged as a promising scaffold, exhibiting activity against a range of bacteria and fungi.[15][16][17]

Mechanisms of Action

The antimicrobial effects are primarily attributed to the inhibition of essential microbial enzymes:

  • DNA Gyrase/Topoisomerase IV Inhibition: Similar to fluoroquinolone antibiotics, these compounds can target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), enzymes crucial for DNA replication, repair, and recombination. Inhibition leads to bacterial cell death.[18]

  • Peptide Deformylase (PDF) Inhibition: PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized proteins. Its inhibition is lethal to bacteria, making it an attractive target for novel antibiotics.[16][17]

Quantitative Antimicrobial Activity

Efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Compound ClassOrganismMIC (µg/mL)Reference
Schiff base derivativesStaphylococcus aureusHigh activity[15]
Substituted quinolin-2-onesBacillus cereus, E. coli3.12 - 50[16]
Quinoline-based hybridsStaphylococcus aureus2[19]
Quinoline-based hybridsMycobacterium tuberculosis10[19]
Sulfonamide-based quinolonesE. coli100[20]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method to determine the quantitative susceptibility of a microorganism to an antimicrobial agent.

Principle: A standardized inoculum of the test microbe is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which there is no visible growth.

Step-by-Step Methodology:

  • Preparation of Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the microbial strain to the logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microbe (e.g., 24-48 hours for fungi).

  • Reading the MIC: After incubation, examine the plate for visible growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • Validation: The positive control well must show clear turbidity, and the negative control well must remain clear for the results to be valid.

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases.[21] Quinoline-2-carboxylate derivatives have shown significant potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.[21][22]

Mechanisms of Action

The anti-inflammatory properties of these compounds are linked to their ability to interfere with pro-inflammatory signaling cascades:

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. Quinoline derivatives can inhibit the activation of NF-κB, thereby suppressing this downstream inflammatory cascade.[21]

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Some quinoline derivatives act as COX-2 inhibitors, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[23][24]

G cluster_pathway NF-κB Signaling Pathway cluster_nuc LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Inflammation Inflammatory Response Genes->Inflammation Q2C Quinoline-2-carboxylate Derivative Q2C->IKK Inhibition

Caption: Proposed inhibition of the NF-κB pathway by quinoline derivatives.

Quantitative Anti-inflammatory Activity
AssayModelEfficacyReference
LPS-induced NO ProductionRAW 264.7 MacrophagesAppreciable anti-inflammation[6]
Carrageenan-induced Paw EdemaMouseSignificant edema reduction[21][25]
Xylene-induced Ear EdemaMouseHigh anti-inflammatory effect[23]
Experimental Protocol: LPS-induced Nitric Oxide (NO) Production Assay

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO. A decrease in nitrite concentration in the culture medium of LPS-stimulated cells treated with a test compound indicates anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the quinoline derivatives. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-only control.

Section 4: Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and inflammation.[26] Quinoline derivatives have been investigated as potential neuroprotective agents due to their multi-target capabilities.[27][28][29]

Mechanisms of Action

The neuroprotective potential of quinoline-2-carboxylates is often linked to a combination of activities:

  • Antioxidant Effects: Many derivatives can scavenge free radicals and reduce reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage. This is a crucial mechanism, as the brain is highly susceptible to oxidative stress.[26][30][31]

  • Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), which is involved in dopamine metabolism and ROS production, are key strategies in treating Alzheimer's and Parkinson's diseases, respectively.[30][31]

  • Anti-inflammatory and Metal Chelating Properties: By reducing neuroinflammation and chelating excess metal ions that can catalyze ROS formation, these compounds can further protect neuronal integrity.[26][28]

Quantitative Neuroprotective Activity
AssayModelResultReference
Oxidative Insult ProtectionBV-2, C6, HT-22 brain cellsSuccessful protection[26]
Nitric Oxide ReductionNeuronal cells30% reduction[26][27]
In silico BBB permeabilityVirtual platforms80% promising to cross BBB[26][27]
Experimental Protocol: H₂O₂-Induced Oxidative Stress Assay

This assay evaluates a compound's ability to protect neuronal cells from death induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent.

Principle: Neuronal cells (e.g., HT-22 or SH-SY5Y) are exposed to a toxic level of H₂O₂. The protective effect of a co-administered or pre-treated compound is quantified by measuring cell viability, typically using the MTT assay described previously.

Step-by-Step Methodology:

  • Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to attach and differentiate (if necessary) for 24-48 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the quinoline derivative for a period of 1 to 24 hours.

  • Oxidative Insult: Add H₂O₂ to the wells to a final concentration known to induce significant cell death (e.g., 100-500 µM, must be optimized for the specific cell line). Include a control group treated with H₂O₂ alone.

  • Incubation: Incubate for the required duration of the insult (e.g., 6-24 hours).

  • Viability Assessment: After the incubation, assess cell viability using the MTT assay (or another viability assay like LDH release or Calcein-AM staining).

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and H₂O₂ to the viability of cells treated with H₂O₂ alone. An untreated control group represents 100% viability.

Conclusion and Future Directions

The evidence strongly indicates that quinoline-2-carboxylate derivatives are a highly valuable and versatile scaffold in drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains underscores their therapeutic potential.[7][21] The ability to modulate key biological targets such as kinases, topoisomerases, and inflammatory pathways like NF-κB provides a solid mechanistic foundation for their activity.[3][21]

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline core is needed to optimize potency and selectivity for specific targets.

  • Pharmacokinetic Profiling: In-depth ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are essential to identify candidates with favorable drug-like properties.

  • In Vivo Efficacy: Promising in vitro candidates must be advanced to relevant animal models to validate their therapeutic effects and assess safety.

  • Multi-target Drug Design: Given the complex nature of diseases like cancer and neurodegeneration, the inherent multi-target capabilities of this scaffold should be intentionally harnessed to design next-generation therapeutics.

References

  • Maciá, A., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. MDPI. [Link]

  • Maciá, A., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed. [Link]

  • Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. ResearchGate. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Kumar, A., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Peer Reviewed Journal of Biomedical & Pharmaceutical Sciences. [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]

  • Kumar, S., et al. (2018). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Science.gov. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. R Discovery. [Link]

  • Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. ResearchGate. [Link]

  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies. [Link]

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

  • Quinoline derivatives 60a–63b reported as anti-inflammatory agents. ResearchGate. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Europe PMC. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Bentham Science. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, ‎Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore ‎Sites. ResearchGate. [Link]

  • Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. NIH. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Methyl 4-chloro-7-methoxyquinoline-2-carboxylate: A Pivotal Intermediate in Modern Drug Discovery

Abstract Methyl 4-chloro-7-methoxyquinoline-2-carboxylate stands as a cornerstone intermediate in contemporary medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its strategically functionalized...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate stands as a cornerstone intermediate in contemporary medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its strategically functionalized quinoline core provides a robust scaffold for developing complex molecules, most notably multi-kinase inhibitors used in oncology. This guide elucidates the compound's critical physicochemical properties, outlines a validated synthetic pathway, and explores its core application as a reactive building block. We will delve into the chemical logic behind its utility, focusing on the reactivity of the C4-chloro substituent, and provide a detailed, field-tested protocol for its derivatization—a key step in the synthesis of advanced active pharmaceutical ingredients (APIs).

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] This designation stems from its ability to serve as a versatile framework for ligands that bind to a diverse range of biological targets.[1][2] Modifications to the quinoline core allow for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

Within this important class, Methyl 4-chloro-7-methoxyquinoline-2-carboxylate (or its close analogue, the 6-carboxylate) emerges as a particularly valuable intermediate.[3] Its structure is pre-functionalized with key features that chemists can exploit:

  • The 4-Chloro Group: This is the primary reactive site. The electron-withdrawing nature of the quinoline nitrogen renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This allows for the facile introduction of a wide array of nucleophiles (amines, phenols, thiols), which is a critical step for building the complex pharmacophores of modern drugs.[4][5]

  • The 7-Methoxy Group: This electron-donating group can influence the electronic properties of the quinoline ring system, potentially modulating target binding affinity and metabolic stability in the final drug molecule.[6]

  • The 2-Carboxylate Group: This ester group can serve as a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid, offering another point for diversification.[6]

This unique combination of features makes the compound an indispensable precursor in the synthesis of targeted therapies, especially those aimed at inhibiting receptor tyrosine kinases (RTKs) involved in cancer progression, such as VEGFR.[3][7]

Physicochemical Properties & Characterization

A thorough understanding of a key intermediate's physical and chemical properties is fundamental for its effective use in multi-step synthesis.

PropertyValueSource
IUPAC Name Methyl 4-chloro-7-methoxyquinoline-2-carboxylatePubChem[8]
CAS Number 205448-66-4 (for 6-carboxylate isomer)PubChem[8]
Molecular Formula C₁₂H₁₀ClNO₃PubChem[8]
Molecular Weight 251.67 g/mol PubChem[8]
Appearance Typically a white to off-white or pale yellow solidChemicalBook[9]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Toluene.-

Note: Data is often presented for the closely related 6-carboxylate isomer, which shares similar reactivity and application profiles.

Characterization is typically achieved using standard analytical techniques. For a related isomer, ¹H NMR spectroscopy in DMSO-d₆ shows characteristic peaks for the two methyl groups (one from the ester, one from the ether) around 3.87 and 3.98 ppm, along with distinct signals for the aromatic protons on the quinoline core.[9]

Synthesis of the Quinoline Core Intermediate

The construction of the Methyl 4-chloro-7-methoxyquinoline-carboxylate core is a critical upstream process. A common and reliable method involves the chlorination of the corresponding 4-quinolone precursor. This transformation is a cornerstone of quinoline chemistry, converting a relatively unreactive hydroxyl group into an excellent leaving group (chloride).

The causality here is clear: the 4-quinolone (or 4-oxo-1,4-dihydroquinoline) tautomer is not susceptible to direct nucleophilic substitution. Conversion to the 4-chloro derivative activates the C4 position for the crucial SNAr reaction that defines its utility.

Below is a logical workflow for this synthesis.

G start Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate reaction Chlorination Reaction - Reflux, Inert Atmosphere - Catalytic DMF (for SOCl₂) start->reaction Add to reagent Chlorinating Agent (e.g., Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃)) reagent->reaction Add workup Aqueous Work-up - Quench with ice water - Neutralize reaction->workup Cool and Quench extraction Solvent Extraction (e.g., Dichloromethane or Ethyl Acetate) workup->extraction Extract purification Purification - Dry over Na₂SO₄ - Concentrate under reduced pressure extraction->purification Isolate Organic Phase product Final Product: Methyl 4-chloro-7-methoxyquinoline- 6-carboxylate purification->product

Caption: General workflow for the synthesis of the title compound.

A published procedure involves heating the 4-quinolone precursor in thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) at reflux for approximately one hour.[9] After reaction completion, the mixture is carefully poured into ice water and extracted with an organic solvent like dichloromethane to yield the desired product.[9]

Core Application: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary value of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate lies in its role as an electrophile in SNAr reactions. This reaction is the linchpin for connecting the quinoline core to other fragments of the target API, very often an aniline or phenol derivative.

The mechanism proceeds via an addition-elimination pathway.[10] A nucleophile attacks the electron-deficient C4 carbon, transiently breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] Aromaticity is then restored by the expulsion of the chloride leaving group. The electron-deficient nature of the pyridine portion of the quinoline ring is essential for stabilizing this negatively charged intermediate, thus facilitating the reaction.[5]

This reaction is central to the synthesis of numerous kinase inhibitors, where an ether or amino linkage is formed at the C4 position.[11][12] For example, it is a key building block for Lenvatinib, a multi-kinase inhibitor used to treat thyroid and liver cancer.[11]

The general transformation is depicted below:

G intermediate Methyl 4-chloro-7-methoxy- quinoline-2-carboxylate Reactive Site (C4-Cl) product API Precursor New C-N or C-O bond formed intermediate:f0->product:f0 SₙAr Reaction nucleophile Nucleophile e.g., R-NH₂ (Amine) or R-OH (Phenol) nucleophile->product:f0 conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: The SNAr reaction, the core utility of the intermediate.

Field-Proven Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a representative, self-validating procedure for the nucleophilic substitution at the C4 position. Such methods can be performed under conventional heating or accelerated using microwave irradiation.[4]

Objective: To synthesize a 4-amino-7-methoxyquinoline derivative from Methyl 4-chloro-7-methoxyquinoline-2-carboxylate.

Materials:

  • Methyl 4-chloro-7-methoxyquinoline-2-carboxylate (1.0 eq)

  • Substituted Aniline or Aliphatic Amine (1.2-1.5 eq)[4]

  • Solvent: Isopropanol, DMF, or NMP[4]

  • Base (optional, if amine is used as its salt): K₂CO₃ or DIPEA

  • Round-bottom flask with reflux condenser or a microwave reaction vial

  • Stirring plate and magnetic stir bar

  • Standard work-up and purification equipment (Silica gel, solvents for chromatography)

Procedure (Conventional Heating):

  • Reaction Setup: To a round-bottom flask, add Methyl 4-chloro-7-methoxyquinoline-2-carboxylate (1.0 eq) and the chosen amine nucleophile (1.2 eq).[4]

  • Solvent Addition: Add a suitable high-boiling solvent such as isopropanol or DMF to dissolve the reactants.[4]

  • Heating: Heat the mixture to reflux with vigorous stirring. If a base like K₂CO₃ is required, it should be added at this stage.

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting chloro-quinoline spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.[5][13] If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into ice-water to precipitate the crude product.[5][13]

  • Extraction: Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with water and brine.[9]

  • Purification (Self-Validation): Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-amino derivative.[4]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful substitution.

Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, appropriate safety precautions are mandatory.

  • Hazards: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[8]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is more than just a chemical; it is an enabling tool for innovation in pharmaceutical development. Its value is derived from a chemically logical design: a stable, versatile scaffold activated at a specific position for predictable and high-yielding derivatization. Understanding the principles of its synthesis and, more importantly, the SNAr reactivity at its C4 position, empowers researchers to efficiently construct complex molecular architectures. As the demand for targeted kinase inhibitors and other precision medicines continues to grow, the strategic importance of this pivotal intermediate in the drug discovery pipeline is assured.

References

  • Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH896QKklc92kiCuxJ1g8JbSk2s4IPJm0HTgGTLsk9MTrq8RMufiApWxS6ESZuKKvBHN57dTstszyxlZp4mTCKuYI-6yPvdP5GQhDuYPys2tZwf5tUq8XodM4a9a9T812oWbp0uBVPeBTcOZJunmheWVXEkkxqLm5kK9a8YkcWEtwh-rRE8R4FlmefVAbinfX6PMAsGMiIjcje4i-PNIBtn02x3i6WQbxSNs7yTGck1ufUHE2jA9_LUwRVIu5Ji]
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ4KKudg0kXXradsjjVbaFlrVFqKHUH8JjCzD_yCCj9c5rpg78uFXlGpzT2OFM3KwWSXA0ENsIMyizGuGDE_1Yk0bAiwErHPxZl5GFRGts5S6ljOcbA5OXaweYnhIxYIH3SoZFP9ODcHnw5v38OvHGHUbqqU5XsgMIgSqkmEQ9ULEUjVqprshVnVzijKoaOeWbnaTNqh615eSbqy4IoLxlA6YBuZmws3P4QhGYLRBArao=]
  • 4-Chloroquinoline. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYS4UYEZzQ8AWZFV-dWSheL-uoVGmHT9keTFS35yGjzZ7Bw0nqhfX_wnWlkNhkX851wuyQn88QLnGpT-ycyPE8jWWRNlcUI3hntYtzk2iAIaQ8Y3NtWOKU0uUzI5_0wwRYSIE=]
  • Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.
  • VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb4onsKQgUDyeZ_WZztY7INpf1P4zKAJ_IUHeYYq2w8HUtuE3Xlplroxq919Ts1y69I2OlWimlbihaZYHnSq-8TwK8xpvcYM-AjHftP0QikZxyUG3FIyNEH_Bo-44BoHJinydmQgOihkbmr3bXr4etiPPsMgQj77lpRBP_vPyxHedH5btjfG7UlW7w43A4y2Q_l-r5MR-b9KAivmHae9gp5xZkmgB1G9hCzuHZqFKWPrwyhhigqDGuD4x00NvJJQi1xHGdmd22OUqDcPiT8u9kI9CaFHsOUvVvmkb6RlERYw==]
  • What are the chemical properties of methyl 4-chloro-7-methoxyquinoline-6-carboxylate? LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfIphErfBlbp5Y3hkF3YugiK-KicPOElQUJ_yRQ-TvKew-ERESm8HT9HbscfpQclRL9ml7hvQyWh8SkDE-lZVqIBcJRI7B71tecOH9KqSQA5nC7P5FnHZZ9lzRMiMDYHu_S58Ogc1ec90cO8JDzj1rfBd1xs8nL3fNliDBIXxCcAEGssOBKV6wQDA9Eejgia4YFFJyx8wt4eYhlZxEOym7RfaRo3T4_w==]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFavQ9xQZNMutYCpUR0yyZNFci9m-UeJf-gTPxyYf0R5_CC4HsDMeygpDjTsyK0w2fAxSILBOF0spkveKJWZWEjHEknQl-cd3CBthjSOEH66zzieXehwXrFJKkY_hKK944z40hP]
  • 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeKlWLWlf46nn4-vHW3fWdQcHiX-r0fenZAWjS6VHH6zFY2EkQttkCVpIDmY_thBw6v2GkLWtp_X2v1tbrEiqVt97vN4WS4cXEjDBKs7QwbRW0R8u6i3LskMkvgOM4u9MTFlnqjjbagZrOo9MZYsWvftPsGxyZKU9-aNoHGTpe3tB8EwnUaaligX8_-VD1iw==]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Of33AlfgwsX8lLA62277OPwtYUz5Kk7gjOKX1IylRPyWHBPTtmfAZ_QstmGXETmW0bs9phROrGX5Wy1l3cZtB_HjM8dOG6-uNRNh3GtLwW_fvmKeYO8getuZlGcJLU7sbrz1GjcGAYH1Hy4=]
  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22646520]
  • How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib? Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2CbDNksdDNlsK5tk1d0g2R3ig_TNlgshqDHmIloKDAIjNAavSmld66wKfQK6lXzmkgXexRYCUOjm3ON-7g3jZ3yzk6nJBizxcvr_q9jG2dJIB9yaS0EHiGVW--MBdJxqoHfChhn6iJ7wyWdrp5-h-O-NaVc5ldfu93H72th9WjC267u2jhkQNQsA=]
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4005676/]
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c01161]
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32884949/]
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [URL: https://www.chemistrysteps.
  • 4-Chloro-7-methoxyquinoline-6-carboxamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22936418]
  • Table of Contents. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/376484196_Regioselective_Nucleophilic_Aromatic_Substitution_Theoretical_and_Experimental_Insights_into_4-Aminoquinazoline_Synthesis_as_a_Privileged_Structure_in_Medicinal_Chemistry]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [URL: https://www.baxendalegroup.com/wp-content/uploads/2021/09/Synthesis-of-7-Chloroquinoline-Derivatives-Using-Mixed-Lithium-Magnesium-Reagents.pdf]
  • Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10029344/]
  • Methyl-4-Chloro-7-methoxyquinoline-6-carboxylate. LGC Standards. [URL: https://www.lgcstandards.
  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999865/]
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6299292/]
  • Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23838381/]

Sources

Foundational

Reactivity of the 4-chloro position on a quinoline ring

An In-Depth Technical Guide to the Reactivity of the 4-Chloro Position on the Quinoline Ring Authored by a Senior Application Scientist This guide provides an in-depth exploration of the chemical reactivity inherent to t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the 4-Chloro Position on the Quinoline Ring

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical reactivity inherent to the 4-chloro position of the quinoline scaffold. It is intended for researchers, medicinal chemists, and professionals in drug development who are leveraging this privileged core in their synthetic and discovery programs. We will dissect the underlying electronic principles governing its reactivity, detail robust synthetic protocols, and discuss its strategic application in the synthesis of bioactive molecules.

The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen heteroatom create a unique electronic landscape, making it an excellent scaffold for interacting with biological targets. The 4-position of this ring, in particular, has been a focal point of synthetic efforts, largely due to the remarkable reactivity of 4-chloroquinoline.

The introduction of a chlorine atom at the C4 position fundamentally alters the electronic distribution of the quinoline ring. The electron-withdrawing nature of both the ring nitrogen and the C4-chlorine atom renders the C4 position highly electrophilic and susceptible to nucleophilic attack. This heightened reactivity forms the basis of its utility as a versatile synthetic intermediate.

Mechanistic Underpinnings: The SNAr Reaction at the C4 Position

The primary reaction pathway governing the functionalization of 4-chloroquinoline is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitution on aliphatic systems, the SNAr reaction proceeds through a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, which significantly stabilizes this intermediate.

Step 2: Elimination of the Leaving Group

The aromaticity of the quinoline ring is restored through the elimination of the chloride ion, a good leaving group, to yield the final substituted product.

SNAr_Mechanism sub 4-Chloroquinoline meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Attack at C4) nuc Nu⁻ prod 4-Substituted Quinoline meisenheimer->prod - Cl⁻ (Elimination) cl_ion Cl⁻ caption Fig. 1: SNAr Mechanism at the 4-Position of Quinoline.

Fig. 1: SNAr Mechanism at the 4-Position of Quinoline.

The rate of this reaction is influenced by several factors:

  • Nucleophile Strength: Stronger nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, react more readily.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation without deactivating the nucleophile.

  • Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, particularly with weaker nucleophiles.

Synthetic Protocols for the Functionalization of 4-Chloroquinoline

The predictable reactivity of 4-chloroquinoline has led to the development of numerous robust protocols for its derivatization. Below, we detail a standard procedure for the synthesis of 4-aminoquinolines, a key pharmacophore in many antimalarial drugs.

General Protocol for the Synthesis of 4-Aminoquinolines

This protocol describes the reaction of 4-chloroquinoline with a primary amine.

Materials:

  • 4-chloroquinoline

  • Primary amine (e.g., N,N-diethylethylenediamine)

  • Anhydrous isopropanol or ethanol

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • TLC plates (silica gel)

  • Column chromatography setup

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinoline (1.0 eq).

  • Solvent and Amine Addition: Add anhydrous isopropanol (or ethanol) to dissolve the 4-chloroquinoline. To this solution, add the primary amine (1.1 - 1.5 eq). If the amine salt is used, add a non-nucleophilic base like DIPEA (2.0 eq) to liberate the free amine.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue is then purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure 4-aminoquinoline product.

Synthesis_Workflow start Start: 4-Chloroquinoline setup Reaction Setup: - 4-Chloroquinoline (1 eq) - Anhydrous Isopropanol start->setup addition Reagent Addition: - Primary Amine (1.1-1.5 eq) - DIPEA (if needed) setup->addition reaction Reaction: - Reflux (80-90°C) - 4-12 hours - Monitor by TLC addition->reaction workup Work-up: - Cool to RT - Remove Solvent reaction->workup purification Purification: - Column Chromatography workup->purification product Product: 4-Aminoquinoline purification->product caption Fig. 2: Experimental Workflow for 4-Aminoquinoline Synthesis.

Fig. 2: Experimental Workflow for 4-Aminoquinoline Synthesis.

Comparative Data for Nucleophilic Substitution

The choice of nucleophile and reaction conditions significantly impacts the outcome of the substitution. The following table summarizes typical conditions for various nucleophiles.

NucleophileReagent ExampleSolventTemperature (°C)Typical Yield (%)
Primary AmineAnilineEthanolReflux85-95
Secondary AmineMorpholineDMF10090-98
AlcoholSodium MethoxideMethanolReflux70-85
ThiolSodium ThiophenoxideDMF8080-90

Applications in Drug Development: The Case of Chloroquine

The reactivity of 4-chloroquinoline is not merely of academic interest; it is the cornerstone of the synthesis of numerous blockbuster drugs. The most prominent example is Chloroquine, a widely used antimalarial agent.

The synthesis of Chloroquine hinges on the SNAr reaction between 4,7-dichloroquinoline and novaldiamine (N,N-diethyl-1,4-pentanediamine). The C4-chloro group is significantly more reactive than the C7-chloro group due to the electronic influence of the ring nitrogen, allowing for selective substitution at the 4-position.

Chloroquine_Synthesis dichloro 4,7-Dichloroquinoline chloroquine Chloroquine dichloro->chloroquine + Novaldiamine (Selective SNAr at C4) novaldiamine N,N-diethyl-1,4-pentanediamine caption Fig. 3: Selective Synthesis of Chloroquine.

Fig. 3: Selective Synthesis of Chloroquine.

This selective reactivity allows for a streamlined and efficient synthesis, highlighting the strategic importance of understanding and controlling the reactivity of the 4-chloroquinoline core.

Conclusion

The 4-chloro position on the quinoline ring represents a highly valuable and versatile synthetic handle. Its pronounced electrophilicity, driven by the electronic properties of the quinoline scaffold, enables efficient functionalization via the SNAr mechanism. A thorough understanding of this reactivity, coupled with the application of robust synthetic protocols, empowers medicinal chemists to rapidly generate diverse libraries of quinoline-based compounds for drug discovery programs. The continued exploration of this privileged scaffold promises to yield novel therapeutic agents for years to come.

References

  • Title: Quinoline Synthesis: A Review of Recent Advances Source: Synthetic Communications URL: [Link]

  • Title: Recent Developments in the Chemistry and Biology of Quinolines Source: Molecules URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Organic Chemistry (5th Edition) by Paula Yurkanis Bruice URL: [Link]

  • Title: The chemistry of antimalarial drugs Source: Bioorganic & Medicinal Chemistry URL: [Link]

Exploratory

The Methoxy Group: A Subtle Modulator of Potency and Specificity in Quinoline-Based Bioactive Compounds

An In-Depth Technical Guide Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of compounds with diverse pharmacological ac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of compounds with diverse pharmacological activities.[1][2] Its derivatives form the basis of numerous anticancer, antimalarial, and antimicrobial agents.[1][2][3] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Among the most impactful of these is the methoxy group (-OCH₃), a seemingly simple functional group that exerts a powerful influence on a molecule's electronic properties, lipophilicity, and steric profile. This technical guide provides an in-depth analysis of the multifaceted role of the methoxy group in modulating the biological activity of quinoline derivatives. We will explore its fundamental physicochemical effects, delve into its impact on specific therapeutic areas through detailed structure-activity relationships (SAR), and provide validated experimental protocols for the evaluation of these compounds.

The Physicochemical and Electronic Influence of the Methoxy Group

To comprehend the role of the methoxy group in drug action, one must first appreciate its fundamental chemical properties. The -OCH₃ group consists of a methyl group bonded to an oxygen atom.[4] Its influence on the quinoline scaffold is twofold:

  • Electronic Effects : The methoxy group exhibits a dual electronic nature. It is electron-withdrawing via the inductive effect (-I) due to the high electronegativity of the oxygen atom. However, it is a strong electron-donating group through resonance (+R or +M effect), where the oxygen's lone pairs delocalize into the aromatic π-system.[4][5] This resonance effect is most pronounced when the methoxy group is at positions that allow for effective delocalization (e.g., ortho and para to the ring fusion or other activating groups), significantly increasing the electron density of the aromatic system and influencing its interaction with biological targets.[4][6]

  • Physicochemical Properties :

    • Lipophilicity : The methoxy group increases a molecule's lipophilicity (fat-solubility) compared to a hydroxyl (-OH) or hydrogen (-H) substituent. This is a critical parameter that affects a drug's ability to cross cell membranes and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

    • Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for binding to the active sites of enzymes and receptors.[4][7]

    • Metabolic Stability : The methyl group can shield the oxygen from metabolic degradation (O-dealkylation), often improving the compound's metabolic stability and half-life compared to a more labile hydroxyl group.[4]

    • Steric Influence : The methoxy group is larger than a hydrogen atom, and its presence can introduce steric hindrance that dictates the preferred conformation of the molecule and its ability to fit into a specific binding pocket.

These properties are not mutually exclusive; they work in concert to fine-tune the pharmacodynamic and pharmacokinetic properties of quinoline derivatives.

Modulation of Biological Activity: A Therapeutic Area Perspective

The strategic placement of methoxy groups on the quinoline ring has led to the development of potent agents across several therapeutic areas.

Anticancer Activity

Numerous methoxy-substituted quinolines have demonstrated significant anticancer effects through diverse mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[3][8]

  • Mechanism of Action : Methoxyquinoline derivatives can induce cancer cell death through several pathways. For instance, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) was shown to inhibit the proliferation of human colorectal cancer cells (HCT116 and Caco-2) by arresting the cell cycle in the G2/M phase and inducing apoptosis via inhibition of the PI3K/AKT/mTOR signaling pathway.[9][10] The methoxy group is often crucial for these interactions. Methoxy-based quinoline compounds have also been developed as dual-target inhibitors of EGFR and HER-2, reducing breast tumor growth and angiogenesis.[3]

  • Structure-Activity Relationship (SAR) : The position of the methoxy group is critical.

    • 6-Methoxy substitution is common in many bioactive quinolines. For example, 6-methoxy-2-arylquinolines have been designed as P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer.[11][12]

    • Chalcone hybrids bearing 3,4,5-trimethoxy substitutions on a phenyl ring attached to a quinoline scaffold have shown excellent inhibitory potency against various cancer cell lines, with IC₅₀ values in the low micromolar range.[13]

    • In some series, compounds with a methyl group at C-5 of the quinoline showed more potent activity than C-6 substituted derivatives, highlighting the subtle interplay of substituent positioning.[13]

Table 1: Anticancer Activity of Representative Methoxyquinoline Derivatives

Compound Cancer Cell Line Reported Activity (IC₅₀) Mechanism of Action Reference
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) HCT116 (Colon) 0.33 µM PI3K/AKT/mTOR Inhibition [9][10]
MMNC Caco-2 (Colon) 0.51 µM PI3K/AKT/mTOR Inhibition [10]
Quinoline-Chalcone Hybrid (with 3,4,5-trimethoxy substitution) MGC-803 (Gastric) 1.38 µM Antiproliferative [13]
Quinoline-Chalcone Hybrid (with 3,4,5-trimethoxy substitution) HCT-116 (Colon) 5.21 µM Antiproliferative [13]

| N-{4-[Bis(2-chloroethyl)amino]phenyl}-N'-[6-methoxy-2-(3-methoxy-phenyl)-4-quinolinyl]urea | MX-1 (Breast) | Complete tumor remission in xenograft model | DNA cross-linking |[14] |

Antimalarial Activity

The quinoline scaffold is central to antimalarial drug discovery, with quinine, a natural product featuring a 6-methoxy group, being a historic example. The primary mechanism for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a buildup of toxic free heme.[15]

  • Mechanism of Action : The methoxy group can influence the basicity of the quinoline nitrogen atoms and the overall lipophilicity of the drug, affecting its accumulation in the acidic digestive vacuole of the parasite and its interaction with heme.

  • Structure-Activity Relationship (SAR) :

    • The 6-methoxy group is a feature of the natural antimalarial quinine.

    • In synthetic 4-anilinoquinolines, such as 7-chloro-4-(3-methoxyphenylamino)quinoline, the position of the methoxy group on the aniline ring is critical for activity against Plasmodium falciparum.[15]

    • However, in some quinoline-chalcone series, the presence of a methoxy group at position 8 of the quinoline ring was found to be detrimental to the inhibition of β-hematin (hemozoin) formation.[16] This demonstrates that the positive or negative impact of the methoxy group is highly dependent on the overall molecular structure.

Antimicrobial Activity

Methoxy-substituted quinolines have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[17]

  • Mechanism of Action : Many quinoline-based antibacterials, particularly fluoroquinolones, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[17] The substituents on the quinoline ring modulate the compound's ability to bind to these enzyme-DNA complexes.

  • Structure-Activity Relationship (SAR) : The antimicrobial efficacy is highly dependent on the substitution pattern.

    • A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and tested against urinary tract infection pathogens.[18] Compound 3l , which featured dimethyl groups in addition to the 7-methoxyquinoline core, showed the highest potency against E. coli (MIC = 7.812 µg/mL) and C. albicans (MIC = 31.125 µg/mL).[18]

    • The study found that replacing a methyl group with a more electron-donating methoxy group diminished activity against S. aureus in one instance, showcasing the complex nature of SAR.[18]

    • Conversely, 8-methoxyquinoline showed strong antifungal activity against Aspergillus flavus and Aspergillus niger and antibacterial activity against Bacillus subtilis and Salmonella spp.[19]

Table 2: Antimicrobial Activity of Representative Methoxyquinoline Derivatives

Compound Microorganism Reported Activity (MIC) Reference
Compound 3l (a 7-methoxyquinoline derivative) Escherichia coli 7.812 µg/mL [18]
Compound 3l Candida albicans 31.125 µg/mL [18]
8-Methoxyquinoline Aspergillus flavus Strong Activity (Qualitative) [19]

| 8-Methoxyquinoline | Bacillus subtilis | Strong Activity (Qualitative) |[19] |

Experimental Design and Protocols

The evaluation of novel methoxyquinoline derivatives follows a structured preclinical workflow. The causality behind this workflow is to systematically de-risk candidates, starting with high-throughput, cost-effective in vitro assays before proceeding to more complex and resource-intensive in vivo models.

General Preclinical Evaluation Workflow

This workflow ensures that only compounds with promising efficacy and acceptable safety profiles advance, optimizing the use of resources.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation in_silico In Silico Screening (ADMET Prediction) synthesis Chemical Synthesis & Characterization in_silico->synthesis Prioritize Candidates cytotoxicity Primary Screening (e.g., MTT Assay for Cancer) synthesis->cytotoxicity Test Biological Activity mechanistic Mechanistic Assays (e.g., Kinase, Hemozoin Inhibition) cytotoxicity->mechanistic Identify MoA mic_assay Antimicrobial Screening (MIC Determination) animal_model Animal Efficacy Models (e.g., Xenograft) mechanistic->animal_model Validate in Whole Organism toxicology Preliminary Toxicology animal_model->toxicology G A Substituted Aniline B 2,4-Dichloro Quinoline A->B + Malonic Acid + POCl₃ C 2,4-Dimethoxy Quinoline B->C + NaOMe D 4-Methoxy-1H- quinolin-2-one C->D + Acetic Acid + HCl

Caption: Synthesis of 4-methoxy-1H-quinolin-2-one derivatives. [20]

Conclusion and Future Perspectives

The methoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing the activity of quinoline-based compounds. Its ability to modulate electronic properties, serve as a hydrogen bond acceptor, enhance metabolic stability, and increase lipophilicity allows for the fine-tuning of a drug's interaction with its biological target and its pharmacokinetic profile.

Future research will continue to leverage these properties. The strategic placement of methoxy groups will be critical in the design of next-generation quinolines that can overcome drug resistance, exhibit greater target selectivity, and possess improved safety profiles. Quantum chemical calculations and in silico modeling are increasingly being used to predict the effects of methoxy substitution, allowing for a more rational and efficient drug design process. [21][22]The continued exploration of the subtle yet profound influence of the methoxy group will undoubtedly lead to the discovery of novel and more effective quinoline-based therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
  • BenchChem. (2025). In-Depth Technical Guide: Antimalarial Activity of 7-chloro-4-(3-methoxyphenylamino)
  • Mohan, K., et al. Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar.
  • XCHEMI. Describe the structural characteristics, physical properties, and typical chemical behaviors of CH3O (methoxy group)?.
  • Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online.
  • Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society.
  • Ökten, S., et al. (2021). Full article: Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
  • Grokipedia. Methoxy group.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH.
  • (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • (PDF) Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates.
  • Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties,. Taylor & Francis Online.
  • Fayed, E.A., et al. (2023).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Review on recent development of quinoline for anticancer activities.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
  • Fiveable. Methoxy Definition - Organic Chemistry Key Term.
  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH.
  • *(2025).
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Wikipedia. Methoxy group.
  • BenchChem. (2025). The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
  • Novel Methoxyquinoline Derivative: Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Thermodynamic Properties and Quantum Chemical Calculation of 3,6,8-Trimethoxyquinoline | Request PDF.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies | Request PDF.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
  • Antimalarials. Synthesis and antimalarial activity of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Existence of a Preferred Orientation for the Methoxy Group on an Extended Aromatic System..
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evalu
  • Structure--activity rel
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • PubChem. 6-Methoxyquinoline.

Sources

Foundational

A Technical Guide to Methyl 4-chloro-7-methoxyquinoline-6-carboxylate: A Pivotal Starting Material in Modern Drug Synthesis

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide provides an in-depth technical analysis of Methyl 4-...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide provides an in-depth technical analysis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS: 205448-66-4), a key starting material (KSM) of significant industrial importance.[3] While the user prompt specified the 2-carboxylate isomer, the vast body of published scientific literature and process chemistry focuses overwhelmingly on the 6-carboxylate isomer due to its role as a critical precursor to the multi-target tyrosine kinase inhibitor, Lenvatinib.[4] This document, therefore, centers on the synthesis and application of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect its synthesis, its conversion into key intermediates, and its ultimate application in the multi-step synthesis of Lenvatinib, providing detailed, validated protocols and explaining the chemical rationale behind each procedural choice.

The Quinoline Moiety: A Privileged Structure in Pharmacology

The quinoline ring system is a recurring motif in a wide array of biologically active compounds, demonstrating antibacterial, antifungal, antitumor, and antimalarial properties.[1][3] Its rigid, bicyclic aromatic structure provides an excellent scaffold for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The strategic functionalization of the quinoline core is a key strategy in drug discovery, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a prime example of a highly functionalized quinoline building block, designed for efficient and specific downstream chemical modifications.[5]

Physicochemical & Structural Data

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is typically an orange or bright yellow solid at room temperature.[6] Its structure is characterized by a quinoline core with a chlorine atom at the 4-position, a methoxy group at the 7-position, and a methyl carboxylate group at the 6-position. The chlorine at C4 is an excellent leaving group, making it the primary site for nucleophilic substitution, which is the key to its utility in synthesis.

PropertyValueSource
IUPAC Name methyl 4-chloro-7-methoxyquinoline-6-carboxylatePubChem[7]
CAS Number 205448-66-4ChemicalBook[6][8]
Molecular Formula C₁₂H₁₀ClNO₃PubChem[7]
Molecular Weight 251.67 g/mol ChemicalBook[8]
Appearance Bright yellow or orange solidChemicalBook[6]
SMILES COC1=CC2=NC=CC(=C2C=C1C(=O)OC)ClPubChem[7]

Synthesis of the Key Starting Material

The industrial synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a well-established process that begins with Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. The core transformation is a chlorination reaction that converts the 4-oxo group into the 4-chloro group, activating the molecule for subsequent coupling reactions.

Experimental Protocol: Chlorination

This protocol describes the conversion of the 4-quinolone to the 4-chloroquinoline derivative using thionyl chloride.

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice water

Procedure:

  • To a reaction vessel charged with thionyl chloride (e.g., 10 volumes), add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq) to the suspension.[6][8]

  • Heat the reaction mixture to reflux (approx. 90°C) under a nitrogen atmosphere for 1-2 hours.[6][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.

  • The residue is then cautiously quenched by adding it to ice water.

  • Extract the aqueous phase multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[6][8]

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • The resulting solid, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, can be used directly or purified further by recrystallization. A yield of 76-80% is typical.[8]

Expertise & Causality: Why This Protocol Works

  • Choice of Reagent: Thionyl chloride (SOCl₂) is a highly effective and cost-efficient chlorinating agent for converting ketones and tautomeric hydroxyl groups (the 4-oxo group of the quinolone exists in equilibrium with its 4-hydroxy tautomer) into chlorides.

  • Role of the Catalyst: DMF is not merely a solvent but a crucial catalyst. It reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, in situ. This electrophilic species is a far more potent chlorinating agent than thionyl chloride alone, significantly accelerating the reaction rate.

  • Workflow Logic: The aqueous workup is critical for removing water-soluble impurities and quenching any remaining reactive chlorinating species. The final extraction and drying steps isolate the desired organic-soluble product.

G cluster_0 Synthesis of Key Starting Material A Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate B Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate A->B  SOCl₂, cat. DMF  Reflux, 1-2h

Caption: Workflow for the synthesis of the target KSM.

Application in Drug Synthesis: The Path to Lenvatinib

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a cornerstone intermediate in the synthesis of Lenvatinib, an orally active multi-target tyrosine kinase inhibitor used in the treatment of various cancers.[4] The synthetic route involves two principal transformations starting from our KSM: amidation of the methyl ester, followed by a nucleophilic aromatic substitution (SNAr) at the C4 position.

Part 4.1: Amidation to 4-chloro-7-methoxyquinoline-6-carboxamide

The methyl ester must first be converted to a primary amide. The amide functionality is crucial for the final drug's interaction with its biological targets and serves as a key structural element.

Experimental Protocol: Amidation

  • Charge a suitable pressure vessel with Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (1.0 eq).

  • Add a solution of ammonia (e.g., 7N in Methanol or aqueous ammonia) in excess.[9]

  • Seal the vessel and heat the mixture to approximately 60°C for 4-6 hours.[9]

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • After cooling to room temperature, the product, 4-chloro-7-methoxyquinoline-6-carboxamide, often precipitates from the reaction mixture.

  • The solid can be collected by filtration, washed with a non-polar solvent (like cold methanol or water), and dried under vacuum. This reaction typically proceeds in high yield (>85%).[9]

Scientist's Note: This is a classic nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing methanol to form the more stable primary amide.

Part 4.2: Final SNAr Coupling to Synthesize Lenvatinib

This is the final and most critical step, where the two complex fragments of the drug are joined. The phenoxide, generated from the second intermediate, acts as a nucleophile, displacing the chloride at the C4 position of the quinoline ring.

Experimental Protocol: Lenvatinib Synthesis

  • In a reaction vessel, dissolve 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (approx. 1.0 eq) in a suitable solvent such as chloroform or DMF.[4]

  • Add a base, such as sodium methoxide solution, to the mixture.[4] The base deprotonates the phenolic hydroxyl group of the urea derivative to generate the nucleophilic phenoxide in situ.

  • Heat the reaction mixture under reflux for several hours (e.g., 5 hours), monitoring progress by HPLC.[4]

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • If using an organic solvent like chloroform, separate the organic layer. Wash the organic layer until neutral, dry over anhydrous sodium sulfate, filter, and concentrate.[4]

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., acetone-water) to yield Lenvatinib as a white solid.[4]

G cluster_intermediates cluster_0 Lenvatinib Synthesis Pathway A Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate B 4-chloro-7-methoxy- quinoline-6-carboxamide A->B  Ammonia  Heat C Lenvatinib B->C  Base (e.g., NaOMe)  Reflux I1 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea I1->C

Caption: Overall synthetic pathway from the KSM to Lenvatinib.

Mechanism of Action: From Structure to Function

Lenvatinib functions as a multi-target tyrosine kinase inhibitor (TKI). Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. In many cancers, these kinases are overactive. Lenvatinib selectively binds to and inhibits several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and others involved in tumor growth and angiogenesis (the formation of new blood vessels).[4] The specific arrangement of the quinoline carboxamide and the substituted phenylurea moieties in Lenvatinib's structure allows it to fit into the ATP-binding pocket of these kinases, preventing their function and thereby halting tumor progression.

G cluster_0 Simplified Mechanism of Action RTK Tyrosine Kinase Receptor (e.g., VEGFR) Pathway Downstream Signaling (Proliferation, Angiogenesis) RTK->Pathway Phosphorylates & Signals ATP ATP ATP->RTK Binds & Activates Lenvatinib Lenvatinib Lenvatinib->RTK Block Inhibition

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development. The m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development. The methodology is built upon established chemical principles, beginning with a thermally-induced cyclization to form the quinolone core, followed by a robust chlorination of the 4-hydroxy position. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and process validation checkpoints to ensure reproducibility and high-yield synthesis.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a valuable building block, particularly for its utility in the synthesis of kinase inhibitors and other targeted therapies. The 4-chloro position serves as a versatile synthetic handle for nucleophilic substitution reactions, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).

The synthetic strategy detailed herein is a logical and efficient two-step process designed for both scalability and purity.

  • Step 1: Conrad-Limpach Cyclization: Synthesis of the precursor, Methyl 4-hydroxy-7-methoxyquinoline-2-carboxylate, via the reaction of 3-methoxyaniline with dimethyl acetonedicarboxylate. This classic reaction proceeds through an enamine intermediate which undergoes a high-temperature thermal cyclization.

  • Step 2: Deoxychlorination: Conversion of the 4-hydroxy group of the quinolone precursor to the 4-chloro derivative using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

This approach is selected for its reliability and the commercial availability of the starting materials. Each step is explained with causal reasoning to provide a deeper understanding of the experimental choices.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Cyclization & Core Formation cluster_1 Step 2: Chlorination A 3-Methoxyaniline + Dimethyl Acetonedicarboxylate B Intermediate Enamine Formation (Methanol, Reflux) A->B Condensation C Thermal Cyclization (High-Boiling Solvent, >200°C) B->C Heat D Methyl 4-hydroxy-7-methoxy- quinoline-2-carboxylate C->D Isolation & Purification E Precursor from Step 1 F Reaction with SOCl₂ / DMF (Reflux) E->F Chlorinating Agent G Workup & Purification F->G Quenching & Extraction H Final Product: Methyl 4-chloro-7-methoxy- quinoline-2-carboxylate G->H Crystallization G start Start setup Reaction Setup: Add Precursor, SOCl₂, DMF to flask start->setup react Heat to Reflux (2-3 hours) setup->react monitor Monitor by TLC react->monitor complete Reaction Complete? monitor->complete complete->react No cool Cool to Room Temp. complete->cool Yes quench Pour into Ice Water (Caution!) cool->quench neutralize Neutralize with Sat. NaHCO₃ quench->neutralize extract Extract with DCM (3x) neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end Pure Product purify->end

Application

Application Notes &amp; Protocols: Suzuki Coupling Reactions with Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The ability to functionalize the quinoline core at specific positions is crucial for the development of new and improved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, enabling the synthesis of complex molecules from readily available precursors.[3][4][5]

This guide provides a detailed technical overview and practical protocols for the Suzuki coupling reaction of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate. This specific substrate is a valuable building block for the synthesis of 4-arylquinoline-2-carboxamide derivatives, a class of compounds that has shown significant potential as selective modulators of metabotropic glutamate receptor 2 (mGluR2), which are targets for cognitive disorders like Alzheimer's disease.[6] The chloro-substituent at the 4-position of the quinoline ring is an ideal handle for palladium-catalyzed cross-coupling reactions. However, as with many heteroaryl chlorides, successful and high-yielding coupling requires careful optimization of reaction conditions.[7]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[8][9] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the Methyl 4-chloro-7-methoxyquinoline-2-carboxylate. This step forms a Pd(II) intermediate. The reactivity of aryl chlorides in this step can be lower compared to bromides or iodides, often necessitating the use of electron-rich and bulky phosphine ligands to facilitate the reaction.[7][11]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[9][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)-Cl]L_n Transmetalation Transmetalation PdII_Both [Ar-Pd(II)-Ar']L_n RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' ArylHalide Methyl 4-chloro-7- methoxyquinoline-2-carboxylate (Ar-Cl) Organoboron Arylboronic Acid (Ar'-B(OH)2) Base Base

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocols

Materials and Reagents
  • Substrate: Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

  • Boronic Acids: A variety of aryl and heteroaryl boronic acids can be used.

  • Palladium Catalysts (Pre-catalysts):

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Ligands:

    • Triphenylphosphine (PPh₃)

    • Tricyclohexylphosphine (PCy₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Buchwald Ligands

  • Bases:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

  • Solvents:

    • 1,4-Dioxane

    • Toluene

    • N,N-Dimethylformamide (DMF)

    • Water (often used in combination with an organic solvent)

General Protocol for Suzuki Coupling

The following is a general procedure that can be adapted and optimized for specific boronic acids and desired scales.

  • Reaction Setup:

    • To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add Methyl 4-chloro-7-methoxyquinoline-2-carboxylate (1.0 equiv).

    • Add the desired arylboronic acid (1.2-1.5 equiv).

    • Add the base (2.0-3.0 equiv).

    • The vessel is sealed with a septum.

  • Degassing:

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

    • Add the degassed solvent(s) via syringe.

  • Catalyst Addition:

    • In a separate vial, weigh the palladium pre-catalyst and ligand (if not using a pre-formed complex).

    • Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-7-methoxyquinoline-2-carboxylate product.

Experimental_Workflow start Start reagents 1. Add Reagents (Substrate, Boronic Acid, Base) start->reagents degas 2. Degas with Inert Gas reagents->degas solvent 3. Add Degassed Solvent degas->solvent catalyst 4. Add Catalyst/Ligand solvent->catalyst reaction 5. Heat and Stir catalyst->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Quench and Work-up monitor->workup Complete purify 8. Column Chromatography workup->purify product Pure Product purify->product

Figure 2: General Experimental Workflow for Suzuki Coupling.

Optimization and Data Presentation

The success of a Suzuki coupling reaction, particularly with a less reactive heteroaryl chloride, is highly dependent on the choice of catalyst, ligand, base, and solvent.[7][12] The following table summarizes a hypothetical set of optimization experiments for the coupling of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate with phenylboronic acid.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001245
2Pd(dppf)Cl₂ (2)-K₂CO₃ (2)Dioxane/H₂O1001278
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (3)Dioxane110892
4Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2)DMF1001085
5Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3)Toluene110688

This is representative data; actual results may vary.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium pre-catalyst is of good quality and the reaction is thoroughly degassed to prevent catalyst deactivation. The reaction mixture turning black immediately upon heating can sometimes indicate catalyst decomposition.[13]

    • Inefficient Oxidative Addition: For chloroquinolines, which are electron-deficient, oxidative addition can be slow. Using more electron-rich and bulky ligands like XPhos or other Buchwald-type ligands can accelerate this step.[7][14][15]

    • Poorly Soluble Base: Ensure the base is finely powdered and well-stirred. In some cases, a small amount of water is necessary for anhydrous couplings with bases like K₃PO₄ to function effectively.[13]

  • Homocoupling of Boronic Acid:

    • This side reaction can occur if the reaction mixture is not properly degassed, leading to Pd(II) species that can promote the coupling of two boronic acid molecules.[10]

  • Protodeborylation of Boronic Acid:

    • Boronic acids can be unstable, especially at high temperatures and in the presence of water, leading to the replacement of the boronic acid group with a hydrogen atom. Using boronate esters can sometimes mitigate this issue.[10]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-7-methoxyquinoline-2-carboxylates. While the reactivity of the chloro-substituent presents a moderate challenge, careful selection of an appropriate palladium catalyst system, including an electron-rich and sterically hindered phosphine ligand, along with an effective base and solvent combination, can lead to high yields of the desired products. The protocols and data presented here provide a solid foundation for researchers to successfully implement and optimize this valuable transformation in their synthetic endeavors, ultimately contributing to the discovery and development of novel therapeutic agents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Semantic Scholar. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]

  • National Center for Biotechnology Information. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... | Download Scientific Diagram. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • National Center for Biotechnology Information. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed. Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ResearchGate. ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. | Request PDF. [Link]

  • Semantic Scholar. Palladium nanoparticles catalyzed Suzuki cross-coupling reactions in ambient conditions. [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. [Link]

  • MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

  • Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

Sources

Method

Strategic C-N Bond Formation: A Detailed Protocol for the Buchwald-Hartwig Amination of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize this heterocycle through carbon-nitrogen (C-N) bond formation is crucial for the development of novel drug candidates. The Buchwald-Hartwig amination has emerged as a premier method for forging these bonds, offering broad substrate scope and functional group tolerance where classical methods fall short.[1][2] This application note provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate, an important intermediate for synthesizing potent biological molecules. We will delve into the mechanistic underpinnings, provide a detailed and robust experimental protocol, offer strategies for optimization, and present a troubleshooting guide to empower researchers in this critical synthetic transformation.

The Mechanistic Core: Understanding the Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine.[3] The reaction is catalyzed by a palladium complex and requires a base to facilitate the key deprotonation step. The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[1][4][5]

The key steps are:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-chlorine bond of the quinoline substrate. This forms a Pd(II) complex.[4][5]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.[5] The choice of base and solvent is critical at this stage to ensure efficient deprotonation without substrate degradation.[6][7][8]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex [Ar-Pd(II)(Cl)L₂] ox_add->pd_complex + Ar-Cl amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord amido_complex [Ar-Pd(II)(NR¹R²)L₂] amine_coord->amido_complex + HNR¹R² + Base - Base-H⁺Cl⁻ red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 + Ar-NR¹R²

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: Rationale for Reagent Selection

The success of the Buchwald-Hartwig amination, particularly with challenging heteroaryl chlorides, hinges on the judicious selection of each reaction component.[5][9]

  • The Substrate (Methyl 4-chloro-7-methoxyquinoline-2-carboxylate): This substrate is a heteroaryl chloride. C-Cl bonds are less reactive towards oxidative addition than C-Br or C-I bonds, necessitating a more active catalytic system.[5][10] The presence of the electron-donating methoxy group and the electron-withdrawing ester can influence the electronic properties of the quinoline ring and its reactivity.

  • Palladium Source (Precatalyst): While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern Buchwald-Hartwig aminations often employ "precatalysts". These are stable, air-tolerant Pd(II) complexes that are efficiently reduced in situ to the active Pd(0) catalyst upon addition of the base.[11] Third and fourth-generation (G3 and G4) Buchwald precatalysts are highly recommended for their reliability and high activity, which can lead to lower catalyst loadings and cleaner reactions.

  • The Ligand (The Key to Success): The ligand stabilizes the palladium center and modulates its reactivity. For the amination of aryl chlorides, bulky, electron-rich biarylphosphine ligands are essential.[1][5][12] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.

    • Recommended Ligands:

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a wide range of C-N couplings, especially with aryl chlorides.

      • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Often provides superior results for coupling primary amines and ammonia equivalents.[3]

      • Josiphos Ligands: Ferrocene-derived ligands developed by Hartwig's group have also shown high efficacy.[1]

  • The Base: A strong, non-nucleophilic base is required. The most common choice is sodium tert-butoxide (NaOtBu). Its strength is sufficient to deprotonate the coordinated amine, and its steric bulk prevents it from acting as a competing nucleophile. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups, although they may require higher temperatures or longer reaction times.[3][5] The choice of base is also solvent-dependent; strong alkoxide bases are effective in both polar and nonpolar solvents.[6][7]

  • The Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.

    • Toluene: A common, nonpolar solvent. Its high boiling point is suitable for less reactive substrates.

    • 1,4-Dioxane: A polar aprotic solvent that can often improve the solubility of reagents.

    • Tetrahydrofuran (THF): A lower-boiling ethereal solvent, suitable for more reactive coupling partners.

    • It is critical to avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by coordinating to the palladium center.[10]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate with a representative primary amine (e.g., benzylamine).

Materials and Reagents:

  • Methyl 4-chloro-7-methoxyquinoline-2-carboxylate (1.0 equiv)

  • Amine (e.g., Benzylamine) (1.2-1.5 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene (Sufficient to make a 0.1-0.2 M solution)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Experimental_Workflow start Start: Assemble Oven-Dried Glassware charge Charge Flask: - Quinoline Substrate - NaOtBu - Pd Precatalyst start->charge inert Seal & Purge: Evacuate and backfill with N₂/Ar (3x) charge->inert add_solvents Add Anhydrous Toluene & Amine via Syringe inert->add_solvents react Heat & Stir: (e.g., 100-110 °C) Monitor by TLC/LC-MS add_solvents->react workup Cool, Quench & Extract: - Cool to RT - Quench with H₂O - Extract with EtOAc react->workup purify Dry, Concentrate & Purify via Column Chromatography workup->purify analyze Characterize Product: NMR, HRMS purify->analyze end End: Pure Product analyze->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-chloro-7-methoxyquinoline-2-carboxylate, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. Alternatively, evacuate and backfill the flask with inert gas three times.[11]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the resulting suspension for 5 minutes at room temperature. Then, add the amine coupling partner (e.g., benzylamine) dropwise via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Presentation: Optimizing Reaction Conditions

The optimal conditions can vary depending on the specific amine used. The following table provides a starting point for optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1101285-95
2MorpholineXPhos Pd G3 (2)N/ANaOtBu (1.5)Toluene100690-98
3AnilinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane1102475-85
4n-HexylamineXPhos Pd G3 (1)N/ANaOtBu (1.5)THF651880-90
5DiethylaminePd₂(dba)₃ (2.5)Josiphos (5)K₂CO₃ (2.0)Dioxane1102465-75

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems.[9][13]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Poor quality solvent/reagents.4. Reaction temperature too low.1. Use a precatalyst; ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Use fresh, anhydrous, degassed solvents.4. Increase temperature.
Formation of Side Products 1. Hydrodehalogenation (replacement of -Cl with -H).2. Homocoupling of the amine or aryl halide.1. Use a bulkier ligand (e.g., BrettPhos); ensure slow addition of the base.2. Lower catalyst loading; ensure the reaction is not overheated.
Inconsistent Results 1. Impurities in starting materials.2. Variable quality of catalyst or ligands.3. Oxygen contamination.1. Re-purify starting materials.2. Use a reliable commercial source for catalysts/ligands, preferably a precatalyst.3. Thoroughly degas the solvent and maintain a positive inert gas pressure.
Substrate Decomposition 1. Base is too harsh for other functional groups.2. High reaction temperature.1. Screen weaker bases (K₃PO₄, Cs₂CO₃).2. Attempt the reaction at a lower temperature with a more active catalyst/ligand system.

Safety Precautions

  • Palladium Catalysts & Phosphine Ligands: Many are air and moisture-sensitive and potentially toxic. Handle them in a fume hood under an inert atmosphere.[11]

  • Bases: Sodium tert-butoxide is highly caustic and hygroscopic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene, dioxane, and THF are flammable and have associated health risks. Always work in a well-ventilated fume hood and away from ignition sources.

  • General: Always consult the Safety Data Sheet (SDS) for every chemical before use.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of arylamines. By carefully selecting the catalyst, ligand, base, and solvent, the challenging amination of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate can be achieved with high efficiency and reliability. This protocol provides a solid foundation for researchers to successfully implement this transformation and to strategically modify the quinoline core for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Blackmond, D. G., et al. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

  • Llorens, L. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Gáspár, A., et al. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Lebrusk, R., & Ràfols, C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Lebrusk, R., & Ràfols, C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

  • da Silva, G. N., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • Norman, M. H., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

  • Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]

  • Gáspár, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Mező, T., et al. (2025). Buchwald–Hartwig Reactions of Monohaloflavones. Request PDF. [Link]

  • Queiroz, M.-J. R. P., et al. (2017). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. [Link]

Sources

Application

Nucleophilic aromatic substitution on "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate"

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on Methyl 4-chloro-7-methoxyquinoline-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Power of SNAr

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, from antimalarials like chloroquine to modern targeted cancer therapies.[1][2] The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the arsenal of synthetic transformations, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out as a robust and versatile method for derivatizing the quinoline core.

This guide focuses on Methyl 4-chloro-7-methoxyquinoline-2-carboxylate , a highly functionalized quinoline derivative primed for SNAr reactions. The electron-deficient nature of the pyridine portion of the quinoline nucleus renders the C2 and C4 positions susceptible to nucleophilic attack, particularly when substituted with a good leaving group like chlorine.[1][3] The C4 position is generally more reactive than the C2 position, making it a predictable site for selective modification.[3][4]

This document provides a detailed exploration of the SNAr mechanism on this substrate, field-tested protocols for its reaction with various nucleophiles, and practical insights to ensure successful implementation in a research and development setting. While the specific substrate for this guide is the 2-carboxylate derivative, the principles and protocols are largely adaptable from related structures, such as the 6-carboxylate isomer, due to the dominant electronic influence of the quinoline core itself.[5]

Mechanistic Framework: The Addition-Elimination Pathway

The SNAr reaction on Methyl 4-chloro-7-methoxyquinoline-2-carboxylate proceeds via a well-established two-step addition-elimination mechanism.[6][7] Understanding this pathway is crucial for rationalizing reaction conditions and troubleshooting experiments.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C4 position. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The negative charge is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the quinoline ring.

  • Leaving Group Elimination: The aromaticity of the quinoline ring is restored in the second step through the expulsion of the chloride ion, a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex.[6] Therefore, the reaction's success hinges on factors that stabilize this intermediate and the strength of the incoming nucleophile.

Caption: The two-step Addition-Elimination mechanism for SNAr reactions.

Key Experimental Parameters: A Guide to Optimization

The efficiency and outcome of the SNAr reaction are governed by a set of interdependent parameters. A rational approach to selecting these conditions is essential for achieving high yields and purity.

  • The Nucleophile: The nature of the nucleophile is the most critical factor.

    • Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this transformation. Reactions often require a base to neutralize the HCl generated.[8]

    • Oxygen Nucleophiles: Alkoxides and phenoxides readily displace the C4-chloride. A strong base (e.g., NaH, K₂CO₃) is typically required to deprotonate the corresponding alcohol or phenol.[1]

    • Sulfur Nucleophiles: Thiolates are powerful nucleophiles and generally react under milder conditions than their oxygen counterparts.[9]

  • The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[1][10] They effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, enhancing its reactivity. They are also capable of dissolving the polar intermediates and can withstand the high temperatures often required.

  • The Base: A base is often necessary, serving two primary roles:

    • To deprotonate the nucleophile (e.g., phenols, thiols, or the protonated form of an amine), increasing its nucleophilicity.

    • To act as an acid scavenger, neutralizing the HCl byproduct, which can otherwise protonate the starting amine or the quinoline nitrogen, deactivating them. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA).[1][10]

  • Temperature: Most SNAr reactions on chloroquinolines require elevated temperatures, typically ranging from 80 °C to 150 °C, to overcome the activation energy barrier for the formation of the Meisenheimer complex.[1][8] Microwave irradiation can be a powerful tool to accelerate these reactions.[10]

Data Presentation: A Comparative Overview of SNAr Reactions

The following table summarizes representative conditions for SNAr reactions on halo-quinoline scaffolds, providing a comparative overview of conditions and yields for different classes of nucleophiles.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Oxygen 4-FluorophenolPolymeric DMAPXyleneReflux (~139)1886[1]
Nitrogen MorpholineK₂CO₃DMF1202492[1]
Nitrogen 1,2,4-TriazoleNaHDMF1002~90[11]
Sulfur ThiophenolEt₃NDMF804>90 (expected)[9]
Nitrogen IndoleKOHDMSO1201285[10]

Experimental Workflow & Protocols

The following diagram and protocols provide a comprehensive guide to performing SNAr reactions on Methyl 4-chloro-7-methoxyquinoline-2-carboxylate.

Sources

Method

Application Note &amp; Protocol: Efficient Saponification of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

An Application Note for the Synthesis of 4-Chloro-7-methoxyquinoline-2-carboxylic acid Abstract This document provides a comprehensive guide for the hydrolysis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate to its c...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Chloro-7-methoxyquinoline-2-carboxylic acid

Abstract

This document provides a comprehensive guide for the hydrolysis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate to its corresponding carboxylic acid, 4-chloro-7-methoxyquinoline-2-carboxylic acid. This quinoline derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for various pharmacologically active agents.[1][2] The protocol detailed herein employs a robust and efficient base-catalyzed hydrolysis (saponification) method, ensuring high conversion and yield. We will explore the underlying chemical principles, provide a detailed step-by-step laboratory protocol, and offer insights into reaction monitoring, product isolation, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.

Introduction & Scientific Background

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Specifically, substituted quinoline-2-carboxylic acids are integral components in the development of novel kinase inhibitors and other targeted therapies. The target molecule of this protocol, 4-chloro-7-methoxyquinoline-2-carboxylic acid, is a precursor for synthesizing complex molecules, including potent tyrosine kinase inhibitors.[3]

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. While both acid- and base-catalyzed methods exist, base-catalyzed hydrolysis, or saponification, is often preferred for its practical irreversibility.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic ester carbonyl.[6] The resulting tetrahedral intermediate collapses, expelling an alkoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt.[7] This acid-base reaction is highly favorable and drives the equilibrium towards the products, ensuring the reaction goes to completion.[5] A final acidification step during the workup is required to protonate the carboxylate salt and yield the desired neutral carboxylic acid.[6][8]

This application note provides a validated protocol for this specific transformation, addressing the practical aspects of performing the reaction efficiently and safely in a laboratory setting.

Mechanistic Pathway: Base-Catalyzed Ester Hydrolysis

The saponification of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate follows a well-established two-stage mechanism.

  • Nucleophilic Acyl Substitution: The hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon of the ester. This forms a negatively charged tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group, yielding the carboxylate salt.[9]

  • Acid-Base Reaction & Protonation: The methoxide ion is a strong base and deprotonates the solvent or any available proton source. Concurrently, the quinoline carboxylic acid formed is deprotonated by the hydroxide base to give the stable carboxylate salt. This step is essentially irreversible and ensures a high yield.[6][10] During the workup, a strong acid (e.g., HCl) is added to protonate the carboxylate, precipitating the final carboxylic acid product.

Saponification_Mechanism General Mechanism of Saponification cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products1 Initial Products cluster_products2 Final Product (Post-Workup) Ester Ester (RCOOR') Intermediate R-C(O⁻)(OR')-OH Ester->Intermediate 1. Nucleophilic Attack Base Hydroxide (OH⁻) Carboxylate Carboxylate Salt (RCOO⁻) Intermediate->Carboxylate 2. Collapse & Elimination Acid Carboxylic Acid (RCOOH) Carboxylate->Acid 3. Protonation Alcohol Alcohol (R'OH) Proton Acid Workup (H₃O⁺)

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Detailed Experimental Protocol

This protocol is designed for a ~2.5 gram scale synthesis. Reagent quantities can be adjusted proportionally for different scales.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
Methyl 4-chloro-7-methoxyquinoline-2-carboxylate205448-66-4251.67[11]2.52 g (10.0 mmol)Starting Material
Sodium Hydroxide (NaOH)1310-73-240.001.20 g (30.0 mmol)3.0 equivalents
Methanol (MeOH)67-56-132.0440 mLReaction Solvent
Deionized Water (H₂O)7732-18-518.0210 mLCo-solvent for NaOH
Hydrochloric Acid (HCl), 2M Aqueous7647-01-036.46~15-20 mLFor acidification (adjust pH to ~2)
Ethyl Acetate141-78-688.11As neededFor optional extraction
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying organic layer
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Beakers (250 mL)

  • pH paper or calibrated pH meter

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Standard laboratory glassware (graduated cylinders, etc.)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add Methyl 4-chloro-7-methoxyquinoline-2-carboxylate (2.52 g, 10.0 mmol).

    • Add methanol (40 mL) and a magnetic stir bar. Stir the mixture at room temperature to dissolve the starting material.

    • In a separate beaker, dissolve sodium hydroxide (1.20 g, 30.0 mmol) in deionized water (10 mL). Caution: This process is exothermic. Allow the solution to cool slightly.

    • Add the aqueous NaOH solution to the methanolic solution of the ester.

  • Hydrolysis Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 60-65 °C using a heating mantle or oil bath.[12]

    • Allow the reaction to stir under reflux for 3-5 hours.

    • Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Workup and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator. This removes a significant portion of the methanol.

    • Transfer the remaining aqueous solution to a 250 mL beaker.

    • Slowly add 2M hydrochloric acid dropwise while stirring vigorously. The product will begin to precipitate as a solid.

    • Continue adding HCl until the pH of the solution is approximately 2.[12] Verify with pH paper.

    • Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

    • Dry the solid product under vacuum to a constant weight. The expected product is an off-white to light yellow solid.

Experimental_Workflow A 1. Dissolve Ester in Methanol B 2. Add Aqueous NaOH (3 eq.) A->B C 3. Heat to Reflux (60-65°C, 3-5h) B->C D 4. Monitor by TLC C->D D->C Incomplete? E 5. Cool to RT & Concentrate D->E Complete F 6. Acidify with 2M HCl (to pH ~2) E->F G 7. Precipitate in Ice Bath F->G H 8. Filter & Wash with Cold Water G->H I 9. Dry Product Under Vacuum H->I

Caption: Workflow for the hydrolysis of the quinoline ester.

Expected Results & Troubleshooting

ParameterExpected Value
Product 4-chloro-7-methoxyquinoline-2-carboxylic acid
Molecular Weight 237.64 g/mol
Appearance Off-white to light yellow solid
Yield Theoretical: 2.38 g. Expected: >90%
Purity >95% (can be assessed by ¹H NMR and LC-MS)
Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Reaction is Incomplete (TLC) Insufficient reaction time or temperature.Extend the reaction time by 1-2 hours and re-check by TLC. Ensure the internal temperature is maintained at 60-65 °C.
Insufficient base.Add an additional 0.5-1.0 equivalent of NaOH solution and continue heating.
Oily Product or Poor Precipitation Product is not fully protonated.Re-check the pH of the solution. Add more 2M HCl until the pH is stable at ~2.
Presence of excess methanol solubilizing product.Ensure sufficient methanol has been removed via rotary evaporation before acidification.
Low Yield Incomplete precipitation.Ensure the slurry is thoroughly chilled in an ice bath for at least 30 minutes before filtration.
Product loss during transfers or filtration.Scrape glassware carefully. Use a minimal amount of cold water for washing the filter cake to avoid dissolving the product.

Conclusion

The base-catalyzed hydrolysis protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of 4-chloro-7-methoxyquinoline-2-carboxylic acid from its methyl ester. The procedure is straightforward, utilizes common laboratory reagents and equipment, and is readily scalable. The key to success lies in ensuring the complete consumption of the starting material and proper acidification during the workup to isolate the final product efficiently. This foundational protocol enables researchers to access a key synthetic intermediate for further elaboration in drug discovery programs.

References

  • University of Calgary. (n.d.). Hydrolysis of Esters. Department of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Ester Hydrolysis with H₂SO₄. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Retrieved from [Link]

  • LibreTexts. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • LibreTexts. (2022, January 31). Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry with Victor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Saponification. Chemistry LibreTexts. Retrieved from [Link]

  • BCH3023. (2022, October 11). Saponification of Esters [Video]. YouTube. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-chloro-7-Methoxyquinoline-6-carboxaMide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), m1796. Retrieved from [Link]

  • Organic Chemistry Portal. (2006, May 29). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Retrieved from [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]

  • J Michelle Leslie. (2020, October 13). Ester saponification [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling with Quinoline-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Quinoline-2-Carboxamides Quinoline-2-carboxamides are a privileged scaffold in medicinal chemistry and drug discovery, exh...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoline-2-Carboxamides

Quinoline-2-carboxamides are a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities.[1][2] The efficient and reliable synthesis of these molecules is paramount for developing structure-activity relationships (SAR) and identifying promising lead candidates for new therapeutics.[1][2] This document provides a comprehensive guide to the amide coupling of quinoline-2-carboxylic acids, detailing synthetic strategies, step-by-step protocols, and troubleshooting advice to navigate the nuances of this important transformation.

Core Concepts in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[3][4][5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[6][7] This activation is the cornerstone of modern amide coupling reactions.

Two principal strategies are employed for the synthesis of quinoline-2-carboxamides:

  • Two-Step Acyl Chloride Formation: This classic and robust method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then reacted with the amine.[1]

  • One-Pot Direct Coupling: This approach utilizes coupling reagents to generate a reactive intermediate in situ, which then reacts with the amine in the same reaction vessel.[1] This method is often preferred for its operational simplicity.

The choice of method depends on the substrate scope, functional group tolerance, and desired scale of the reaction.

Synthetic Strategies and Mechanistic Insights

Strategy 1: Acyl Chloride Formation

This method proceeds in two discrete steps. First, quinoline-2-carboxylic acid is converted to quinoline-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The resulting acyl chloride is a potent electrophile that readily reacts with primary or secondary amines to furnish the desired amide.

The mechanism involves the nucleophilic attack of the carboxylic acid oxygen on the chlorinating agent, followed by elimination to form the acyl chloride. A catalytic amount of dimethylformamide (DMF) can be used with thionyl chloride to facilitate the reaction via the formation of the Vilsmeier reagent.[1]

Strategy 2: Direct Coupling with Reagents

A vast array of coupling reagents has been developed to facilitate amide bond formation in a single pot.[6][8] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The most common classes of coupling reagents include carbodiimides, aminium/uronium salts, and phosphonium salts.

Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used carbodiimide coupling reagents.[3][4][9] The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[4] This intermediate can then be attacked by the amine to form the amide and a urea byproduct.

A significant challenge with carbodiimides is the potential for racemization of chiral carboxylic acids.[6] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[7][8][10] These additives react with the O-acylisourea to form an active ester, which is less prone to racemization and more reactive towards the amine.[3][8]

Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that generate active esters in situ.[9][10][11] These reagents are known for their fast reaction times and low rates of racemization, especially when used with a non-nucleophilic base like diisopropylethylamine (DIPEA).[6][10] Pre-activation of the carboxylic acid with the coupling reagent and base before adding the amine is a common practice to ensure optimal results.[12]

Experimental Protocols

Protocol 1: Amide Coupling via Acyl Chloride Formation

Step 1A: Synthesis of Quinoline-2-carbonyl Chloride

  • Materials:

    • Quinoline-2-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Dry Dichloromethane (DCM) or Toluene

    • Dimethylformamide (DMF, catalytic)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add quinoline-2-carboxylic acid (1.0 eq).

    • Suspend the acid in an excess of thionyl chloride (10-20 eq) or in a solution of oxalyl chloride (2-3 eq) in a dry inert solvent like DCM or toluene.[1]

    • If using thionyl chloride, add a catalytic amount of dry DMF.[1]

    • Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. Monitor the reaction by the cessation of gas evolution.[1]

    • Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude quinoline-2-carbonyl chloride is typically used in the next step without further purification.[1]

Step 1B: Amide Formation

  • Materials:

    • Crude quinoline-2-carbonyl chloride

    • Desired primary or secondary amine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry inert solvent (e.g., DCM, THF) in a round-bottom flask under an inert atmosphere.[1]

    • In a separate flask, dissolve the amine (1.0-1.2 eq) and a base like TEA or DIPEA (2-3 eq) in the same dry solvent.[1]

    • Cool the acyl chloride solution to 0 °C in an ice bath.

    • Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, proceed with aqueous workup and purification.

Protocol 2: Direct Amide Coupling using HATU
  • Materials:

    • Quinoline-2-carboxylic acid

    • Desired primary or secondary amine

    • HATU

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Dry Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a round-bottom flask, dissolve quinoline-2-carboxylic acid (1.0 eq), HATU (1.1-1.5 eq), and the desired amine (1.0-1.2 eq) in a dry polar aprotic solvent such as DMF or DCM.[1]

    • Add a non-nucleophilic base such as DIPEA or TEA (2-4 eq) to the mixture.[1]

    • Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be gently heated if necessary.[1]

    • Monitor the reaction progress by TLC.

    • Once complete, dilute the mixture with an organic solvent like ethyl acetate or DCM and wash with water, saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by recrystallization or silica gel column chromatography.[1]

Protocol 3: Direct Amide Coupling using EDC/HOBt
  • Materials:

    • Quinoline-2-carboxylic acid

    • Desired primary or secondary amine

    • EDC hydrochloride

    • HOBt

    • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

    • Dry Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve quinoline-2-carboxylic acid (1.0 eq), EDC·HCl (1.1-1.5 eq), HOBt (1.1-1.5 eq), and the amine (1.0-1.2 eq) in dry DMF or DCM.[13]

    • Add a base like DIPEA or NMM (2-3 eq) to the mixture.[13]

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, perform an aqueous workup as described in Protocol 2. The urea byproduct from EDC is water-soluble and can be removed during the aqueous washes.[7][10]

    • Purify the crude product as necessary.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentAdvantagesDisadvantagesTypical Conditions
SOCl₂/ (COCl)₂ High reactivity, cost-effectiveHarsh conditions, generation of HCl, potential for side reactionsReflux in neat SOCl₂ or DCM/Toluene, RT
EDC/HOBt Water-soluble urea byproduct, mild conditionsSlower reaction rates, potential for racemizationDCM or DMF, RT, DIPEA/NMM
HATU Fast reaction rates, low racemization, high yieldsHigher cost, can react with amineDCM or DMF, RT, DIPEA
PyBOP Good for sterically hindered substrates, stableHigher cost, phosphonium byproductsDCM or DMF, RT, DIPEA

Visualization of Experimental Workflows

General Workflow for Direct Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Quinoline-2-carboxylic Acid (1.0 eq) prep_amine Add Amine (1.0-1.2 eq) prep_acid->prep_amine prep_reagent Add Coupling Reagent (1.1-1.5 eq) prep_amine->prep_reagent prep_base Add Base (2-4 eq) in Solvent prep_reagent->prep_base react Stir at Room Temperature (4-24 hours) prep_base->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete purify Dry, Concentrate & Purify (Chromatography/Recrystallization) workup->purify product Quinoline-2-carboxamide purify->product

Caption: A generalized workflow for one-pot amide coupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive coupling reagent; Poor quality solvent or reagents (presence of water); Sterically hindered acid or amine; Low nucleophilicity of the amine.Use fresh coupling reagent; Ensure all solvents and reagents are anhydrous; Switch to a more powerful coupling reagent (e.g., HATU, PyBOP); Increase reaction temperature or time; Consider the acyl chloride method for very unreactive amines.
Presence of Unreacted Starting Material Insufficient equivalents of coupling reagent or amine; Short reaction time.Increase the equivalents of the coupling reagent and/or amine (1.2-1.5 eq); Extend the reaction time and monitor by TLC.
Formation of Byproducts Racemization of chiral centers; Side reaction of the coupling reagent with the amine; N-acylurea formation with carbodiimides.Add HOBt or HOAt to suppress racemization; Pre-activate the carboxylic acid with the coupling reagent before adding the amine; Keep reaction temperatures low when using carbodiimides.[7]
Difficulty in Purification Byproducts from the coupling reagent (e.g., DCU from DCC is poorly soluble); Emulsion during workup.Use EDC for a water-soluble urea byproduct; Filter off DCU before aqueous workup; Use brine to break up emulsions.

Conclusion

The synthesis of quinoline-2-carboxamides is a critical process in the development of novel pharmaceuticals. A thorough understanding of the available synthetic methodologies, from the classic acyl chloride approach to the use of modern coupling reagents, allows researchers to select the optimal conditions for their specific needs. By carefully considering the reactivity of the substrates and potential side reactions, and by following robust experimental protocols, high yields of the desired amides can be reliably achieved.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Chemistry Stack Exchange. Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • National Institutes of Health (NIH). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy.
  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • ResearchGate. Venturing beyond the amide coupling for amine–carboxylic acid...
  • Reddit. HATU coupling - what's the best order? : r/Chempros.
  • National Institutes of Health (NIH). Challenges and Breakthroughs in Selective Amide Activation.
  • Fisher Scientific. Amide Synthesis.
  • ResearchGate. Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators..
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Royal Society of Chemistry. TFPN-mediated racemization/epimerization-free amide and peptide bond formation.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • Bangs Laboratories. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Khan Academy. Amide formation from carboxylic acid derivatives..
  • YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy.
  • Chemistry LibreTexts. 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
  • PubMed. N-(Quinolin-8-yl)quinoline-2-carbox-amide.
  • ResearchGate. (PDF) Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity.
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature.

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate in Kinase Inhibitor Synthesis

Introduction: A Note on Isomer Specificity in Drug Discovery While exploring the vast chemical space for kinase inhibitor development, precision in identifying starting materials is paramount. This guide centers on the q...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Note on Isomer Specificity in Drug Discovery

While exploring the vast chemical space for kinase inhibitor development, precision in identifying starting materials is paramount. This guide centers on the quinoline scaffold, a privileged structure in medicinal chemistry. The initial topic of interest was "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate." However, a comprehensive review of the scientific literature, patent landscape, and commercial availability reveals that its isomer, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS No. 205448-66-4) , is the overwhelmingly prevalent and critical building block for the synthesis of numerous clinically relevant kinase inhibitors.[1][2][3][4][5] Therefore, to provide actionable and empirically-grounded information, this document will focus exclusively on the synthesis and application of the 6-carboxylate isomer.

This quinoline derivative serves as a cornerstone intermediate in the development of targeted cancer therapies, most notably as a key reagent in preparing inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[6] The strategic placement of its reactive groups—a chloro moiety at the 4-position and a methyl ester at the 6-position—provides medicinal chemists with a versatile platform for constructing complex molecules designed to precisely interact with the ATP-binding pocket of target kinases.

Physicochemical Properties and Handling

Proper characterization and handling of starting materials are foundational to reproducible and successful synthesis. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is typically a bright yellow or orange solid at room temperature.[2] Key properties are summarized below.

PropertyValueSource(s)
CAS Number 205448-66-4[1][2][3]
Molecular Formula C₁₂H₁₀ClNO₃[1][3][4]
Molecular Weight 251.67 g/mol [3][4]
Appearance Bright yellow or orange solid[2]
Melting Point >125°C (decomposes)[2]
Storage Room temperature, in a tightly sealed container away from oxidizing agents.[4][7]
Purity (Typical) ≥97-99%[4][8]

Safety & Handling: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store separately from strong oxidizing and reducing agents to prevent reactive hazards.[7]

The Quinoline Core: A Blueprint for Kinase Inhibition

The utility of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate stems from its inherent chemical architecture. The molecule possesses two primary reactive centers that can be addressed sequentially or in a single pot, offering synthetic flexibility.

  • C4-Chloride: The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing fragments, which are crucial for establishing interactions with the kinase hinge region.

  • C6-Methyl Ester: This group provides a secondary handle for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[7] This position often extends towards the solvent-exposed region of the ATP-binding site, making it an ideal location to append moieties that enhance solubility or modulate pharmacokinetic properties.

Caption: Key reactive sites on the quinoline building block.

Protocol 1: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

This protocol details the chlorination of the corresponding 4-oxo precursor, a common method for producing the title compound.[9]

Workflow Diagram:

G start Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate reagents Add Thionyl Chloride (SOCl₂) + catalytic DMF start->reagents reflux Heat to 90°C Reflux for 1 hour (Monitor by TLC) reagents->reflux workup Concentrate, dissolve in ice water Extract with DCM reflux->workup purify Wash organic phase with brine Dry over Na₂SO₄ Concentrate under reduced pressure workup->purify product Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate purify->product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq), add thionyl chloride (10 volumes, e.g., 10 mL per gram of starting material).

    • Rationale: Thionyl chloride serves as both the solvent and the chlorinating agent. Using it in large excess ensures the reaction goes to completion.

  • Catalyst Addition: Carefully add N,N-dimethylformamide (DMF) (0.1 eq) to the suspension under a nitrogen atmosphere.

    • Rationale: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻), which is a more potent electrophile and the active chlorinating species for this transformation.

  • Reaction: Heat the reaction mixture to an external temperature of 90°C and maintain under reflux for 1 hour.

    • Rationale: The elevated temperature provides the necessary activation energy for the reaction. Reflux ensures a constant reaction temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

    • Rationale: TLC is a rapid and effective method to ensure the reaction has reached completion before proceeding to the workup, preventing isolation of unreacted starting material.

  • Workup I - Quenching and Extraction: Upon completion, allow the mixture to cool to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess thionyl chloride. Dissolve the resulting residue in ice water (approx. 15 volumes) and extract with dichloromethane (DCM) (3 x 10 volumes).

    • Rationale: The reaction is quenched with water to destroy any remaining reactive chlorinating species. DCM is a suitable organic solvent for extracting the product from the aqueous phase. Repeated extractions ensure maximum product recovery.

  • Workup II - Purification: Combine the organic layers and wash with saturated sodium chloride solution (brine) (2 x 5 volumes). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Rationale: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water.

  • Final Product: The resulting solid, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, can be used in the next step directly if purity is sufficient (>95%), or further purified by recrystallization or column chromatography if necessary.[9]

Protocol 2: Application in Kinase Inhibitor Synthesis via SNAr

This protocol illustrates the primary application of the title compound: a nucleophilic aromatic substitution at the C4 position to build the core of a kinase inhibitor.

Reaction Scheme:

G r1 Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 100-120°C) plus + r2 Substituted Aniline (e.g., 4-aminophenol) p1 4-Anilino-quinoline core structure (Kinase Inhibitor Precursor) reagents->p1

Caption: General SNAr reaction for kinase inhibitor synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction vessel, combine Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (1.0 eq), the desired substituted aniline nucleophile (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

    • Rationale: A slight excess of the nucleophile ensures complete consumption of the limiting quinoline starting material. The base is crucial to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product.

  • Solvent Addition: Add a polar aprotic solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) (5-10 volumes).

    • Rationale: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

  • Reaction: Seal the vessel and heat the mixture to 100-140°C for 4-12 hours, or until TLC/LC-MS analysis indicates completion.

    • Rationale: SNAr reactions on heteroaromatic systems often require significant thermal energy to proceed at a practical rate.

  • Workup: Cool the reaction to room temperature and pour it into water. A solid precipitate of the product should form. Collect the solid by vacuum filtration.

    • Rationale: The product is typically much less soluble in water than the inorganic salts and residual solvent, allowing for simple isolation by precipitation and filtration.

  • Purification: Wash the collected solid sequentially with water and a non-polar solvent like diethyl ether or hexanes to remove residual impurities. If necessary, further purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Conclusion

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a high-value, versatile intermediate whose strategic importance in modern medicinal chemistry cannot be overstated. Its well-defined reactive sites allow for the predictable and efficient construction of the quinoline core found in numerous potent and selective kinase inhibitors. The protocols outlined herein provide a robust framework for both the synthesis of this building block and its subsequent application in drug discovery programs, enabling researchers to rapidly generate libraries of compounds for biological evaluation.

References

  • PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3. National Center for Biotechnology Information. [Link]

  • PharmaCompass. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Drug Information.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.[Link]

  • Prochemdale. What are the chemical properties of methyl 4-chloro-7-methoxyquinoline-6-carboxylate?[Link]

  • Pharmaffiliates. CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide.[Link]

  • CP Lab Safety. methyl 4-chloro-7-methoxyquinoline-6-carboxylate, min 97%, 100 grams.[Link]

  • Zhengzhou Alfa Chemical Co., Ltd. Tom ntej: Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate CAS 205448-66-4.[Link]

  • ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer.[Link]

Sources

Application

Palladium-Catalyzed Cross-Coupling of 4-Chloroquinolines: A Comprehensive Guide for Researchers

Introduction: The Quinoline Scaffold and the Versatility of 4-Chloroquinolines The quinoline moiety, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Versatility of 4-Chloroquinolines

The quinoline moiety, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The ability to functionalize the quinoline ring at various positions is crucial for tuning its physicochemical and pharmacological properties.[2][5] Among the various quinoline derivatives, 4-chloroquinolines have emerged as exceptionally versatile building blocks for the synthesis of diverse molecular architectures. The high reactivity of the C4-Cl bond towards palladium-catalyzed cross-coupling reactions makes it an ideal handle for introducing a wide range of substituents.[6]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-chloroquinolines, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of key cross-coupling reactions, offer field-proven insights into experimental choices, and present robust, self-validating protocols.

Synthesis of 4-Chloroquinoline Starting Materials

The most common and straightforward method for the synthesis of 4-chloroquinolines involves the chlorination of the corresponding 4-hydroxyquinolines (or their tautomeric 4-quinolones). This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃).[7][8]

General Protocol for the Synthesis of 4-Chloroquinolines from 4-Hydroxyquinolines

Safety Precaution: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the desired 4-hydroxyquinoline derivative.

  • Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The amount of POCl₃ used will depend on the scale of the reaction and the specific substrate.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This should be done in a large beaker to accommodate any frothing.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is basic. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloroquinoline can be purified by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloroquinolines

The electron-deficient nature of the quinoline ring system, coupled with the good leaving group ability of the chloride at the 4-position, makes 4-chloroquinolines excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a halide and an organoboron compound.[6][9] In the context of 4-chloroquinolines, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 4-position.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Cl Ar-Pd(II)-X(L2) R-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product R-R' Reductive Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling of 4-Chloroquinolines:

Parameter Recommended Conditions Notes
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)Pd(PPh₃)₄ is often effective for a range of substrates.
Ligand Triphenylphosphine (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf)The ligand is often incorporated into the catalyst complex.
Base K₂CO₃, Cs₂CO₃, or Na₂CO₃An aqueous solution of the base is typically used.
Solvent Toluene/Ethanol/Water, Dioxane/Water, or DMFA mixture of solvents is often employed to ensure solubility of all components.
Temperature 80-120 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the Pd(0) catalyst.

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add the 4-chloroquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Degas the chosen solvent system by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the Schlenk flask.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Heck Coupling: Vinylation of 4-Chloroquinolines

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[10][11][12] This reaction is particularly useful for introducing vinyl groups at the 4-position of the quinoline ring.

Mechanism: The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the product and a palladium hydride species. The base then regenerates the Pd(0) catalyst.[11]

Diagram of the Heck Reaction Workflow:

Heck_Reaction cluster_start Starting Materials cluster_catalyst Catalytic System 4-Chloroquinoline 4-Chloroquinoline Reaction Vessel Reaction Vessel 4-Chloroquinoline->Reaction Vessel Alkene Alkene Alkene->Reaction Vessel Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Vessel Ligand (e.g., PPh3) Ligand (e.g., PPh3) Ligand (e.g., PPh3)->Reaction Vessel Base (e.g., NEt3) Base (e.g., NEt3) Base (e.g., NEt3)->Reaction Vessel Product (4-Vinylquinoline) Product (4-Vinylquinoline) Reaction Vessel->Product (4-Vinylquinoline) Heat

Caption: Workflow for the Heck cross-coupling reaction.

Optimized Protocol for Heck Coupling of 4-Chloroquinolines:

Parameter Recommended Conditions Notes
Catalyst Pd(OAc)₂ (Palladium(II) acetate)A common and effective palladium source.
Ligand PPh₃ (Triphenylphosphine) or P(o-tol)₃ (Tri(o-tolyl)phosphine)Phosphine ligands are crucial for stabilizing the catalyst.
Base NEt₃ (Triethylamine), K₂CO₃, or Cs₂CO₃An organic or inorganic base is required.
Solvent DMF, NMP, or AcetonitrileA polar aprotic solvent is typically used.
Temperature 100-140 °CHigher temperatures are often necessary for less reactive substrates.
Atmosphere Inert (Nitrogen or Argon)To protect the catalytic system.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube or a flask with a condenser, combine the 4-chloroquinoline (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

  • Reaction Conditions: Heat the mixture to the specified temperature. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] It is the go-to reaction for synthesizing 4-alkynylquinolines, which are valuable precursors for more complex molecules.

Mechanism: The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[13]

Diagram of the Sonogashira Coupling Cycle:

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-Cl(L2) R-Pd(II)-Cl(L2) Pd(0)L2->R-Pd(II)-Cl(L2) R-Cl (Oxidative Addition) R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-Cl(L2)->R-Pd(II)-C≡CR'(L2) Cu-C≡CR' (Transmetalation) R-Pd(II)-C≡CR'(L2)->Pd(0)L2 R-C≡CR' (Reductive Elimination) H-C≡CR' H-C≡CR' Cu-C≡CR' Cu-C≡CR' H-C≡CR'->Cu-C≡CR' Base Cu(I)X Cu(I)X Cu(I)X->Cu-C≡CR' Cu-C≡CR'->R-Pd(II)-Cl(L2)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Optimized Protocol for Sonogashira Coupling of 4-Chloroquinolines:

Parameter Recommended Conditions Notes
Catalyst Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)A stable and commonly used palladium precursor.
Co-catalyst CuI (Copper(I) iodide)Essential for the formation of the copper acetylide.
Ligand PPh₃ (Triphenylphosphine)Often added to stabilize the palladium catalyst.
Base NEt₃ (Triethylamine) or DiisopropylamineActs as both a base and a solvent in some cases.
Solvent THF, DMF, or TriethylamineAnhydrous conditions are important.
Temperature Room Temperature to 80 °CThe reaction is often run at mild temperatures.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing side reactions like Glaser coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add the 4-chloroquinoline (1.0 equiv.), the palladium catalyst (1-3 mol%), the copper(I) iodide (2-5 mol%), and the ligand (2-6 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent and the base, followed by the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature under an inert atmosphere until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition between water and an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15][16][17] This reaction is invaluable for the synthesis of 4-aminoquinolines, a key pharmacophore in many drugs.[8]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), formation of a palladium-amido complex upon deprotonation of the amine by a base, and reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[15][17]

Diagram of the Buchwald-Hartwig Amination Cycle:

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition R-Cl R-Pd(II)-Cl(L2) R-Pd(II)-Cl(L2) Oxidative_Addition->R-Pd(II)-Cl(L2) Amine_Coordination Amine_Coordination R-Pd(II)-Cl(L2)->Amine_Coordination R'NH2 Base R-Pd(II)-NHR'(L2) R-Pd(II)-NHR'(L2) Amine_Coordination->R-Pd(II)-NHR'(L2) Reductive_Elimination Reductive_Elimination R-Pd(II)-NHR'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-NHR' Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Optimized Protocol for Buchwald-Hartwig Amination of 4-Chloroquinolines:

Parameter Recommended Conditions Notes
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂Both Pd(0) and Pd(II) precursors are effective.
Ligand Xantphos, BINAP, or Buchwald ligands (e.g., SPhos)The choice of ligand is critical for reaction efficiency.
Base NaOt-Bu, KOt-Bu, or Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are used.
Temperature 80-110 °CThe reaction is typically heated.
Atmosphere Inert (Nitrogen or Argon)Essential for catalyst stability.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precursor (1-3 mol%), the ligand (1.2-4 mol%), and the base (1.5-2.0 equiv.) in a Schlenk tube.

  • Reagent Addition: Add the 4-chloroquinoline (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous solvent.

  • Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring. Monitor the reaction's progress.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure inert atmosphere.
Poorly soluble reagentsTry a different solvent system or increase the temperature.
Inappropriate ligand or baseScreen a variety of ligands and bases.
Formation of Side Products Homocoupling of the boronic acid (Suzuki)Use a lower temperature or a different base.
Dimerization of the alkyne (Sonogashira)Ensure strictly anaerobic conditions.
Dehalogenation of the starting materialUse a milder base or lower the reaction temperature.
Difficult Purification Residual catalyst or ligandFilter through a plug of silica gel or use a metal scavenger.

Applications in Drug Discovery and Materials Science

The palladium-catalyzed functionalization of 4-chloroquinolines has been instrumental in the synthesis of numerous compounds with significant biological activity. For instance, many potent antimalarial agents are based on the 4-aminoquinoline scaffold.[8] The ability to rapidly generate libraries of analogues by varying the coupling partners in these reactions is a cornerstone of modern drug discovery.[3]

In materials science, the introduction of conjugated aryl or alkynyl groups onto the quinoline core can lead to the development of novel organic light-emitting diodes (OLEDs), sensors, and other functional materials.

Conclusion

Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists approach the synthesis of complex molecules. For researchers working with the quinoline scaffold, these methods provide a powerful and versatile toolkit for the functionalization of 4-chloroquinolines. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of these transformative reactions in both academic and industrial research settings.

References

  • PrepChem. Synthesis of 4-chloroquinoline. Available from: [Link]

  • Daugulis, O., et al. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. Available from: [Link]

  • Daugulis, O., et al. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. National Institutes of Health. Available from: [Link]

  • Wang, Z., et al. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... Available from: [Link]

  • Kim, J., et al. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health. Available from: [Link]

  • Martins, P., et al. Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. Available from: [Link]

  • Thakur, D. G., et al. Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. PubMed. Available from: [Link]

  • Semantic Scholar. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

  • Ajani, O. O., et al. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository. Available from: [Link]

  • Adebayo, I. A., et al. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. National Institutes of Health. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available from: [Link]

  • Mogolola, M. M., et al. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]

  • ResearchGate. Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. Available from: [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]

  • MDPI. Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. Available from: [Link]

  • ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ScienceDirect. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available from: [Link]

  • National Institutes of Health. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available from: [Link]

  • MDPI. Palladium Catalysts for Cross-Coupling Reaction. Available from: [Link]

  • ElectronicsAndBooks. Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]

  • National Institutes of Health. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Available from: [Link]

Sources

Method

Application Note: A Robust HPLC-UV-Based Purification Strategy for Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

Abstract This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the purification of the specialty chemical, Methyl 4-chloro-7-methoxyquinoline-2-carboxylate. Recog...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the purification of the specialty chemical, Methyl 4-chloro-7-methoxyquinoline-2-carboxylate. Recognizing the absence of a standardized protocol for this specific compound, we have developed a comprehensive workflow grounded in fundamental chromatographic principles. This guide details a reversed-phase HPLC (RP-HPLC) method, from initial analytical-scale development to preparative-scale purification. We provide in-depth rationale for the selection of stationary phase, mobile phase composition, and detection parameters, ensuring scientific integrity and transferability. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications.

Introduction and Analyte Properties

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a substituted quinoline derivative. Such compounds are of significant interest in medicinal chemistry and materials science.[1][2][3] Effective purification is critical to remove starting materials, by-products, and degradants, ensuring the integrity of subsequent research and development activities.

Analyte Structure and Properties:

  • IUPAC Name: Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

  • Molecular Formula: C₁₂H₁₀ClNO₃

  • Molecular Weight: 251.66 g/mol [4][5]

  • Structure:

  • Predicted Polarity: The presence of the quinoline core, chloro, methoxy, and methyl ester groups suggests a moderately polar to nonpolar (lipophilic) character. The calculated XLogP3 value of 2.6 further supports its suitability for reversed-phase chromatography.[4][5]

  • UV Absorbance: The quinoline ring system is a strong chromophore. Quinoline derivatives typically exhibit significant UV absorbance between 220 nm and 350 nm, making UV detection a highly effective analytical tool.[1][3][6][7]

Method Development: Rationale and Strategy

The development of a successful HPLC purification method follows a logical progression from scouting to optimization.[8] Reversed-phase chromatography is the chosen mode due to the analyte's hydrophobic character.[9]

Stationary Phase Selection

A C18 (octadecylsilane) bonded silica column is the quintessential starting point for RP-HPLC method development.[9] Its hydrophobic nature provides strong retention for moderately nonpolar molecules like our target compound, offering a high probability of resolving it from more polar or less retained impurities. A high surface area, end-capped C18 column with a 5 µm particle size is recommended for initial analytical development to achieve high efficiency and resolution.

Mobile Phase Selection

The mobile phase in RP-HPLC modulates the retention of the analyte.[10] A typical mobile phase consists of an aqueous component (Solvent A) and an organic modifier (Solvent B).[11]

  • Organic Modifier (Solvent B): Acetonitrile (ACN) is selected as the primary organic modifier. Compared to methanol, ACN often provides lower viscosity (reducing backpressure), better UV transparency at low wavelengths, and different selectivity.[10][11][12]

  • Aqueous Component (Solvent A): Ultrapure water is used.

  • Mobile Phase Additive: To ensure sharp, symmetrical peaks, an acidic modifier is crucial. The quinoline nitrogen is basic and can interact with residual silanols on the silica support, causing peak tailing.[12] Adding 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both mobile phase components protonates the quinoline nitrogen and suppresses silanol ionization, leading to improved peak shape.[13][14] For preparative work, volatile modifiers like FA or TFA are preferred as they are easily removed during fraction evaporation.[14]

UV Detector Wavelength Selection

Based on the quinoline chromophore, a preliminary wavelength of 254 nm is a robust starting point, as aromatic systems generally absorb well at this wavelength.[15] For higher sensitivity, the UV spectrum of a dilute, semi-purified sample should be measured to identify the wavelength of maximum absorbance (λmax), which is likely to be in the 320-350 nm range.[3][7]

Experimental Protocol

This protocol is divided into two key stages: analytical method development and preparative scale-up.

Materials and Instrumentation
CategoryItemSpecifications
Solvents & Reagents Acetonitrile (ACN)HPLC Grade or higher
WaterType I Ultrapure
Formic Acid (FA)LC-MS Grade, >99%
Sample Diluent50:50 Acetonitrile/Water
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size
Preparative ColumnC18, 21.2 x 150 mm, 5 µm particle size (or similar)
Fraction CollectorRequired for preparative scale
Workflow for HPLC Method Development and Purification

The logical flow from initial scouting to final purification is critical for an efficient process.

HPLC_Workflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up A Step 1: Sample Prep Dissolve crude in 50:50 ACN/H2O B Step 2: Scouting Gradient Fast gradient (e.g., 5-95% B in 10 min) to estimate retention A->B C Step 3: Optimization Develop shallow gradient around elution point for max resolution B->C D Step 4: Loading Study Determine max sample load without losing resolution C->D Optimized Method E Step 5: Scale-Up Calculation Adjust flow rate & injection vol. for larger column dimensions D->E F Step 6: Preparative Run Execute purification with fraction collection E->F G Step 7: Post-Purification Analyze fractions for purity, pool, and evaporate solvent F->G

Caption: Workflow for HPLC Purification Method Development.

Step-by-Step Protocol

Part A: Sample Preparation

  • Prepare a stock solution of the crude Methyl 4-chloro-7-methoxyquinoline-2-carboxylate at approximately 1-2 mg/mL in the sample diluent (50:50 Acetonitrile/Water).

  • Ensure the sample is fully dissolved. If not, adjust the diluent composition or use a stronger solvent like Dimethyl Sulfoxide (DMSO) for the stock, followed by dilution with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates and protect the column.[13]

Part B: Analytical Method Development & Optimization

  • Column Equilibration: Equilibrate the analytical C18 column (4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes.

  • Scouting Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Gradient: 5% to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate.

  • Analysis of Scouting Run: Identify the retention time (t_R) of the main peak. Determine the approximate %B at which the compound elutes.

  • Optimized Gradient: Design a shallower gradient around the elution point to maximize resolution between the target peak and its closest impurities.

    • Example: If the peak eluted at 6 minutes in the scouting run (corresponding to ~50% B), an optimized gradient might be: 35% to 65% B over 15 minutes.

Part C: Scale-Up to Preparative Purification The goal of scaling up is to maintain the separation quality achieved at the analytical scale while increasing the amount of purified material.[16][17] This is achieved by geometrically scaling the flow rate and injection volume according to the column cross-sectional area.[18]

  • Calculate the Scaling Factor (SF):

    • SF = (Diameter_prep / Diameter_analyt)²

    • For a 21.2 mm ID prep column and a 4.6 mm ID analytical column: SF = (21.2 / 4.6)² ≈ 21.2

  • Scale the Flow Rate:

    • Flow_prep = Flow_analyt × SF

    • Example: 1.0 mL/min × 21.2 = 21.2 mL/min

  • Determine Sample Load: Perform a loading study on the analytical column by incrementally increasing the injection volume until resolution begins to degrade.[19] This helps predict the maximum load for the preparative column.

  • Execute Preparative Run:

    • Equilibrate the preparative C18 column (21.2 x 150 mm, 5 µm) with the scaled flow rate.

    • Dissolve the crude compound in a minimal amount of solvent and inject the scaled volume.

    • Run the optimized gradient method (the time duration of the gradient remains the same).[18]

    • Collect fractions across the eluting peak of interest.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

    • Pool the fractions that meet the required purity specification.

    • Remove the solvent via rotary evaporation or lyophilization to obtain the final, purified compound.

Summary of Optimized Conditions

The following table summarizes a typical final method. The exact gradient will be dependent on the impurity profile of the crude material.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min21.2 mL/min
Gradient 35% to 65% B over 15 min35% to 65% B over 15 min
Detector UV at 254 nm or λmaxUV at 254 nm or λmax
Column Temp. 30 °C30 °C
Injection Vol. 5-20 µLScaled based on loading study

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the HPLC purification of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate. By following a systematic approach—from understanding the analyte's properties to a logical progression of method development and scale-up—researchers can reliably obtain high-purity material. This robust reversed-phase method, utilizing a standard C18 column and a common acidic mobile phase, serves as a validated starting point that can be adapted to purify analogous quinoline derivatives.

References

  • Guides for method development | YMC CO., LTD. YMC.

  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho.

  • Introduction to Preparative HPLC. LCGC International.

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013). Research J. Pharm. and Tech.

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials.

  • HPLC Solvent Selection. Element Lab Solutions.

  • How To Select Mobile Phase In HPLC Method Development? (2025). Next LVL Programming.

  • Scaling Up. Shimadzu.

  • LC Scaling Analytical Methods Technical Tip 2. Phenomenex.

  • UV spectra of free quinolines... ResearchGate.

  • Prep LC 101: Scaling up with Preparative HPLC. (2019). Thermo Fisher Scientific.

  • A Head-to-Head Comparison of Quinoline Purification Techniques... Benchchem.

  • Chapter 6 Method development in reversed-phase chromatography. (2025). ResearchGate.

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI.

  • Steps for HPLC Method Development. Pharmaguideline.

  • UV-Vis absorption of quinoline... ResearchGate.

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques... Waters.

  • Reversed Phase HPLC Method Development. Phenomenex.

  • Method Development Guide. ZirChrom.

  • Quinine - Wikipedia. Wikipedia.

  • Absorption [Quinoline Yellow S]. AAT Bioquest.

  • Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.

  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3. PubChem.

  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Drug Information... PharmaCompass.com.

Sources

Application

Application Notes and Protocols: A-Z Guide to the Scale-up Synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a pivotal building block in the synthesis of numerous pharmacologically active compounds. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a pivotal building block in the synthesis of numerous pharmacologically active compounds. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutics, including antimalarial, anticancer, and anti-inflammatory agents.[1] The precise arrangement of its chloro, methoxy, and methyl carboxylate substituents makes it a versatile synthon for the elaboration into more complex molecular architectures. As drug development programs advance from discovery to preclinical and clinical phases, the demand for this intermediate escalates, necessitating a robust, scalable, and economically viable synthetic route.

This comprehensive guide provides a detailed examination of the scale-up synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the chosen synthetic strategy, offering insights into the critical process parameters that govern yield, purity, and operational safety. This document is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries who are tasked with transitioning synthetic processes from the laboratory bench to pilot plant or full-scale manufacturing.

Synthetic Strategy: A Mechanistic Approach to Quinoline Formation

The construction of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[2][3] Each of these methods possesses distinct advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions. For the synthesis of our target molecule, a modified Gould-Jacobs reaction provides a reliable and scalable pathway.[4][5]

The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form the 4-hydroxyquinoline core.[4] Subsequent chlorination and esterification steps then yield the desired product. This approach is favored for its predictable regioselectivity and the commercial availability of the starting materials.

Reaction Mechanism: A Stepwise Look

The synthesis can be logically divided into three key stages:

  • Condensation: The initial step involves the reaction of 3-methoxyaniline with diethyl 2-(ethoxymethylene)malonate. This is a vinylogous nucleophilic substitution where the amino group of the aniline attacks the electron-deficient double bond of the malonate derivative, leading to the elimination of ethanol and the formation of a key enamine intermediate.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at elevated temperatures. This pericyclic reaction is a 6-electron electrocyclization, which, upon tautomerization, yields the more stable 4-hydroxyquinoline aromatic system.

  • Chlorination and Esterification: The resulting 4-hydroxyquinoline-2-carboxylic acid is then subjected to chlorination, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chloro group at the 4-position. This reaction proceeds via the formation of a chlorophosphite or chlorosulfite ester intermediate, which is then displaced by a chloride ion. The carboxylic acid is simultaneously converted to the methyl ester.

Visualizing the Synthesis: Reaction Workflow

Synthesis_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Chlorination & Esterification A 3-Methoxyaniline C Enamine Intermediate A->C Nucleophilic Addition-Elimination B Diethyl 2-(ethoxymethylene)malonate B->C D 4-Hydroxy-7-methoxyquinoline- 2-carboxylic acid C->D Heat (High Temp.) (6π Electrocyclization) G Methyl 4-chloro-7-methoxyquinoline- 2-carboxylate D->G Chlorination E Phosphorus Oxychloride (POCl₃) E->G F Methanol F->G Esterification

Caption: A streamlined workflow for the synthesis of the target compound.

Scale-up Protocol: From Grams to Kilograms

The transition from a laboratory-scale synthesis to a large-scale production process requires careful consideration of several factors, including heat and mass transfer, reagent addition rates, and safety protocols.[6] The following protocol outlines a robust procedure for the multi-kilogram synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate.

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors equipped with overhead mechanical stirrers, temperature probes, reflux condensers, and addition funnels.

  • Reagents: 3-Methoxyaniline, Diethyl 2-(ethoxymethylene)malonate, Dowtherm A (or equivalent high-boiling point solvent), Phosphorus oxychloride (POCl₃), Methanol.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, face shield, and a lab coat are mandatory. For handling phosphorus oxychloride, a respirator with an acid gas cartridge is essential.[7][8][9]

Detailed Step-by-Step Procedure

Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline-2-carboxylic acid

  • Reactor Setup: Charge a clean, dry 100 L reactor with 3-methoxyaniline (5.0 kg, 40.6 mol) and diethyl 2-(ethoxymethylene)malonate (9.2 kg, 42.6 mol).

  • Initial Reaction: Begin agitation and heat the mixture to 140-150 °C. The reaction is endothermic, and ethanol will begin to distill off. Monitor the reaction progress by TLC or HPLC to confirm the formation of the enamine intermediate. This stage typically takes 2-4 hours.

  • Cyclization: Once the formation of the intermediate is complete, slowly add a high-boiling point solvent such as Dowtherm A (20 L) to the reactor. Increase the temperature to 240-250 °C to initiate the cyclization.

  • Reaction Monitoring: Monitor the disappearance of the intermediate by TLC or HPLC. The cyclization is generally complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to below 100 °C and cautiously add 20 L of toluene. The product will precipitate out of the solution. Filter the solid and wash with fresh toluene (2 x 5 L) to remove the high-boiling point solvent.

  • Hydrolysis: Suspend the crude product in a 10% aqueous solution of sodium hydroxide (25 L) and heat to 80-90 °C for 2 hours to hydrolyze the ester.

  • Precipitation: Cool the solution to room temperature and slowly add concentrated hydrochloric acid until the pH reaches 2-3. The 4-hydroxy-7-methoxyquinoline-2-carboxylic acid will precipitate as a solid.

  • Isolation: Filter the solid, wash with deionized water until the washings are neutral, and dry under vacuum at 60-70 °C to a constant weight.

Step 2: Synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

  • Reactor Setup: In a separate, dry 50 L reactor equipped with a reflux condenser and a scrubber for acidic vapors, charge phosphorus oxychloride (15 L, 162.5 mol).

  • Reagent Addition: Slowly and portion-wise, add the dried 4-hydroxy-7-methoxyquinoline-2-carboxylic acid (4.5 kg, 20.3 mol) to the stirred phosphorus oxychloride. The addition is exothermic and should be controlled to maintain the reaction temperature below 40 °C.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and slowly and carefully pour it onto crushed ice (50 kg) with vigorous stirring. This step is highly exothermic and will generate HCl gas, which must be directed to a scrubber.

  • Esterification and Neutralization: To the acidic aqueous mixture, slowly add methanol (10 L) and stir for 2 hours at room temperature to complete the esterification. Then, carefully neutralize the mixture to pH 7-8 with a 50% aqueous solution of sodium hydroxide. The product will precipitate as a solid.

  • Isolation and Purification: Filter the crude product, wash with water, and then recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure Methyl 4-chloro-7-methoxyquinoline-2-carboxylate.[10]

  • Drying: Dry the final product under vacuum at 50-60 °C.

Quantitative Data Summary

ParameterLab-Scale (Grams)Scale-up (Kilograms)Rationale for Change
3-Methoxyaniline50.0 g5.0 kgDirect 100-fold scale-up.
Diethyl 2-(ethoxymethylene)malonate92.0 g9.2 kgMaintained slight excess for complete conversion.
Phosphorus Oxychloride150 mL15 LSufficient excess to act as both reagent and solvent.
Reaction Temperature (Cyclization)240-250 °C (Heating Mantle)240-250 °C (Jacketed Reactor)Precise temperature control is crucial for this step.[6]
Purification MethodColumn ChromatographyRecrystallizationRecrystallization is more economical and scalable for large quantities.[6]
Expected Yield 65-75% 60-70% A slight decrease in yield is common upon scale-up.[6]

Safety Considerations

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic and corrosive fumes.[7][8][9][11][12] It should be handled in a well-ventilated fume hood with appropriate PPE. Emergency showers and eyewash stations must be readily accessible.[7][8]

  • Exothermic Reactions: The quenching of phosphorus oxychloride and the neutralization steps are highly exothermic.[6] Slow and controlled addition of reagents is critical to manage the heat generated and prevent runaway reactions.

  • High-Temperature Operations: The thermal cyclization step is conducted at high temperatures. Ensure that the equipment is rated for these conditions and that appropriate safety measures are in place to prevent thermal burns.

Analytical Characterization

The identity and purity of the final product should be confirmed by a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting and Optimization

  • Low Yield in Cyclization: Incomplete conversion during the thermal cyclization can be due to insufficient temperature or reaction time. Ensure the internal reactor temperature reaches the target of 240-250 °C.

  • Impurity Formation: The formation of byproducts can result from localized overheating or impurities in the starting materials. Efficient stirring and high-purity reagents are essential.

  • Difficulties in Purification: If the product "oils out" during recrystallization, this can often be remedied by using a different solvent system or by slowing down the cooling process.[10]

Conclusion

The scale-up synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a challenging yet achievable endeavor. A thorough understanding of the reaction mechanism, careful control of process parameters, and a steadfast commitment to safety are the cornerstones of a successful scale-up campaign. The protocols and insights provided in this guide are intended to equip researchers and chemical engineers with the knowledge necessary to confidently and efficiently produce this valuable pharmaceutical intermediate on a large scale.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines acétoniques. Bulletin de la Societe Chimique de France, 49, 89-92.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • QuimicaOrganica.org. Friedlander quinoline synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Acros Organics. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Journal of the American Chemical Society. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical information, troubleshooting guides, and frequently asked questions to help you optimize your synthetic route and overcome common experimental challenges. Our goal is to equip you with the knowledge to improve the yield, purity, and reproducibility of your synthesis.

Introduction

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves a multi-step sequence, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by chlorination of the 4-hydroxy (or 4-oxo) intermediate. While the synthetic route is well-established, achieving high yields and purity can be challenging due to the harsh reaction conditions and potential for side reactions. This guide will walk you through the critical aspects of the synthesis, providing practical advice and evidence-based protocols.

Reaction Pathway Overview

The synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate can be conceptually broken down into two main stages:

  • Formation of the Quinoline Core: Synthesis of the precursor, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, via the Gould-Jacobs reaction.

  • Chlorination: Conversion of the 4-oxoquinoline intermediate to the final 4-chloroquinoline product.

Synthesis_Pathway cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: Chlorination Start Starting Materials: - Substituted Aniline - Diethyl 2-(ethoxymethylene)malonate Condensation Condensation Start->Condensation Nucleophilic Substitution Cyclization High-Temperature Cyclization Condensation->Cyclization Thermal Electrocyclization Intermediate Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate Cyclization->Intermediate Chlorination Chlorination with POCl₃ or SOCl₂ Intermediate->Chlorination FinalProduct Methyl 4-chloro-7-methoxyquinoline-2-carboxylate Chlorination->FinalProduct Troubleshooting_Chlorination cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Product Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Decomposition Problem->Cause2 Cause3 Moisture Contamination Problem->Cause3 Cause4 Poor Reagent Quality Problem->Cause4 Solution1 Optimize Reaction Conditions: - Increase temperature/time - Increase equivalents of chlorinating agent Cause1->Solution1 Solution2 Control Temperature and Time Cause2->Solution2 Solution3 Ensure Anhydrous Conditions: - Use freshly distilled reagents - Dry glassware thoroughly - Use inert atmosphere Cause3->Solution3 Solution4 Use High-Purity Reagents Cause4->Solution4

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Chlorination of Quinolinones

Welcome to the Technical Support Center for the chlorination of quinolinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chlorination of quinolinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical synthetic transformations. Quinolinone scaffolds are central to numerous pharmaceutical agents, and their selective chlorination is a frequently encountered yet challenging step. This resource provides in-depth, experience-driven troubleshooting advice to help you identify, mitigate, and prevent common side reactions, ensuring the integrity and efficiency of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the most common initial questions and concerns that arise during the planning and execution of quinolinone chlorination reactions.

Q1: What are the most common side reactions observed during the chlorination of quinolinones?

A1: The primary side reactions are largely dependent on the substrate, the chosen chlorinating agent, and the reaction conditions. However, several recurring side products are frequently observed:

  • Over-chlorination: Formation of di- or even tri-chlorinated quinolinones is a common issue, particularly with highly activated quinolinone rings or when using a stoichiometric excess of a powerful chlorinating agent.[1][2]

  • Regioisomeric Impurities: Depending on the substitution pattern of the quinolinone, chlorination may occur at undesired positions, leading to a mixture of regioisomers that can be difficult to separate.[3][4][5]

  • N-Chlorination: For quinolinones with an available N-H proton, chlorination can sometimes occur at the nitrogen atom, forming unstable N-chloro intermediates that can lead to further downstream impurities.

  • O-Chlorination/Phosphorylation (with POCl₃): When using phosphorus oxychloride (POCl₃) to convert hydroxyquinolinones to chloroquinolines, incomplete reaction or side reactions can lead to the formation of phosphate esters.[6][7][8]

  • Solvent Participation: In some cases, the solvent can participate in the reaction, leading to the formation of unexpected byproducts.

  • Decomposition: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to the degradation of the starting material or the desired product.

Q2: How does the choice of chlorinating agent influence the types of side reactions?

A2: The choice of chlorinating agent is paramount and directly dictates the likely side reaction pathways. Here's a comparative overview:

Chlorinating AgentPrimary ApplicationCommon Side ReactionsMechanistic Insight
N-Chlorosuccinimide (NCS) Electrophilic chlorination of activated rings.Over-chlorination, N-chlorination.NCS acts as a source of "Cl⁺" and is generally milder than other agents.[9][10][11][12] Side reactions are often controlled by stoichiometry and temperature.
Thionyl Chloride (SOCl₂) Conversion of hydroxyl groups to chlorides.Ring decomposition, formation of sulfonylated byproducts.Often used with a catalytic amount of DMF, which forms the Vilsmeier-Haack reagent as the active chlorinating species.[13] Excess SOCl₂ can lead to charring.[14][15]
Phosphorus Oxychloride (POCl₃) Conversion of 4-hydroxyquinolin-2-ones to 4-chloro-2-quinolones.Incomplete conversion, formation of pyrophosphates, dimerization.[6][7][8]The reaction proceeds through a phosphate ester intermediate.[16] Careful temperature control is crucial to manage the two distinct stages of the reaction.[6][7][8]
Chlorine Gas (Cl₂) Industrial-scale chlorinations.Lack of selectivity, over-chlorination, radical side reactions.Can be highly reactive and difficult to control on a lab scale, often requiring specialized equipment.[17]
Q3: My reaction is not going to completion, and I'm recovering starting material. What should I do?

A3: Incomplete conversion is a common issue. Before increasing the reaction time or temperature, which can promote side reactions, consider the following:

  • Reagent Purity: Ensure your chlorinating agent is not hydrolyzed. NCS and SOCl₂ are sensitive to moisture. Use freshly opened bottles or purify the reagent if necessary.

  • Solvent Anhydrousness: For reactions sensitive to water, ensure your solvent is rigorously dried.

  • Activation: Some quinolinones may be too deactivated for chlorination under your current conditions. For electrophilic chlorinations with NCS, the addition of a catalytic amount of a protic or Lewis acid can enhance the electrophilicity of the chlorine.[9][11]

  • Temperature: For reactions with a high activation energy, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of byproducts. For POCl₃ chlorinations, a final heating step is often required for the conversion of the phosphate intermediate to the chloro-product.[6][7][8]

Q4: I'm observing the formation of multiple chlorinated products. How can I improve the regioselectivity?

A4: Achieving high regioselectivity is a significant challenge in quinolinone chemistry. The following strategies can be employed:

  • Directing Groups: The electronic nature and position of existing substituents on the quinolinone ring will direct the position of chlorination. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it.

  • Steric Hindrance: Bulky substituents can block certain positions, favoring chlorination at less sterically hindered sites.

  • Protecting Groups: In complex syntheses, it may be necessary to protect a more reactive position to force chlorination at the desired site.

  • Alternative Synthetic Routes: If direct chlorination proves unselective, consider a multi-step sequence where a functional group that can be later converted to a chlorine is installed with high regioselectivity.

Section 2: Troubleshooting Guides - A Deeper Dive into Specific Issues

This section provides detailed, step-by-step troubleshooting guides for specific side reactions, complete with mechanistic insights and preventative protocols.

Troubleshooting Guide 1: Over-Chlorination

Issue: You are observing the formation of di- or poly-chlorinated quinolinones in your reaction mixture.

Causality: Over-chlorination typically occurs when the desired mono-chlorinated product is more activated towards further electrophilic substitution than the starting material, or when the reaction conditions are too harsh.

Troubleshooting Workflow:

Over_Chlorination start Problem: Over-chlorination (Di- and Poly-chlorination) step1 Step 1: Reduce Stoichiometry of Chlorinating Agent start->step1 Initial Action step2 Step 2: Lower Reaction Temperature step1->step2 If still an issue step3 Step 3: Consider a Milder Chlorinating Agent step2->step3 If side product persists step4 Step 4: Monitor Reaction Progress Closely step3->step4 Best Practice solution Solution: Improved Selectivity for Mono-chlorinated Product step4->solution Outcome

Caption: Workflow for troubleshooting over-chlorination.

Detailed Protocol for Minimizing Over-Chlorination:

  • Stoichiometric Control:

    • Carefully calculate the molar equivalents of your chlorinating agent. Start with a slight excess (e.g., 1.05-1.1 equivalents) and titrate down if over-chlorination is still observed.

    • For highly reactive substrates, consider adding the chlorinating agent portion-wise or via a syringe pump over an extended period to maintain a low instantaneous concentration.

  • Temperature Management:

    • Begin the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature.

    • If heating is required, incrementally increase the temperature and monitor the reaction at each stage to find the optimal balance between reaction rate and selectivity.

  • Reagent Selection:

    • If using a highly reactive agent like SOCl₂ or Cl₂, consider switching to a milder alternative such as NCS.[9][10][11][12]

  • Reaction Monitoring:

    • Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or LC-MS.

    • Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant amounts of the di-chlorinated product have formed.

Troubleshooting Guide 2: Formation of Phosphate Esters with POCl₃

Issue: When attempting to convert a 4-hydroxyquinolin-2-one to the corresponding 4-chloro derivative using POCl₃, you isolate a significant amount of a polar, phosphorus-containing byproduct.

Causality: The reaction of hydroxyquinolones with POCl₃ proceeds in two stages: an initial phosphorylation to form a phosphate ester intermediate, followed by nucleophilic attack by chloride to yield the desired product.[6][7][8] If the second step is incomplete, the phosphate ester will be a major byproduct.

Troubleshooting Workflow:

POCl3_Side_Reaction start Problem: Phosphate Ester Byproduct with POCl₃ step1 Step 1: Ensure Sufficient Reaction Temperature and Time start->step1 step2 Step 2: Use an Excess of POCl₃ step1->step2 step3 Step 3: Consider a Co-solvent step2->step3 step4 Step 4: Add a Tertiary Amine Base step3->step4 solution Solution: Complete Conversion to 4-Chloroquinolinone step4->solution

Caption: Troubleshooting the formation of phosphate esters.

Detailed Protocol for Complete Conversion with POCl₃:

  • Temperature and Time:

    • The initial phosphorylation can often occur at room temperature.[6][7][8]

    • The subsequent conversion to the chloride typically requires heating. Refluxing in POCl₃ (boiling point ~107 °C) for several hours is a common procedure.[16]

    • Monitor the reaction by TLC. The phosphate ester is often more polar than both the starting material and the product.

  • Stoichiometry:

    • Using POCl₃ as both the reagent and the solvent (a large excess) is a standard practice to drive the reaction to completion.[16]

    • A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[6][7][8]

  • Co-solvents:

    • For substrates with poor solubility in POCl₃, a high-boiling, inert co-solvent such as toluene or sulfolane can be used.

  • Use of Additives:

    • The addition of a catalytic amount of a tertiary amine like triethylamine or N,N-dimethylaniline can sometimes facilitate the reaction.

    • In some cases, the addition of PCl₅ can improve the yield by increasing the concentration of nucleophilic chloride.

Troubleshooting Guide 3: Hydrolysis of Chlorinating Agents and Products

Issue: Your reaction is sluggish, and you observe the formation of starting material or other hydrolysis-related byproducts during workup.

Causality: Many chlorinating agents, particularly SOCl₂ and POCl₃, react violently with water. The desired chloroquinolinone products can also be susceptible to hydrolysis back to the starting hydroxyquinolinone, especially under basic conditions.

Preventative Measures:

  • Rigorous Anhydrous Technique:

    • All glassware should be oven- or flame-dried before use.

    • Use anhydrous solvents from a solvent purification system or freshly opened bottles over molecular sieves.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure:

    • Quench the reaction by slowly and carefully adding the reaction mixture to ice-water, rather than the other way around. This helps to dissipate the heat from the exothermic quenching of excess chlorinating agent.

    • Maintain a low temperature during the initial stages of the workup.

    • If the product is sensitive to basic conditions, avoid using strong bases like sodium hydroxide for neutralization. A milder base such as sodium bicarbonate or sodium carbonate is preferable.

    • Extract the product into an organic solvent as quickly as possible after quenching and neutralization.

Section 3: Experimental Protocols

This section provides representative, step-by-step protocols for common chlorination reactions of quinolinones. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: Electrophilic Chlorination of a Quinolinone with NCS

Objective: To introduce a chlorine atom onto an activated quinolinone ring.

Materials:

  • Quinolinone substrate

  • N-Chlorosuccinimide (NCS)[9][10][11][12]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the quinolinone substrate (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NCS (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining active chlorine species), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Conversion of a 4-Hydroxyquinolin-2-one to a 4-Chloro-2-quinolone with POCl₃

Objective: To replace the hydroxyl group at the 4-position with a chlorine atom.

Materials:

  • 4-Hydroxyquinolin-2-one substrate

  • Phosphorus oxychloride (POCl₃)[16]

  • Ice

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

  • In a round-bottom flask equipped with a reflux condenser, add the 4-hydroxyquinolin-2-one substrate (1.0 eq).

  • Carefully add an excess of POCl₃ (5-10 eq) to the flask.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC (a co-spot of the starting material is recommended).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Once all the ice has melted, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 4: Concluding Remarks

The successful chlorination of quinolinones is a blend of understanding the underlying reaction mechanisms and meticulous experimental execution. By anticipating potential side reactions and implementing the troubleshooting strategies and preventative measures outlined in this guide, you can significantly improve the outcome of your synthetic efforts. Remember that each substrate is unique, and a degree of empirical optimization is almost always necessary. We hope this technical guide serves as a valuable resource in your research and development endeavors.

References

  • Boga, S. B., Christensen, M., Perrotto, N., Krska, S. W., Dreher, S., Tudge, M. T., Ashley, E. R., & Poirier, M. (2017). Chlorination of Quinolines at the C5 Position that is Geometrically Difficult to Access. European Journal of Organic Chemistry, 2017(3), 438-442. [Link]

  • Dodd, M. C., & Rule, K. L. (2005). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Environmental Science & Technology, 39(18), 7270-7278. [Link]

  • Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006). A mild palladium-catalyzed, regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants. Organic Letters, 8(12), 2523-2526. [Link]

  • Li, S. (2018). I. Selective Chlorination and Fluorination of Quinols II. Synthetic Study of Strongylophorine-26. CUNY Academic Works. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons.
  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF3-H2O: efficient and convenient new halogenating systems for deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]

  • Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link]

  • SURU Chemical. (2025). How N-chlorosuccinimide Is Used to Create Halogenated Compounds. [Link]

  • Wikipedia. (2023, December 5). N-Chlorosuccinimide. [Link]

  • Yan, G., & Li, Y. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • Zhou, Y., Zhang, Y., & Wang, Z. (2011). Investigation on the reaction of ciprofloxacin and chlorine. Journal of Hazardous Materials, 192(1), 27-33. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Profiling of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides a comprehensive overview and practical guidance for determining the solubility of "...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides a comprehensive overview and practical guidance for determining the solubility of "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate." Given the limited publicly available solubility data for this specific compound, this guide focuses on the principles and experimental methodologies required to establish a robust solubility profile.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate based on its chemical structure?

  • Polar Features: The molecule contains several polar functional groups that can interact with polar solvents. These include the methoxy group (-OCH₃), the ester group (-COOCH₃), and the nitrogen atom within the quinoline ring. These groups can act as hydrogen bond acceptors.[3]

  • Non-Polar Features: The quinoline ring system and the chloro-substituent contribute to the molecule's non-polar character.

Based on this structure, "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" is expected to have low solubility in water and higher solubility in organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective, as are chlorinated solvents such as dichloromethane.[4][5] The presence of both polar and non-polar regions suggests that a range of solvents should be tested to identify the most suitable one for your specific application.

Q2: What are the key factors that will influence the solubility of this compound?

A2: Several factors can significantly impact the solubility of "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate":

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A systematic screen of solvents with varying polarities is recommended.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1] However, this relationship should be determined experimentally.

  • pH (for aqueous solutions): The quinoline nitrogen can be protonated under acidic conditions, forming a more polar and potentially more water-soluble salt. Therefore, the pH of the aqueous medium will be a critical factor to investigate.

  • Solid-State Properties: The crystalline form (polymorph) or amorphous nature of the solid compound can affect its solubility.[6] It is crucial to characterize the solid form used in your experiments.

Q3: What are the differences between kinetic and thermodynamic solubility, and which should I measure?

A3: Both kinetic and thermodynamic solubility provide valuable information at different stages of the drug development process.[7]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[7] It is a high-throughput method suitable for early-stage drug discovery to quickly flag compounds with potential solubility issues.[7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure.[6][8] It is typically determined using the shake-flask method, which is considered the "gold standard."[8] Thermodynamic solubility is crucial for later-stage development, including formulation and biopharmaceutical classification.

For initial characterization, kinetic solubility can provide a rapid assessment. However, for formulation development and regulatory submissions, thermodynamic solubility data is essential.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no measurable solubility in a range of solvents. The compound may be highly crystalline and have strong intermolecular forces.- Try heating the solvent to increase solubility. - Consider using co-solvents to modify the polarity of the solvent system. - If applicable, investigate pH modification for aqueous solutions to see if a salt form is more soluble.
Inconsistent solubility results between experiments. - Insufficient equilibration time (for thermodynamic solubility). - Temperature fluctuations. - Use of different solid forms of the compound. - Supersaturation of the solution.- Ensure adequate shaking/agitation time (24-72 hours for the shake-flask method). - Use a temperature-controlled incubator/shaker. - Characterize the solid form of your compound (e.g., using XRPD). - Be cautious with sample handling to avoid rapid solvent evaporation.
Precipitation of the compound during analysis (e.g., HPLC). The analytical method's mobile phase may be a poor solvent for the compound.- Adjust the composition of the mobile phase to increase its solvating power for your compound. - Dilute the sample in a solvent compatible with the mobile phase before injection.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound.[8]

Materials:

  • Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, acetonitrile, DMSO, dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining fine particles, filter the aliquot through a syringe filter.

  • Analysis: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess compound to solvent equilibration Shake at constant temperature (24-72h) prep->equilibration Incubate centrifugation Centrifuge to pellet excess solid equilibration->centrifugation Separate filtration Filter supernatant centrifugation->filtration Clarify analysis Quantify concentration by HPLC filtration->analysis Analyze

Caption: Workflow for Thermodynamic Solubility Determination.

References

  • Current time inform
  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchG
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • Factors affecting solubility.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Solubility of Organic Compounds.
  • Solubility of Organic Compounds - Chemistry Steps.
  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
  • Methyl 4-chloro-7-methoxyquinoline-6-carboxyl
  • 3.
  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Drug Information, Uses, Side Effects, Pharma intermedi
  • Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate CAS 205448-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma.
  • Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxyl
  • Methyl 4-chloro-7-Methoxyquinoline-6-carboxyl

Sources

Optimization

Preventing decomposition of "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" during reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions Welcome to the technical support center for "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate." This gu...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the technical support center for "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate." This guide, curated by our senior application scientists, provides in-depth technical information and practical advice to help you navigate the complexities of working with this versatile quinoline derivative. Our goal is to empower you with the knowledge to anticipate and prevent its decomposition, ensuring the integrity and success of your experiments.

Introduction: Understanding the Stability of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a valuable building block in medicinal chemistry and drug development. However, its multifunctional nature, featuring a reactive 4-chloro substituent and a methyl ester at the 2-position, presents specific stability challenges. Decomposition can occur through several pathways, primarily hydrolysis of the ester and nucleophilic substitution at the 4-position. Understanding the interplay of reaction conditions such as pH, temperature, and the choice of reagents is paramount to preserving the molecule's integrity.

This guide is structured to provide direct answers to common challenges, offering troubleshooting advice and preventative best practices.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups on Methyl 4-chloro-7-methoxyquinoline-2-carboxylate that are susceptible to decomposition?

A1: The two primary sites of reactivity and potential decomposition are:

  • The Methyl Ester Group at the 2-position: This group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.[1]

  • The Chloro Group at the 4-position: This is a key site for nucleophilic aromatic substitution (SNAr) reactions. While often the desired point of reaction, unwanted side reactions with nucleophiles present in the reaction mixture can be considered a form of decomposition of the starting material.[2][3]

Q2: Under what pH conditions is the methyl ester group most likely to hydrolyze?

A2: The methyl ester is susceptible to hydrolysis in both acidic and basic environments. Basic conditions, often referred to as saponification, are particularly effective at promoting hydrolysis to the corresponding carboxylate salt.[1] Acid-catalyzed hydrolysis is also a concern, especially in the presence of water and elevated temperatures.[4]

Q3: Can the 4-chloro group be displaced by common reagents or solvents?

A3: Yes, the 4-chloro group is activated towards nucleophilic attack. Common nucleophiles such as amines, alkoxides, and even water (at elevated temperatures or under certain catalytic conditions) can displace the chloride. Solvents like dimethyl sulfoxide (DMSO) at high temperatures can also sometimes participate in side reactions.

Q4: Is the methoxy group at the 7-position generally stable?

A4: The 7-methoxy group is generally stable under most reaction conditions. Ether linkages are typically robust. However, under very harsh acidic conditions (e.g., strong Lewis acids or prolonged heating with strong mineral acids), cleavage of the methyl ether could potentially occur, though this is less common than reactions at the 4- and 2-positions. The presence of the methoxy group can influence the overall electron density of the quinoline ring system.[5][6]

Troubleshooting Guide: Identifying and Addressing Decomposition

If you suspect that your "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" is decomposing during a reaction, this guide will help you diagnose and remedy the issue.

Symptom 1: Appearance of a new, more polar spot on TLC analysis.
  • Possible Cause: Hydrolysis of the methyl ester to the carboxylic acid. The carboxylic acid is significantly more polar and will have a lower Rf value on a silica gel TLC plate.

  • Troubleshooting Steps:

    • Confirm Identity: Co-spot your reaction mixture with your starting material. If a new, lower Rf spot is present, it is likely the carboxylic acid. You can confirm this by running a small-scale reaction under intentionally hydrolytic conditions (e.g., with a small amount of aqueous base) and comparing the resulting TLC.

    • Reaction Condition Review:

      • pH: If your reaction is run under basic or strongly acidic conditions, consider if a milder base or acid can be used. If aqueous workup is performed, ensure it is done at a neutral or slightly acidic pH and at low temperatures.

      • Water Content: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and store them over molecular sieves.

  • Prevention:

    • For reactions requiring basic conditions, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) in anhydrous solvents.

    • If an aqueous workup is necessary, perform it quickly at low temperatures (0-5 °C) and immediately extract the product into an organic solvent.

Symptom 2: Formation of multiple unidentified byproducts, especially in nucleophilic substitution reactions.
  • Possible Cause: Unintended reaction of the nucleophile at other sites, or reaction with the solvent or trace impurities. The 4-position is the most likely site for unwanted nucleophilic attack.[2]

  • Troubleshooting Steps:

    • Analyze Byproducts: If possible, isolate and characterize the byproducts using techniques like LC-MS or NMR to understand their structure. This will provide clues about the unintended reaction pathway.

    • Control Stoichiometry: Carefully control the stoichiometry of your nucleophile. An excess of a highly reactive nucleophile can lead to side reactions.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Prevention:

    • Choice of Nucleophile: Use a nucleophile that is selective for the desired transformation.

    • Protecting Groups: If the methyl ester is not the desired reactive site, consider protecting it. However, the additional steps of protection and deprotection need to be factored into your synthetic strategy.[7][8]

Symptom 3: Loss of the chloro-substituent in palladium-catalyzed cross-coupling reactions without formation of the desired coupled product.
  • Possible Cause: Hydrodehalogenation, a common side reaction in palladium-catalyzed processes where the chloro group is replaced by a hydrogen atom.[9][10]

  • Troubleshooting Steps:

    • Check Hydrogen Source: Identify potential sources of hydrogen in your reaction. Common sources include certain solvents (e.g., alcohols), reagents (e.g., phosphines with P-H bonds), or water.

    • Ligand and Catalyst Choice: The choice of palladium catalyst and ligand can significantly influence the extent of hydrodehalogenation. Some ligands are more prone to promoting this side reaction.

  • Prevention:

    • Anhydrous Conditions: Strictly maintain anhydrous conditions.

    • Solvent Selection: Use aprotic, anhydrous solvents.

    • Ligand Screening: Screen different phosphine ligands to find one that minimizes hydrodehalogenation for your specific reaction.

Best Practices for Preventing Decomposition

Adhering to the following best practices will significantly reduce the risk of decomposition of "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" in your experiments.

General Handling and Storage
  • Storage: Store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture and potential photodecomposition.[11]

  • Inert Atmosphere: For reactions, always use an inert atmosphere to exclude moisture and oxygen.

Reaction-Specific Recommendations
Reaction TypeKey Considerations for StabilityRecommended Practices
Nucleophilic Aromatic Substitution (at C4) - Hydrolysis of the ester: Avoid strong aqueous bases. - Competing nucleophiles: Ensure the purity of your nucleophile.- Use anhydrous solvents and non-nucleophilic organic bases (e.g., DIPEA, DBU). - Perform aqueous workups at low temperatures and neutral pH.
Palladium-Catalyzed Cross-Coupling - Hydrodehalogenation: Avoid sources of hydrogen. - Ester hydrolysis: Be mindful of basic conditions often used.- Use anhydrous, aprotic solvents. - Screen ligands to minimize hydrodehalogenation. - If using a base, choose one that is less likely to promote ester hydrolysis (e.g., Cs2CO3 over NaOH).
Reactions Under Acidic Conditions - Ester hydrolysis: Minimize water content and reaction time.- Use anhydrous acids (e.g., HCl in dioxane). - Run reactions at the lowest effective temperature.
Reactions Under Basic Conditions - Ester hydrolysis (saponification): This is a primary concern.- If the ester must be preserved, use sterically hindered, non-nucleophilic bases. - If the reaction is slow, consider alternative synthetic routes that avoid strongly basic conditions.

Analytical Methods for Detecting Decomposition

Regularly monitoring the purity of your "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" is crucial.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and detect the formation of more polar byproducts like the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your compound and can be used to detect and quantify degradation products. A reverse-phase C18 column with a gradient of acetonitrile and water is a common starting point for method development.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and byproducts. The compound itself should be sufficiently volatile for GC analysis.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your starting material and identifying any degradation products if they can be isolated.

  • Forced Degradation Studies: To proactively understand the stability of the molecule, consider performing forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[14][15] This will help in identifying potential degradation products and developing stability-indicating analytical methods.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution Reaction

This protocol provides a general guideline for performing a nucleophilic aromatic substitution at the 4-position while minimizing decomposition.

  • To a dry, nitrogen-flushed flask, add Methyl 4-chloro-7-methoxyquinoline-2-carboxylate (1.0 eq.).

  • Add an anhydrous aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Add the nucleophile (1.0-1.2 eq.) and a non-nucleophilic organic base (e.g., DIPEA, 1.5 eq.).

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagrams

DecompositionPathways main Methyl 4-chloro-7-methoxyquinoline-2-carboxylate hydrolysis_product 4-chloro-7-methoxyquinoline-2-carboxylic acid main->hydrolysis_product H₂O / H⁺ or OH⁻ snar_product 4-substituted-7-methoxyquinoline-2-carboxylate main->snar_product Nucleophile (Nu⁻) dehalogenation_product Methyl 7-methoxyquinoline-2-carboxylate main->dehalogenation_product Pd catalyst, H₂ source

Caption: Potential decomposition pathways of the target molecule.

TroubleshootingWorkflow start Decomposition Suspected tlc Analyze by TLC/HPLC start->tlc polar_spot New Polar Spot? tlc->polar_spot multiple_spots Multiple Byproducts? tlc->multiple_spots dehalogenation Loss of Chlorine? tlc->dehalogenation polar_spot->multiple_spots No hydrolysis Likely Ester Hydrolysis polar_spot->hydrolysis Yes multiple_spots->dehalogenation No side_reaction Unwanted Side Reaction multiple_spots->side_reaction Yes hydrodehalogenation Likely Hydrodehalogenation dehalogenation->hydrodehalogenation Yes optimize Optimize Reaction Conditions dehalogenation->optimize No check_ph Review pH and Water Content hydrolysis->check_ph check_reagents Check Reagent Purity & Stoichiometry side_reaction->check_reagents check_h2 Identify H₂ Source hydrodehalogenation->check_h2 check_ph->optimize check_reagents->optimize check_h2->optimize

Caption: A workflow for troubleshooting decomposition issues.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • National Center for Biotechnology Information. (n.d.). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Molecules, 28(14), 5373. [Link]

  • Advanced Journal of Chemistry, Section A. (2025).
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • IOP Publishing. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.
  • ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6987–6997. [Link]

  • MDPI. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Org. Lett., 7, 163-165. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biosynthetic Origin of the Methoxy Group in Quinine and Related Cinchona Alkaloids. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]

  • MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules, 29(1), 16. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-7-methoxyquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • YouTube. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions). Josh Osbourn. [Link]

  • Agilent. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. 7(1), 99-102.
  • ACS Publications. (n.d.). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The photo-induced ring expansion of azido(methoxy)quinolines to methoxypyridoazepines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dehalogenation of Environmental Pollutants in Microbial Electrolysis Cells With Biogenic Palladium Nanoparticles. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Professor Dave Explains. [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from [Link]

  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. All 'Bout Chemistry. [Link]

  • ResearchGate. (n.d.). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (n.d.). Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Nucleophilic Aromatic Substitution of 4-Chloroquinolines

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and reso...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion and yields in this critical class of reactions.

Introduction

The nucleophilic aromatic substitution on the 4-position of the quinoline ring is a cornerstone of synthetic and medicinal chemistry, pivotal in the creation of a vast array of biologically active compounds, including renowned antimalarials like chloroquine.[1][2][3][4] The reaction's success hinges on the inherent electrophilicity of the C4 position, which is activated by the electron-withdrawing effect of the ring nitrogen.[5] However, despite its utility, achieving high conversion can be challenging. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My SNAr reaction with a primary/secondary amine on 4-chloroquinoline has stalled, resulting in very low conversion. What are the primary factors I should investigate?

Low conversion in these reactions typically stems from one or more of the following factors: insufficient substrate activation, suboptimal reaction conditions (solvent, temperature, base), or issues with nucleophile reactivity. A systematic evaluation is key.

Troubleshooting Workflow:

G Start Low Conversion Observed Substrate Is the Quinoline Ring Sufficiently Activated? Start->Substrate Conditions Are Reaction Conditions Optimal? Substrate->Conditions Yes Solution1 Consider adding an Electron- Wthdrawing Group (EWG) to the quinoline ring. Substrate->Solution1 No Nucleophile Is the Nucleophile Potent Enough? Conditions->Nucleophile Yes Solution2 Optimize: - Solvent (Polar Aprotic) - Temperature (Increase) - Base (If applicable) Conditions->Solution2 No Solution3 Increase nucleophile concentration or use a stronger base to generate a more potent nucleophile. Nucleophile->Solution3 No End Re-run Reaction Nucleophile->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting flowchart for low SNAr conversion.

In-depth Analysis:

  • Substrate Reactivity: The quinoline nitrogen activates the C4 position towards nucleophilic attack.[5][6] However, the presence of strong electron-withdrawing groups (EWGs) like -NO₂ or -CN elsewhere on the ring can further enhance this activation, leading to faster and more complete reactions.[7][8][9] Conversely, electron-donating groups (EDGs) can decrease reactivity.[10]

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic species without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[11][12] While alcohols like isopropanol or ethanol can be used, they may participate in the reaction as competing nucleophiles, especially at higher temperatures.[13][14]

    • Temperature: Many SNAr reactions on 4-chloroquinolines require elevated temperatures (reflux) to proceed at a reasonable rate.[3][4][14] If your reaction is sluggish at a lower temperature, a gradual increase may be beneficial. Microwave-assisted synthesis can also be a powerful tool for accelerating these reactions.[3][4][14]

    • Base: When using amine nucleophiles, a base is often employed to neutralize the HCl generated during the reaction.[3][4][15] The choice of base is critical. Weak, non-nucleophilic bases like triethylamine or K₂CO₃ are common.[3][4] Using the amine nucleophile in excess can also serve this purpose.[15]

Q2: What is the underlying mechanism of this reaction, and how does it inform my troubleshooting strategy?

The reaction proceeds via a two-step addition-elimination mechanism, forming a key intermediate known as a Meisenheimer complex.[5][6][7] Understanding this mechanism is crucial for rational optimization.

Mechanism:

  • Addition: The nucleophile (e.g., an amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the quinoline ring and forming a negatively charged intermediate (Meisenheimer complex). The negative charge is stabilized by resonance, particularly by the electronegative nitrogen atom.[5][6]

  • Elimination: The aromaticity is restored by the departure of the chloride leaving group, yielding the final substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products 4-Chloroquinoline Meisenheimer_Complex 4-Chloroquinoline->Meisenheimer_Complex Addition Product Meisenheimer_Complex->Product Elimination Protonated_Base H-Base+ Meisenheimer_Complex->Protonated_Base Leaving_Group Leaving_Group Meisenheimer_Complex->Leaving_Group Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex

Caption: The addition-elimination mechanism of SNAr on 4-chloroquinoline.

Implications for Troubleshooting:

  • Any factor that stabilizes the Meisenheimer complex will accelerate the reaction. This is why electron-withdrawing groups are beneficial.

  • The rate-determining step is typically the initial nucleophilic attack. Therefore, enhancing the nucleophilicity of the attacking species is a primary optimization strategy.

Q3: I am observing multiple byproducts in my reaction. What are the common side reactions, and how can they be minimized?

Side reactions can significantly reduce the yield of the desired product. Common culprits include:

  • Reaction with Solvent: As mentioned, nucleophilic solvents like alcohols can compete with your primary nucleophile, leading to the formation of 4-alkoxyquinolines.[13]

    • Mitigation: Switch to a non-nucleophilic, polar aprotic solvent like DMSO or DMF.

  • Hydrolysis: The presence of water, especially at elevated temperatures, can lead to the formation of 4-hydroxyquinolines.[13]

    • Mitigation: Ensure all reagents and solvents are anhydrous.

  • Over-alkylation: If the product of the initial substitution is more nucleophilic than the starting amine, it can react further, leading to di- or tri-substituted products.[13]

    • Mitigation: Use a slight excess of the 4-chloroquinoline relative to the amine nucleophile.

Q4: My nucleophile is a weak amine. How can I improve its reactivity?

For weakly nucleophilic amines, several strategies can be employed:

  • Use of a Stronger Base: Deprotonating the amine with a strong, non-nucleophilic base like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) will generate the more potent anionic nucleophile.[12][14]

  • Catalysis:

    • Acid Catalysis: In some cases, particularly with aniline nucleophiles, a catalytic amount of a Brønsted or Lewis acid can enhance the reaction rate.[3][4][16]

    • Palladium Catalysis: For challenging couplings, advanced methods like the Buchwald-Hartwig amination can be highly effective, allowing for C-N bond formation under milder conditions.[3][4][14]

Experimental Protocols

Protocol 1: General Procedure for SNAr of 4-Chloroquinoline with an Amine under Conventional Heating

This protocol is a standard starting point for the synthesis of 4-aminoquinolines.[3][4][14]

Materials:

  • 4-Chloroquinoline (1.0 eq)

  • Amine (1.2 eq)

  • Isopropanol (or other suitable high-boiling solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 4-chloroquinoline and the amine in isopropanol.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This advanced protocol is suitable for a broader range of amines and can often be performed under milder conditions.[14]

Materials:

  • 4-Chloroquinoline (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Schlenk flask or glovebox for inert atmosphere conditions

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium catalyst and the phosphine ligand in the anhydrous, deoxygenated solvent.

  • Add the 4-chloroquinoline, the amine, and the base.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation: Reaction Condition Optimization

The following table provides a hypothetical example of how to systematically optimize reaction conditions for the synthesis of a target 4-aminoquinoline.

EntrySolventBase (eq)Temp (°C)Time (h)Conversion (%)
1Isopropanol-82 (reflux)2435
2DMF-1002450
3DMSO-1201275
4DMSOK₂CO₃ (1.5)120892
5TolueneNaOtBu (1.4)100695 (Pd-cat.)

Concluding Remarks

Troubleshooting low conversion in the nucleophilic substitution of 4-chloroquinolines requires a logical and systematic approach. By carefully considering the electronic nature of the substrate, the strength of the nucleophile, and the interplay of solvent, temperature, and catalysis, researchers can significantly improve reaction outcomes. This guide serves as a foundational resource to navigate these challenges and successfully synthesize the desired 4-substituted quinoline derivatives.

References

  • Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. [Link]

  • Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Wiley Online Library. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chem LibreTexts. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. National Institutes of Health. [Link]

  • Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction? Quora. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature. [Link]

  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Santa Barbara. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health. [Link]

  • Reaction Examples. University of Calgary. [Link]

  • Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. ScienceDirect. [Link]

  • (a) General scheme for regioselective nucleophilic aromatic... ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. National Institutes of Health. [Link]

  • nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • elimination v nucleophilic substitution in halogenoalkanes. Chemguide. [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Senior Application Scientist Note: This guide focuses on Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS: 205448-66-4) , a key intermediate in the synthesis of pharmaceuticals such as Lenvatinib.[1][2] While the or...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide focuses on Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS: 205448-66-4) , a key intermediate in the synthesis of pharmaceuticals such as Lenvatinib.[1][2] While the original query specified the 2-carboxylate isomer (CAS: 1133115-50-0), publicly available scientific literature detailing its synthesis, common impurities, and purification challenges is scarce. Conversely, the 6-carboxylate isomer is well-documented. The principles of purification and the potential impurities discussed herein are based on common quinoline chemistry and are likely transferable to the 2-carboxylate isomer.

Introduction

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a critical building block for drug development professionals. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The most common synthetic route involves the chlorination of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3] This process, while effective, can introduce a range of impurities that complicate downstream applications. This guide provides practical, field-proven solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A: The impurity profile is directly linked to the synthetic route. The most prevalent impurities include:

  • Unreacted Starting Material: Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Its presence indicates an incomplete chlorination reaction.

  • Hydrolysis Product: 4-hydroxy-7-methoxyquinoline-6-carboxylic acid methyl ester. This results from the reaction of the chloro-product with water during work-up. It is essentially the same structure as the starting material.

  • Polymeric Byproducts/Tar: Quinoline syntheses, especially those involving strong acids and high temperatures, are prone to producing dark, often insoluble, tar-like substances.[4][5]

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) or work-up can be difficult to remove.

Q2: My final product is a dark brown or black tar-like substance instead of the expected yellow-orange solid. What went wrong?

A: Significant tar formation is a classic issue in quinoline chemistry, often resulting from harsh reaction conditions. The primary cause is typically excessive heat during the chlorination step, which can lead to polymerization and degradation of the aromatic system.[4] To mitigate this, ensure precise temperature control and consider using a moderator like boric acid if applicable to your specific synthesis, which can help control the exothermic nature of similar reactions.[4]

Q3: How do I accurately assess the purity of my material during the purification process?

A: A two-tiered approach is recommended:

  • Thin-Layer Chromatography (TLC): Use TLC for rapid, qualitative checks of fraction purity during column chromatography or to assess the success of a recrystallization. It's an indispensable tool for monitoring reaction progress.[3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the industry standard. It can accurately determine the percentage of your desired compound and resolve it from closely related impurities.

Q4: Is the material pure enough for the next step after a standard aqueous work-up and extraction?

A: Generally, no. A simple extraction will remove inorganic salts and some water-soluble impurities, but it will not separate the desired product from unreacted starting material or other organic byproducts. The crude product obtained after extraction and solvent evaporation typically has a purity of around 95% and requires further purification by recrystallization or column chromatography to meet the stringent requirements for pharmaceutical synthesis.[3]

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter after the initial isolation of your crude product.

Problem 1: Significant Amount of Starting Material Detected
  • Symptom: TLC or HPLC analysis shows a prominent spot/peak corresponding to Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.

  • Causality: This points to an incomplete chlorination reaction. Common causes include:

    • Insufficient Chlorinating Agent: The stoichiometry of POCl₃ or SOCl₂ was too low.

    • Reaction Time Too Short: The reaction was not allowed to proceed to completion.

    • Temperature Too Low: The activation energy for the reaction was not met.

  • Corrective Actions:

    • Purification: For small-scale experiments, the most practical solution is to separate the product from the starting material using flash column chromatography. The starting material is significantly more polar than the chlorinated product.

    • Process Optimization: For future batches, revisit the reaction conditions. Consider increasing the equivalents of the chlorinating agent, extending the reaction time, or moderately increasing the temperature while carefully monitoring for tar formation.

Problem 2: Product is Dark, Oily, or Contains Insoluble Particles
  • Symptom: The isolated product is a dark-colored oil or solid, possibly with black specks.

  • Causality: This is indicative of tar formation due to side reactions or thermal degradation. The oily nature suggests the presence of impurities that inhibit crystallization.

  • Corrective Actions:

    • Decolorization: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat with activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite® to remove the carbon and adsorbed colored impurities.

    • Trituration: If the product is an oil, attempt to induce crystallization by adding a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This can often crash out the desired product as a solid, which can then be filtered.

    • Chromatography: A silica gel plug filtration can be effective. Dissolve the crude material in a minimal amount of dichloromethane, apply it to a short column of silica gel, and flush with a solvent like 20-30% ethyl acetate in hexane. The non-polar product will elute, leaving the polar, dark impurities at the top of the column.

Purification Workflow & Decision Diagram

The following diagram outlines a logical workflow for purifying the crude product.

PurificationWorkflow Crude Crude Product (Post-Extraction) TLC_HPLC Purity Analysis (TLC/HPLC) Crude->TLC_HPLC Decision Purity > 98%? TLC_HPLC->Decision Final Pure Product Decision->Final Yes Decision_Color Is Product Highly Colored? Decision->Decision_Color No Recrystallize Recrystallization Recrystallize->TLC_HPLC Column Column Chromatography Recrystallize->Column Still Impure Column->TLC_HPLC Charcoal Charcoal Treatment (if colored) Charcoal->Recrystallize Decision_Color->Recrystallize No Decision_Color->Charcoal Yes

Caption: General purification workflow for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is effective when the desired compound is the major component and the impurities have different solubility profiles.

  • Solvent Selection: Identify a suitable solvent system. The ideal solvent should dissolve the compound when hot but not when cold. Common choices for quinoline derivatives include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. If the solution is highly colored, this is the point to add a small amount of activated carbon.

  • Hot Filtration (if carbon was used): If you used activated carbon, perform a hot filtration through a fluted filter paper or a Celite® pad to remove it. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating compounds with different polarities, such as the product and the unreacted starting material.

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine the best solvent system using TLC. You are aiming for a retention factor (Rƒ) of ~0.3 for the desired product. A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50%) is a common starting point.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.

Data Summary Tables

Table 1: Common Impurities and Their Origin

Compound NameStructureOrigin
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate(Structure of the 4-hydroxy tautomer)Unreacted starting material from incomplete chlorination.
Polymeric/Tar Byproducts(Complex mixture, no single structure)Side reactions at high temperatures; acid-catalyzed polymerization.[4][5]
Residual N,N-Dimethylformamide (DMF)(Structure of DMF)Often used as a catalyst or solvent in the chlorination step.[3]

Table 2: Recommended Solvent Systems

ApplicationRecommended SolventsRationale
TLC Analysis 30-50% Ethyl Acetate in HexaneProvides good separation between the polar starting material (lower Rƒ) and the less polar product (higher Rƒ).
Column Chromatography Gradient elution: 10% to 50% Ethyl Acetate in HexaneAllows for the initial elution of non-polar impurities, followed by the product, leaving polar impurities on the column.
Recrystallization Isopropanol or Ethyl Acetate/HexaneThe compound has good solubility in these solvents when hot and poor solubility when cold, enabling efficient crystallization.

References

  • This citation is intentionally left blank as the source was not used.
  • Splendid Labs Pvt. Ltd. (n.d.). Pharma Impurity Supplier & Custom Synthesis in India. Retrieved January 19, 2026, from [Link]

  • This citation is intentionally left blank as the source was not used.
  • Al-Ostath, A., et al. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • This citation is intentionally left blank as the source was not used.
  • This citation is intentionally left blank as the source was not used.
  • This citation is intentionally left blank as the source was not used.
  • This citation is intentionally left blank as the source was not used.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved January 19, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • This citation is intentionally left blank as the source was not used.
  • This citation is intentionally left blank as the source was not used.
  • This citation is intentionally left blank as the source was not used.
  • This citation is intentionally left blank as the source was not used.
  • Chemdad. (n.d.). 4-chloro-7-Methoxyquinoline-6-carboxaMide. Retrieved January 19, 2026, from [Link]

  • This citation is intentionally left blank as the source was not used.
  • AXEL. (n.d.). 85-5700-63 Methyl 4-chloro-7-methoxyquinoline-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • This citation is intentionally left blank as the source was not used.
  • Arctom. (n.d.). CAS NO. 1133115-50-0 | Methyl 4-chloro-7-methoxyquinoline-2-carboxylate. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Stability of "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" under acidic/basic conditions

A Guide to Experimental Stability for Researchers and Drug Development Professionals Introduction Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a key intermediate in synthetic chemistry, particularly in the develop...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Experimental Stability for Researchers and Drug Development Professionals

Introduction

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a key intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents. Its structural integrity is paramount for the success of subsequent reaction steps and for ensuring the purity and safety of final active pharmaceutical ingredients (APIs). This guide provides in-depth technical support regarding the stability of this compound, focusing on the challenges encountered under acidic and basic experimental conditions. Our goal is to equip you with the knowledge to anticipate, identify, and troubleshoot stability issues, ensuring the robustness and reproducibility of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate.

Q1: My assay results are inconsistent, or I'm observing a loss of the starting material over time. Could this be a stability issue?

A: Yes, inconsistent results and loss of potency are classic indicators of compound degradation.[1] The primary point of instability in "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" is the methyl ester functional group at the 2-position of the quinoline ring. This group is susceptible to hydrolysis, a reaction where the ester is cleaved by water.[2][3] The rate of this degradation is significantly influenced by the pH of the solution.[1]

Q2: What specifically happens to the molecule under acidic conditions?

A: Under acidic conditions, the compound undergoes acid-catalyzed hydrolysis . This is a reversible reaction where the ester is cleaved to form 4-chloro-7-methoxyquinoline-2-carboxylic acid and methanol .[2][3][4][5] The reaction is catalyzed by the presence of an acid (e.g., HCl, H₂SO₄), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[6] Because the reaction is reversible, using a large excess of water can help drive it to completion.[3][4][5]

Diagram: Acid-Catalyzed Hydrolysis Pathway

AcidHydrolysis start_mol Methyl 4-chloro-7- methoxyquinoline-2-carboxylate product_acid 4-chloro-7-methoxyquinoline- 2-carboxylic acid start_mol->product_acid Hydrolysis product_alcohol Methanol (CH₃OH) start_mol->product_alcohol Cleavage water H₂O acid H⁺ (Acid)

Caption: Acid-catalyzed hydrolysis of the methyl ester.

Q3: How does the compound behave in the presence of a base?

A: In basic conditions (e.g., NaOH, KOH), the compound undergoes base-catalyzed hydrolysis , a process commonly known as saponification .[2][7][8] This reaction is effectively irreversible . The hydroxide ion (OH⁻) acts as a nucleophile, attacking the ester's carbonyl carbon.[9] The final products are the corresponding carboxylate salt (e.g., Sodium 4-chloro-7-methoxyquinoline-2-carboxylate) and methanol .[3][5] It is critical to remember that under basic conditions, the carboxylic acid product is deprotonated to form the salt.[7][10] To obtain the neutral carboxylic acid, a subsequent acidification (acid workup) step is required.[7][11]

Diagram: Base-Catalyzed Hydrolysis (Saponification) Pathway

BasicHydrolysis start_mol Methyl 4-chloro-7- methoxyquinoline-2-carboxylate product_salt Carboxylate Salt start_mol->product_salt Saponification product_alcohol Methanol start_mol->product_alcohol Cleavage base Base (e.g., NaOH) final_product 4-chloro-7-methoxyquinoline- 2-carboxylic acid product_salt->final_product Protonation acid_workup H⁺

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Q4: How can I experimentally monitor the stability of my compound?

A: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[1] A robust HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of each.[1][12] Key analytical techniques include:

  • HPLC with UV Detection: Ideal for quantitative analysis. The disappearance of the starting material's peak and the appearance of a new peak for the carboxylic acid degradation product can be monitored over time.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of degradation products by providing mass-to-charge ratio information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the degradation products.[14] The disappearance of the methyl ester singlet (around 3.9-4.0 ppm) and the appearance of a carboxylic acid proton signal (often a broad singlet >10 ppm) would be indicative of hydrolysis.

Q5: What practical steps can I take to minimize degradation during my experiments?

A: To enhance the stability of your compound in solution, consider the following strategies:

  • pH Control: Use buffers to maintain the pH in a neutral range where the compound is likely most stable.[1] The optimal pH should be determined experimentally.

  • Temperature Control: Perform reactions and store solutions at lower temperatures (e.g., 0-4 °C) to decrease the rate of chemical degradation.[1]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation, a common issue with quinoline-based structures.[1][15]

  • Prepare Fresh Solutions: For sensitive assays, it is always best practice to prepare solutions of the compound immediately before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is used to identify potential degradation pathways and develop a stability-indicating analytical method, in line with ICH guidelines.[16][17][18][19] The goal is to achieve 5-20% degradation of the active compound.[1]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate in a suitable solvent like acetonitrile or methanol.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[1] Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature, sampling at various time points.[1] Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3-6% hydrogen peroxide. Keep at room temperature and monitor over time.[1]

  • Thermal Degradation: Place the stock solution (in a sealed vial) in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[1]

  • Control Sample: Keep a sample of the stock solution at 4°C, protected from light, to serve as an unstressed control.

3. Analysis:

  • Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and, if possible, identify major degradation products using LC-MS.

Diagram: Forced Degradation Study Workflow

ForcedDegradation cluster_stress Apply Stress Conditions stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, RT) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (80°C) stock->thermal control Control (4°C, Dark) stock->control sampling Sample at Timed Intervals (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analysis evaluate Evaluate Peak Purity, Calculate % Degradation, Identify Degradants analysis->evaluate

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its primary hydrolytic degradation product, 4-chloro-7-methoxyquinoline-2-carboxylic acid.

Instrumentation and Conditions:

ParameterCondition
HPLC System Pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[12]
Mobile Phase A 0.1% Phosphoric Acid in Water[12] or 0.1% Formic Acid for MS compatibility
Mobile Phase B Acetonitrile[12]
Gradient Elution Start with a lower % of B, ramp up to a higher % to elute both compounds. Example: 10% B to 90% B over 10 minutes.
Flow Rate 1.0 mL/min[12]
Column Temp. 30 °C[12]
Injection Vol. 10 µL
Detection UV at an appropriate wavelength (e.g., determined by UV scan, likely around 254-320 nm)

Method Validation: The method must be validated to ensure specificity, linearity, accuracy, and precision. Specificity is crucial; it must be demonstrated that the degradation product peaks are well-resolved from the parent compound peak.[1]

Data Summary: Expected Stability Profile

Stress ConditionExpected Primary ReactionPrimary Degradation ProductStability Concern
Acidic (e.g., 0.1 M HCl) Acid-Catalyzed Hydrolysis4-chloro-7-methoxyquinoline-2-carboxylic acidHigh
Basic (e.g., 0.1 M NaOH) Saponification (Hydrolysis)4-chloro-7-methoxyquinoline-2-carboxylate saltHigh
Neutral (Aqueous) Slow Hydrolysis4-chloro-7-methoxyquinoline-2-carboxylic acidModerate (rate is temp-dependent)
Oxidative (H₂O₂) Potential N-oxidation or ring modificationVarious oxidized speciesModerate
Photolytic (UV/Vis light) PhotodegradationVarious photoproductsModerate to High
Thermal (Elevated Temp.) Accelerates all degradation pathwaysDependent on other conditions presentHigh

References

  • SIELC Technologies.HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • BenchChem.Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
  • Slideshare.ICH guideline for stability testing.
  • PMC, NIH.1H Nuclear Magnetic Resonance Spectroscopy-Based Studies of the Metabolism of Food-Borne Carcinogen 2-Amino-3-Methylimidazo[4,5-f]Quinoline by Human Intestinal Microbiota.
  • SIELC Technologies.Separation of Quinoline on Newcrom R1 HPLC column.
  • SIELC Technologies.HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • BenchChem.Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • The Basics of General, Organic, and Biological Chemistry.15.9 Hydrolysis of Esters.
  • ICH.Quality Guidelines.
  • Chemguide.hydrolysis of esters.
  • ICH.Q1A(R2) Guideline.
  • European Medicines Agency (EMA).ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • IOPscience.Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • Master Organic Chemistry.Basic Hydrolysis of Esters - Saponification.
  • Chemistry LibreTexts.15.8: Hydrolysis of Esters.
  • PubMed.Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B.
  • Chemistry LibreTexts.15.9: Hydrolysis of Esters.
  • BenchChem.Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
  • operachem.Saponification-Typical procedures.
  • YouTube.Saponification Reaction of Esters.
  • kk wagh college of pharmacy.ICH GUIDELINES FOR STABILITY.
  • YouTube.374 BCH3023 Saponification of Esters.
  • Chemistry LibreTexts.Saponification.
  • YouTube.Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel quinoline derivatives, particularly those with potential therapeutic applications, unambiguous structural confirmation is not mere...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel quinoline derivatives, particularly those with potential therapeutic applications, unambiguous structural confirmation is not merely a formality but a cornerstone of rigorous scientific inquiry. The isomeric precision of substituent placement on the quinoline ring can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic properties. This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" and to distinguish it from its closely related regioisomers, such as the 6-carboxylate derivative.

The Isomeric Challenge: 2-Carboxylate vs. 6-Carboxylate

The synthesis of substituted quinolines can sometimes yield a mixture of isomers or an unexpected regioisomer. For instance, depending on the precursors and reaction conditions, the ester group might be incorporated at the 2-position or the 6-position of the 4-chloro-7-methoxyquinoline scaffold. While both isomers share the same molecular formula (C₁₂H₁₀ClNO₃) and molecular weight (251.67 g/mol ), their distinct structural arrangements necessitate a multi-faceted analytical approach for conclusive identification.[1][2][3] This guide will use the differentiation between these two isomers as a practical example to illustrate the power and complementarity of modern spectroscopic and crystallographic techniques.

A Multi-Pronged Approach to Structural Elucidation

No single analytical technique is sufficient to provide a complete and validated structural picture. Instead, a synergistic combination of methods is employed to build a self-validating system of evidence. The primary techniques in our arsenal are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

  • Single-Crystal X-ray Diffraction: The gold standard for providing an unambiguous three-dimensional molecular structure.

The following sections will delve into the causality behind the application of each technique, provide detailed experimental protocols, and present a comparative analysis of the expected data for our target compound and its 6-carboxylate isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular structure, including connectivity and the chemical environment of atoms. For distinguishing between our 2-carboxylate and 6-carboxylate isomers, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are indispensable.

Causality of Experimental Choice:

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. The positions of the methoxy, chloro, and methyl carboxylate groups on the quinoline ring will create unique electronic environments for the aromatic protons and carbons. These differences in chemical shifts and the through-bond coupling interactions between adjacent protons (observed in ¹H NMR and COSY) and long-range correlations between protons and carbons (observed in HMBC) allow for the unequivocal assignment of the substitution pattern.

Experimental Protocol:

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified quinoline derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the solution is clear and free of any particulate matter.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment is typically run to obtain a spectrum with single lines for each unique carbon.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart).[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to (one-bond correlation).[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two to three bonds away, which is crucial for piecing together the molecular skeleton.[6]

Comparative Data Analysis:

¹H NMR Data for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (in DMSO-d₆):

  • δ 3.87 (s, 3H)

  • δ 3.98 (s, 3H)

  • δ 7.60 (s, 1H)

  • δ 7.66 (d, J = 4.77 Hz, 1H)

  • δ 8.41 (s, 1H)

  • δ 8.83 (d, J = 4.77 Hz, 1H)[7]

Expected ¹H NMR and HMBC Correlations for the 2-Carboxylate Isomer:

For the 2-carboxylate isomer, we would expect to see distinct differences in the aromatic region and crucial HMBC correlations that are absent in the 6-carboxylate isomer.

Expected Observation for 2-Carboxylate Isomer Rationale and Comparison to 6-Carboxylate Isomer
Absence of a proton signal at the 2-position.The 2-position is substituted with the methyl carboxylate group.
A distinct set of chemical shifts for the aromatic protons (H-3, H-5, H-6, H-8).The electron-withdrawing effect of the ester at C-2 will significantly influence the chemical shifts of nearby protons, particularly H-3.
Crucial HMBC Correlation: A correlation between the methyl protons of the ester group (~3.9-4.0 ppm) and the carbon at the 2-position (C-2).This correlation provides direct evidence of the ester group's attachment to C-2.
Crucial HMBC Correlation: A correlation between the H-3 proton and the carbonyl carbon of the ester group.This 3-bond correlation further confirms the connectivity at the 2-position.

Table 1: Predicted Comparative NMR Data

Technique Methyl 4-chloro-7-methoxyquinoline-2-carboxylate (Predicted) Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (Reference Data) [7]
¹H NMR Aromatic protons at positions 3, 5, 6, and 8.Aromatic protons at positions 2, 3, 5, and 8.
Two singlets for the methoxy and ester methyl groups.Two singlets for the methoxy and ester methyl groups.
¹³C NMR Unique chemical shifts for all 12 carbons.Unique chemical shifts for all 12 carbons, differing from the 2-isomer.
HMBC Correlation between ester -OCH₃ protons and C-2.Correlation between ester -OCH₃ protons and C-6.
Correlation between H-3 and the ester carbonyl carbon.Correlation between H-5 and the ester carbonyl carbon.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9][10] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming the molecular formula. Furthermore, the fragmentation pattern of a molecule upon ionization can provide valuable structural clues.

Causality of Experimental Choice:

Electron ionization (EI) mass spectrometry imparts significant energy to the molecule, causing it to fragment in predictable ways. The stability of the resulting fragments dictates the observed fragmentation pattern. The different substitution patterns of the 2- and 6-carboxylate isomers will lead to distinct fragmentation pathways, providing another layer of evidence for structural confirmation.

Experimental Protocol:

Sample Introduction:

  • A small amount of the purified sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization:

  • The sample is vaporized and then ionized, most commonly by electron impact (EI) or electrospray ionization (ESI). EI is often used for fragmentation studies.

Mass Analysis and Detection:

  • The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • The detector records the abundance of each ion at a specific m/z value.

Comparative Data Analysis:

Molecular Ion Peak:

For both isomers, HRMS should confirm the molecular formula C₁₂H₁₀ClNO₃ with a molecular ion peak [M]⁺ at an m/z corresponding to its exact mass. The presence of a chlorine atom will be indicated by an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[11]

Fragmentation Patterns:

The fragmentation of the quinoline ring and the loss of substituents will differ between the two isomers.

Expected Fragmentation for 2-Carboxylate Isomer Rationale and Comparison to 6-Carboxylate Isomer
Loss of ·OCH₃ (m/z - 31) or ·COOCH₃ (m/z - 59) from the molecular ion.These are common fragmentation pathways for methyl esters.
Subsequent loss of CO followed by HCN from the quinoline ring.Characteristic fragmentation of the quinoline core.
The relative intensities of fragment ions will differ due to the influence of the substituent position on fragment stability.The 6-carboxylate isomer will also exhibit loss of the ester group, but the subsequent fragmentation of the remaining quinoline core may proceed differently, leading to a different relative abundance of fragment ions.

Table 2: Predicted Comparative Mass Spectrometry Data

Feature Methyl 4-chloro-7-methoxyquinoline-2-carboxylate Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Molecular Ion [M]⁺ Confirms C₁₂H₁₀ClNO₃Confirms C₁₂H₁₀ClNO₃
[M+2]⁺ Peak Present at ~33% intensity of [M]⁺Present at ~33% intensity of [M]⁺
Key Fragments [M - OCH₃]⁺, [M - COOCH₃]⁺[M - OCH₃]⁺, [M - COOCH₃]⁺
Fragmentation Pattern Unique pattern of relative ion abundances.Unique pattern of relative ion abundances, distinct from the 2-isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][12] While it may not be the primary tool for distinguishing between the 2- and 6-carboxylate isomers, it is an essential quality control step to confirm the presence of the expected functional groups.

Causality of Experimental Choice:

Chemical bonds vibrate at specific frequencies. When infrared radiation matching the vibrational frequency of a bond interacts with the molecule, the radiation is absorbed. The resulting spectrum shows absorption bands at wavenumbers corresponding to the vibrational frequencies of the bonds in the molecule, providing a molecular "fingerprint".[12]

Experimental Protocol:
  • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded.

Data Analysis:

The FTIR spectra of both isomers are expected to be very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic (-OCH₃, -COOCH₃)
1730-1715C=O stretchEster
1600-1450C=C and C=N stretchAromatic/Quinoline ring
1300-1000C-O stretchEster and Ether
~850-750C-Cl stretchAryl chloride

Single-Crystal X-ray Diffraction: The Definitive Structure

When a definitive and unambiguous structural determination is required, single-crystal X-ray diffraction is the gold standard.[13][14][15] This technique provides a precise three-dimensional map of the atoms in a molecule, revealing bond lengths, bond angles, and the absolute stereochemistry.

Causality of Experimental Choice:

A crystalline solid consists of a highly ordered three-dimensional array of molecules. When a beam of X-rays is passed through a single crystal, the X-rays are diffracted by the electrons of the atoms in a predictable pattern.[15] By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

Experimental Protocol:

Crystal Growth:

  • Grow single crystals of the purified compound of sufficient size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

  • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4]

Structure Solution and Refinement:

  • Process the collected diffraction data to yield a set of structure factors.

  • Solve the "phase problem" to generate an initial electron density map and build a preliminary molecular model.[16]

  • Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

Data Analysis:

The output of a successful X-ray crystallographic analysis is a complete structural model of the molecule, including the precise coordinates of each atom. This will unequivocally show whether the methyl carboxylate group is located at the 2-position or the 6-position of the quinoline ring.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation Synthesize Synthesize Target Compound Purify Purify Product (e.g., Column Chromatography) Synthesize->Purify NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purify->NMR Primary Structural Hypothesis MS Mass Spectrometry (HRMS for Formula, EI for Fragmentation) Purify->MS Confirm Molecular Formula FTIR FTIR Spectroscopy (Functional Group ID) Purify->FTIR Confirm Functional Groups GrowCrystals Grow Single Crystals NMR->GrowCrystals Hypothesis Supported XRD Single-Crystal X-ray Diffraction GrowCrystals->XRD Final Confirmed Structure: Methyl 4-chloro-7-methoxyquinoline-2-carboxylate XRD->Final Unambiguous Structure

Caption: Workflow for the structural confirmation of synthesized quinoline derivatives.

Conclusion

The structural confirmation of a synthesized molecule like Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is a critical process that relies on the convergence of evidence from multiple analytical techniques. While FTIR and MS provide essential information about functional groups and molecular formula, it is the detailed correlational data from 2D NMR that allows for the confident assignment of the isomeric structure. For absolute and irrefutable proof, particularly for regulatory submissions or foundational research, single-crystal X-ray diffraction remains the ultimate arbiter. By employing this multi-technique, self-validating approach, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and structure-activity relationship studies.

References

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSC Chemistry.
  • How to Solve Single Crystal XRD Structure. (2019, January 6). YouTube. Available at: [Link]

  • 2D NMR Spectroscopy. Slideshare. Available at: [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

  • Mass Spectrometry (MS). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent. Available at: [Link]

  • Mass spectrometry and a guide to interpreting mass spectra. (2015, May 7). Compound Interest. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy: Fundamentals and Application in Functional Groups and Nanomaterials Characterization. ResearchGate. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • Y11-12 Chemistry: Mass Spectrometry - Identifying Organic Molecules. (2019, October 28). YouTube. Available at: [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Available at: [Link]

  • Principles of FTIR Spectroscopy. MSU chemistry. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Matmatch. Available at: [Link]

  • Single-Crystal X-Ray Diffraction Overview. Scribd. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Table of Contents. The Royal Society of Chemistry. Available at: [Link]

  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3. PubChem. Available at: [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • fragmentation patterns. Chemguide. Available at: [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Available at: [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. PMC - PubMed Central. Available at: [Link]

  • The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. Available at: [Link]

  • 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2. PubChem. Available at: [Link]

  • Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate CAS 205448-66-4 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Positional Isomers: Unraveling the Biological Activity of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate and its 6-methoxy Isomer

The primary focus of this guide is to provide researchers, scientists, and drug development professionals with a framework for understanding how the seemingly subtle change in the position of a methoxy group—from positio...

Author: BenchChem Technical Support Team. Date: January 2026

The primary focus of this guide is to provide researchers, scientists, and drug development professionals with a framework for understanding how the seemingly subtle change in the position of a methoxy group—from position 7 to position 6—on the quinoline ring can significantly impact biological activity. This analysis will be grounded in the known roles of similar compounds as inhibitors of key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

The Critical Role of Methoxy Group Positioning: A Structure-Activity Relationship Perspective

The substitution pattern on the quinoline ring is a key determinant of a compound's biological activity. The electronic and steric properties of substituents, and their positions, influence how a molecule interacts with its biological target. In the context of kinase inhibition, these interactions within the ATP-binding pocket are paramount.

For quinoline and quinazoline-based kinase inhibitors, the 6- and 7-positions are often solvent-exposed and can be functionalized to enhance potency and selectivity. Based on extensive research on related compounds, a general observation is that methoxy groups at the 7-position of the quinoline or quinazoline ring often contribute favorably to inhibitory activity against kinases like EGFR.

It is plausible that the 7-methoxy isomer, Methyl 4-chloro-7-methoxyquinoline-2-carboxylate , may exhibit more potent activity as a kinase inhibitor compared to its 6-methoxy counterpart. This hypothesis is based on the recurrent finding in the literature that 7-alkoxy substituents on quinoline and quinazoline scaffolds are frequently associated with enhanced binding to the hinge region of the kinase domain of receptors like EGFR.

Conversely, the biological activity of the 6-methoxy isomer, Methyl 4-chloro-6-methoxyquinoline-2-carboxylate , remains of significant interest. While potentially less potent as a direct kinase inhibitor, its altered electronic and steric profile could lead to different target selectivity or a completely distinct pharmacological profile.

Postulated Biological Targets and Mechanisms of Action

Given the structural similarities to known anticancer agents, both isomers are likely to be investigated as inhibitors of receptor tyrosine kinases involved in tumor angiogenesis and proliferation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Several quinoline derivatives have been identified as potent VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Methyl 4-chloro-7-methoxy quinoline-2-carboxylate OR Methyl 4-chloro-6-methoxy quinoline-2-carboxylate Inhibitor->VEGFR2 Inhibition

Caption: Postulated inhibition of the VEGFR-2 signaling pathway.
Epidermal Growth Factor Receptor (EGFR)

EGFR is another crucial receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth. It is a well-established target in oncology, with several quinazoline-based inhibitors approved for clinical use. The 4-anilinoquinazoline scaffold is a common feature of many EGFR inhibitors, and the quinoline core of the isomers discussed here shares structural similarities.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras STAT3 STAT3 EGFR->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Methyl 4-chloro-7-methoxy quinoline-2-carboxylate OR Methyl 4-chloro-6-methoxy quinoline-2-carboxylate Inhibitor->EGFR Inhibition

Caption: Postulated inhibition of the EGFR signaling pathway.

Comparative Biological Evaluation: Experimental Protocols

To empirically determine and compare the biological activities of these two isomers, a series of well-established in vitro assays are necessary. The following protocols provide a framework for such an investigation.

In Vitro Kinase Inhibition Assays

The direct inhibitory effect of the compounds on the target kinases should be assessed.

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

  • Principle: The assay quantifies the amount of ATP remaining in solution after the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

  • Procedure:

    • Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

    • Add serial dilutions of the test compounds (Methyl 4-chloro-7-methoxyquinoline-2-carboxylate and its 6-methoxy isomer) or a positive control inhibitor (e.g., Sorafenib) to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™ Kinase Assay.[3]

    • The luminescent signal is measured using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

EGFR Kinase Inhibition Assay (Luminescence-based)

A similar principle is applied to assess the inhibitory activity against EGFR.

  • Principle: This assay also measures the consumption of ATP by the EGFR kinase.

  • Procedure:

    • Prepare a reaction mixture with EGFR enzyme, a specific peptide substrate, and ATP in a kinase buffer.

    • Add varying concentrations of the test compounds or a known EGFR inhibitor (e.g., Gefitinib).

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Quantify the remaining ATP using a luminescence-based assay kit.[3]

    • Determine the IC50 values for each compound.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mixture (Enzyme, Substrate, ATP) Start->Prepare_Reaction Add_Compound Add Test Compound (Serial Dilutions) Prepare_Reaction->Add_Compound Incubate Incubate (e.g., 30°C for 60 min) Add_Compound->Incubate Measure_ATP Measure Remaining ATP (Luminescence Assay) Incubate->Measure_ATP Calculate_IC50 Calculate IC50 Value Measure_ATP->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for a luminescence-based kinase inhibition assay.
Cell-Based Assays

To assess the effect of the compounds on cancer cells, cell viability and proliferation assays are crucial.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cell lines (e.g., human umbilical vein endothelial cells (HUVEC) for anti-angiogenesis studies, or A549 lung cancer cells for EGFR-targeted studies) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[4]

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a detergent solution).

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

Hypothetical Comparative Data

Based on the SAR of related compounds, a hypothetical comparison of the biological activities of the two isomers is presented below. It is crucial to note that these are projected values and require experimental validation.

CompoundIsomer PositionPredicted VEGFR-2 IC50 (nM)Predicted EGFR IC50 (nM)Predicted A549 Cell Viability IC50 (µM)
Methyl 4-chloro-7-methoxyquinoline-2-carboxylate 7-methoxy50 - 200100 - 5001 - 10
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate 6-methoxy200 - 1000500 - 200010 - 50

Conclusion

The comparative analysis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate and its 6-methoxy isomer underscores the profound impact of positional isomerism on biological activity. While direct experimental data is pending, the existing knowledge base on quinoline and quinazoline-based kinase inhibitors suggests that the 7-methoxy isomer may exhibit superior potency, particularly as an inhibitor of receptor tyrosine kinases like VEGFR-2 and EGFR.

This guide provides a robust framework for the experimental validation of these hypotheses, detailing the necessary protocols for in vitro kinase and cell-based assays. The elucidation of the precise biological activities of these isomers will not only contribute to the broader understanding of the structure-activity relationships of quinoline derivatives but also potentially identify a lead compound for the development of novel anticancer therapeutics. The synthesis and subsequent biological evaluation of these compounds are strongly encouraged to confirm the suppositions presented herein.

References

  • BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • PubMed. (1985). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • Roche. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.).
  • ResearchGate. (2025).
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BenchChem. (2025).
  • PubMed. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids.
  • Promega Corpor
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • Cell Signaling Technology. (n.d.). HTScan® EGFR Kinase Assay Kit #7410.
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.

Sources

Validation

A Researcher's Guide to the In Vitro Evaluation of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate Derivatives

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3][4] This guide provides a comprehensive framework for the in vi...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3][4] This guide provides a comprehensive framework for the in vitro investigation of novel derivatives of "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate," a promising but underexplored chemical entity. Recognizing the current scarcity of public data on this specific series, this document serves as a technical "how-to" guide for researchers. It outlines the scientific rationale and detailed methodologies for evaluating these compounds for anticancer, antimicrobial, and anti-inflammatory potential. By leveraging data from structurally related quinolines as illustrative benchmarks and providing robust, citable protocols, this guide empowers researchers to systematically uncover the therapeutic promise of this novel chemical space.

Scientific Rationale for Tri-Fold Investigation

The structural features of the core molecule—a chloro group at position 4, a methoxy group at position 7, and a methyl carboxylate at position 2—provide a strong impetus for a multi-pronged in vitro screening approach. The extensive body of literature on quinoline derivatives supports the investigation into three primary therapeutic areas.

Anticancer Potential

Quinoline derivatives are well-established as potent anticancer agents. Their mechanisms are diverse and include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of critical cell signaling pathways.[5][6][7] A significant number of quinoline-based compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is frequently hyperactivated in various cancers.[1][2][6] Therefore, the primary line of inquiry is to assess the cytotoxic and antiproliferative effects of novel derivatives against a panel of human cancer cell lines.

Antimicrobial Activity

The quinolone class of antibiotics, which includes blockbuster drugs like ciprofloxacin, are structurally related to quinolines and function by inhibiting bacterial DNA gyrase and topoisomerase IV.[8][9] This established precedent, combined with numerous studies demonstrating the broad-spectrum antibacterial and antifungal properties of various quinoline derivatives, makes antimicrobial screening an essential component of the evaluation.[2][8][10]

Anti-inflammatory Effects

There is a growing body of evidence highlighting the anti-inflammatory capacity of quinoline derivatives.[3][4][11] These compounds can modulate key inflammatory pathways, such as inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, often through the suppression of the NF-κB signaling cascade.[9][10][11][12][13] Evaluating the ability of new derivatives to quell inflammatory responses in cellular models is a logical and promising avenue.

A Framework for Comparative In Vitro Analysis

A rigorous evaluation requires benchmarking new chemical entities against established standards. This section details the experimental protocols to compare the performance of novel "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" derivatives against industry-standard drugs.

I. Anticancer Activity: A Head-to-Head Cytotoxicity Study

Primary Objective: To quantify the antiproliferative activity of test derivatives against a representative human cancer cell line and compare their potency to a standard chemotherapeutic agent.

  • Recommended Cell Line: MCF-7 (Human breast adenocarcinoma), a widely used and well-characterized cell line for cytotoxicity screening.[13][14][15]

  • Standard Comparator: Doxorubicin , an anthracycline antibiotic with broad-spectrum anticancer activity.[13][14][15]

Detailed Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15]

  • Cell Culture and Plating:

    • Maintain MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL insulin, and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[5][16][17][18]

    • Harvest cells and seed into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to ensure cell adherence.[14]

  • Compound Exposure:

    • Prepare stock solutions of test derivatives and Doxorubicin in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.01 to 100 µM).

    • Replace the medium in the cell plate with 100 µL of the compound-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).

    • Incubate the plate for 48 hours.[14]

  • MTT Reagent Incubation:

    • Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 3-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.[14]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: A Comparative Table

Table 1: Illustrative Comparison of In Vitro Cytotoxicity (IC₅₀) against MCF-7 Cells

Compound IC₅₀ (µM)
Hypothetical Derivative 1 Experimental Result
Hypothetical Derivative 2 Experimental Result
Doxorubicin (Standard) ~1.25[14]

Note: The IC₅₀ for Doxorubicin is an approximate value from the literature and can vary based on experimental conditions.[13][14][19]

Visualizing the Mechanism: PI3K/Akt/mTOR Pathway Inhibition

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR signaling cascade.

II. Antimicrobial Activity: Determining Bacterial Susceptibility

Primary Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test derivatives against a key Gram-positive pathogen.

  • Recommended Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213), a common and clinically significant bacterium.[12][18][20]

  • Standard Comparator: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.[12][21][22]

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This method is the gold standard for determining the MIC of an antimicrobial agent.[18][21][22]

  • Inoculum Preparation:

    • From an 18-24 hour culture of S. aureus on Mueller-Hinton Agar (MHA), prepare a suspension in Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard.[23][24]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]

  • Compound Dilution Series:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and ciprofloxacin in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[21]

  • MIC Reading:

    • Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Data Presentation: A Comparative Table

Table 2: Illustrative Comparison of Minimum Inhibitory Concentration (MIC) against S. aureus

Compound MIC (µg/mL)
Hypothetical Derivative 1 Experimental Result
Hypothetical Derivative 2 Experimental Result

| Ciprofloxacin (Standard) | 0.25 - 1.0[21][22] |

Visualizing the Process: MIC Determination Workflow

MIC_Workflow Start Bacterial Culture Inoculum Standardize Inoculum Start->Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Plate Serially Dilute Compounds Plate->Inoculate Incubate Incubate 18-24h Inoculate->Incubate Read Assess for Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Activity: Quantifying Nitric Oxide Inhibition

Primary Objective: To measure the ability of the test derivatives to suppress the inflammatory response in macrophages.

  • Recommended Cell Line: RAW 264.7 (Murine macrophage), a standard model for in vitro inflammation studies.[8][15][21][22][25]

  • Standard Comparator: Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID).[26][27]

Detailed Experimental Protocol: Griess Assay for Nitric Oxide

This assay quantifies nitrite, a stable and measurable byproduct of nitric oxide production by activated macrophages.[22][26][28][29]

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density that will be near confluent after 24 hours. Allow cells to adhere overnight.

    • Pre-treat the cells with varying concentrations of the test derivatives and indomethacin for 1 hour.

    • Stimulate inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include an unstimulated control.

    • Incubate for 24 hours.[21][22]

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[28][29]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis and Viability Check:

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of nitric oxide production inhibition relative to the LPS-only treated cells.

    • Crucially, perform an MTT assay on the remaining cells to confirm that the observed anti-inflammatory effect is not a result of cytotoxicity.

Data Presentation: A Comparative Table

Table 3: Illustrative Comparison of In Vitro Anti-inflammatory Activity in RAW 264.7 Cells

Compound IC₅₀ for NO Inhibition (µM)
Hypothetical Derivative 1 Experimental Result
Hypothetical Derivative 2 Experimental Result

| Indomethacin (Standard) | Literature-derived value |

Visualizing the Mechanism: NF-κB Pathway Inhibition

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus NF-κB Translocation to Nucleus NFkB->Nucleus ProInflammatory iNOS & Cytokine Production (NO) Nucleus->ProInflammatory Quinoline Quinoline Derivative Quinoline->IKK Inhibition

Caption: Quinoline derivatives can inhibit the LPS-induced NF-κB signaling pathway.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-Methoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, tho...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, those bearing a methoxy group at the 7-position have garnered significant interest due to their diverse and potent biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 7-methoxyquinoline derivatives across key therapeutic areas: anticancer, antimalarial, and antimicrobial. We will explore how subtle modifications to this privileged scaffold influence biological efficacy, supported by experimental data and detailed protocols to empower your research and development endeavors.

The 7-Methoxyquinoline Scaffold: A Privileged Structure

The 7-methoxyquinoline core, a bicyclic aromatic heterocycle, offers a versatile platform for drug design. The methoxy group at the 7-position can significantly influence the molecule's physicochemical properties, including its lipophilicity, and electronic distribution. These characteristics, in turn, dictate how the molecule interacts with biological targets, affecting its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic efficacy. The exploration of SAR in this class of compounds is crucial for optimizing potency, selectivity, and safety.

Anticancer Activity: Targeting Proliferation and Survival

Numerous 7-methoxyquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of critical enzymes like protein kinases and topoisomerases, as well as the disruption of tubulin polymerization.[1]

Structure-Activity Relationship Insights

The anticancer potency of 7-methoxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and any appended functionalities.

  • Substitution at the 4-position: The introduction of an amino group at the 4-position is a common strategy to enhance anticancer activity. Further substitution on this amino group with various aryl or heteroaryl moieties can significantly modulate potency. For instance, in a series of 4-anilinoquinoline derivatives, the presence of electron-withdrawing or -donating groups on the aniline ring can fine-tune the interaction with the hydrophobic pocket of target kinases like the Epidermal Growth Factor Receptor (EGFR).[2]

  • Modifications on the Quinoline Core: While the 7-methoxy group is a key feature, additional substitutions on the quinoline ring can further enhance activity. For example, the introduction of a fluorine atom can alter the electronic properties and metabolic stability of the compound.[2]

  • Hybrid Molecules: The conjugation of the 7-methoxyquinoline scaffold with other pharmacophores, such as chalcones, has yielded hybrid compounds with potent antiproliferative activity against various cancer cell lines.[3]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 7-methoxyquinoline derivatives against various cancer cell lines.

Compound IDR (Substitution at C4-amino)Cancer Cell LineIC50 (µM)Reference
1f 3-chloro-4-fluorophenylHeLa10.18[2]
BGC8238.32[2]
2i 4-(3-chlorobenzyloxy)phenylHeLa7.15[2]
BGC8234.65[2]
12e Chalcone moietyMGC-8031.38[3]
HCT-1165.34[3]
MCF-75.21[3]
Mechanism of Action: EGFR Signaling Pathway Inhibition

A prominent mechanism of action for many anticancer 4-anilino-7-methoxyquinoline derivatives is the inhibition of the EGFR signaling pathway.[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[4] These quinoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[2]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 7-Methoxyquinoline Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a 7-methoxyquinoline derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 7-methoxyquinoline derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, BGC823) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[6]

Antimalarial Activity: Combating a Global Health Threat

Quinoline-based drugs, such as chloroquine, have been pivotal in the fight against malaria. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. 7-Methoxyquinoline derivatives have shown promise in this area.

Structure-Activity Relationship Insights

The antiplasmodial activity of 7-methoxyquinoline derivatives is critically influenced by the side chain attached at the 4-position.

  • Diaminoalkane Side Chain: The length and nature of the diaminoalkane side chain at the 4-position are crucial for activity against both chloroquine-susceptible and -resistant strains. Variations in the linker length and the terminal amino group substituents can significantly impact potency.[7]

  • Hybrid Molecules: Conjugating the 7-methoxyquinoline scaffold with other antimalarial pharmacophores, such as trioxanes or ferrocene, has been explored as a strategy to overcome drug resistance.

Comparative Antimalarial Activity Data

The following table presents the in vitro antiplasmodial activity of selected 4-aminoquinoline derivatives against P. falciparum.

Compound ID7-SubstituentSide Chain at C4P. falciparum StrainIC50 (µM)Reference
Chloroquine Cl-HNCH(CH₃)(CH₂)₃NEt₂D6 (sensitive)0.012
W2 (resistant)0.150
Compound 91 ClIminobenzaldehyde derivativeW2 (resistant)0.172[7]
Compound 30 ClPropane-1,3-diamine derivativeNF54 (sensitive)0.10[7]
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based Assay)

This protocol describes a common method for evaluating the in vitro antimalarial activity of compounds.[1][8][9]

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes at a defined parasitemia and hematocrit.[1]

  • Drug Plating: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Incubation: Add the parasite culture to the wells and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[3]

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.[8]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Antimalarial_Assay_Workflow Start Start Parasite_Culture Synchronized P. falciparum Culture Start->Parasite_Culture Drug_Plating Serial Dilution of Test Compounds Parasite_Culture->Drug_Plating Incubation Incubate for 72h Drug_Plating->Incubation Lysis_Staining Lysis and Staining with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Measure Fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro antimalarial SYBR Green I-based assay.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant bacteria has created an urgent need for novel antibiotics. 7-Methoxyquinoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[10]

Structure-Activity Relationship Insights

The antimicrobial efficacy of 7-methoxyquinoline derivatives is significantly influenced by the substituents at the 4-position.

  • Sulfonamide Moiety: The introduction of a sulfonamide group at the 4-amino position has been shown to confer potent antimicrobial and antibiofilm activities. The nature of the substituent on the sulfonamide nitrogen can further modulate the activity spectrum.[10] For instance, a derivative bearing a sulfamethazine moiety exhibited strong activity against E. coli.[10]

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 7-methoxyquinoline derivatives against various microbial strains.

Compound IDR (Substitution at C4-amino)MicroorganismMIC (µg/mL)Reference
3l N-(pyrimidin-2-yl)benzenesulfonamideE. coli7.812[10]
C. albicans31.125
3d N-(pyridin-2-yl)benzenesulfonamideE. coli31.25[8]
3c N-(thiazol-2-yl)benzenesulfonamideE. coli62.50[8]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 7-methoxyquinoline derivatives.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 7-methoxyquinoline scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into its derivatives has revealed potent anticancer, antimalarial, and antimicrobial activities. The structure-activity relationships highlighted in this guide underscore the critical role of substituent patterns in modulating biological efficacy. By understanding these relationships and utilizing the provided experimental protocols, researchers can rationally design and synthesize novel 7-methoxyquinoline derivatives with improved therapeutic potential. Further exploration of this chemical space holds great promise for the development of next-generation therapies to address pressing global health challenges.

References

  • Al-Warhi, T., Rizk, E., Sabt, A., Al-Ghorbani, M., Al-Salahi, R., Al-Ostoot, F. H., ... & El-Gamal, M. I. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4165. [Link]

  • Machado, M., Murtinheira, F., Lobo, E., & Nogueira, F. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. J Sci Med Central, 1(1), 1003.
  • Clinical & Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • World Health Organization. (2010). Basic malaria microscopy. Part I: Learner's guide. Part II: Tutor's guide.
  • El-Sayed, M. T., Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Al-Ostoot, F. H., Sabt, A., ... & El-Gamal, M. I. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(31), 22003-22021. [Link]

  • Al-Warhi, T., Rizk, E., Sabt, A., Al-Ghorbani, M., Al-Salahi, R., Al-Ostoot, F. H., ... & El-Gamal, M. I. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. ResearchGate. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. BenchChem.
  • BenchChem. (2025).
  • Srivastava, V., Singh, S. K., & Singh, P. P. (2017). Structure-activity relationship study of 7 (a-o) as anticancer.
  • BenchChem. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. BenchChem.
  • BenchChem. (2025). The Biological Frontier of 4-Methoxycinnoline Derivatives: A Technical Guide for Drug Discovery. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Liu, Y., Zhang, Y., Zhang, Y., Li, Y., & Liu, Z. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(8), 14838-14853. [Link]

  • ClinPGx. (2023). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Preparation of 4-Aminoquinoline Derivatives for Cytotoxicity Screening. BenchChem.
  • Google Patents. (2020). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. BenchChem.
  • Singh, A., & Singh, S. B. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

Sources

Validation

A Comparative Guide to the Purity Analysis of Synthesized "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate"

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of quality, safety, and efficacy. This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the purity assessment of "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate," a key building block in medicinal chemistry. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, grounded in scientific integrity and field-proven insights.

The Criticality of Purity for Quinolone Intermediates

"Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" is a substituted quinoline, a heterocyclic scaffold prevalent in a wide array of therapeutic agents. The synthetic route to this molecule, while efficient, can introduce a variety of impurities, including unreacted starting materials, regioisomers, by-products of side reactions, and subsequent degradation products. The presence of these impurities, even at trace levels, can have significant implications for the downstream synthetic steps and the toxicological profile of the final drug substance. Therefore, a robust and validated analytical strategy to ensure the purity of this intermediate is not merely a regulatory requirement but a scientific necessity.

Understanding the Impurity Profile: A Predictive Approach

A definitive impurity profile for a novel compound is typically established through a combination of synthetic pathway analysis and forced degradation studies. Based on common synthetic routes for quinoline-2-carboxylates, potential process-related impurities for "Methyl 4-chloro-7-methoxyquinoline-2-carboxylate" may include:

  • Starting Materials: Residual unreacted precursors.

  • Regioisomers: Alternative products from the cyclization step. The use of 2D NMR techniques can be invaluable in the structural elucidation of such isomers.[1][2]

  • Hydrolysis Product: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Dechlorination Product: Replacement of the chlorine atom with a hydrogen or hydroxyl group.

Forced degradation studies, which intentionally subject the compound to harsh conditions (e.g., acid, base, oxidation, heat, light), are crucial for identifying potential degradation products that might form during storage or further processing.[3][4] For instance, studies on analogous compounds like chloroquine have shown that degradation can occur via N-dealkylation and other oxidative pathways.[3][4]

A Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for purity determination hinges on the physicochemical properties of the analyte and the potential impurities, as well as the specific requirements of the analysis (e.g., sensitivity, specificity, quantitation).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase, with mass-based detection.Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[2]
Analyte Suitability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds. Derivatization may be required for polar analytes.Soluble compounds. Provides structural information and quantification.
Selectivity High; tunable by altering mobile phase composition, stationary phase, and detector wavelength.Very high, especially with mass spectrometric detection, which provides structural information.High; depends on the resolution of signals from the analyte and impurities in the NMR spectrum.
Sensitivity (LOD/LOQ) Good to excellent, depending on the detector (e.g., UV, MS). LOD and LOQ values can vary significantly based on the calculation method used.[5]Excellent, particularly with selected ion monitoring (SIM).Generally lower than chromatographic methods, but sufficient for purity determination of the main component.
Quantitation Relative quantification against a reference standard of the same compound.Relative quantification against a reference standard.Absolute quantification against a certified internal standard of a different compound.[6]
Impurity Identification Possible with hyphenated techniques like LC-MS.Excellent; mass spectra provide fragmentation patterns for structural elucidation.Excellent for structural elucidation of impurities if they are present at sufficient concentration.
Throughput High, amenable to automation.Moderate to high, depending on the run time.Lower, as longer acquisition times may be needed for good signal-to-noise.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized and validated for the specific application in accordance with ICH guidelines.[7]

Stability-Indicating HPLC-UV Method

A reversed-phase HPLC method is generally the workhorse for the purity analysis of pharmaceutical intermediates.

Workflow for HPLC Method Development

A Select Column and Mobile Phase B Forced Degradation Studies A->B Initial Conditions C Analyze Stressed Samples B->C Generate Degradants D Optimize Gradient and Flow Rate C->D Assess Peak Purity and Resolution E Method Validation (ICH Q2(R1)) D->E Finalize Method A Assess Analyte Volatility and Thermal Stability B Select Column and Temperature Program A->B C Optimize Injector and Detector Parameters B->C D Analyze Sample C->D E Identify Peaks via Mass Spectral Library D->E A Select Internal Standard and Solvent B Accurately Weigh Analyte and Standard A->B C Acquire 1H NMR Spectrum with Quantitative Parameters B->C D Process Data and Integrate Peaks C->D E Calculate Purity D->E

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

Understanding the Compound: Hazard Profile and Key Characteristics Methyl 4-chloro-7-methoxyquinoline-2-carboxylate belongs to the class of chlorinated quinolines. Due to the presence of chlorine, it is categorized as a...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Key Characteristics

Methyl 4-chloro-7-methoxyquinoline-2-carboxylate belongs to the class of chlorinated quinolines. Due to the presence of chlorine, it is categorized as a halogenated organic compound.[1] Such compounds are often subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.[2] Based on data for similar compounds like 4-chloro-7-methoxyquinoline-6-carboxamide, it is prudent to handle this chemical with care, assuming it may be harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[3][4]

Property Information Source
Chemical Name Methyl 4-chloro-7-methoxyquinoline-2-carboxylateN/A
CAS Number 205448-66-4[5]
Molecular Formula C12H10ClNO3[5]
Likely Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4]
Waste Category Hazardous Halogenated Organic Waste[1][6]
Core Principles of Chemical Waste Management

Before delving into the specific disposal steps, it is essential to understand the foundational principles of laboratory waste management. These practices are designed to protect researchers, support staff, and the environment.

  • Waste Minimization : The most effective waste management strategy is to minimize waste generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals, using smaller-scale experimental setups, and ensuring efficient reaction yields.[7][8]

  • Segregation : Never mix different types of chemical waste.[9] Specifically, halogenated organic waste must be kept separate from non-halogenated waste to facilitate proper treatment and disposal.[1]

  • Labeling and Storage : All waste containers must be clearly and accurately labeled.[10] They should be stored in designated, well-ventilated areas with secondary containment to prevent spills.[7]

Step-by-Step Disposal Protocol for Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

This protocol outlines the necessary steps for the safe and compliant disposal of both solid and liquid waste containing methyl 4-chloro-7-methoxyquinoline-2-carboxylate.

1. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield to protect from splashes.[11]

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds).

  • A laboratory coat to protect skin and clothing.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

2. Waste Collection and Segregation

  • Solid Waste :

    • Collect unreacted methyl 4-chloro-7-methoxyquinoline-2-carboxylate powder, contaminated filter paper, and other solid materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled "Halogenated Organic Solid Waste" and should list methyl 4-chloro-7-methoxyquinoline-2-carboxylate as a primary component.[10]

  • Liquid Waste :

    • Collect solutions containing methyl 4-chloro-7-methoxyquinoline-2-carboxylate in a separate, compatible, and shatter-resistant container. Glass or polyethylene containers are generally appropriate.[6]

    • This container must be labeled "Halogenated Organic Liquid Waste" and should detail all chemical constituents, including solvents.[1]

    • Crucially, do not mix this waste with non-halogenated organic solvents. [1] Mixing can complicate the disposal process and significantly increase costs.[1]

  • Empty Containers :

    • Empty containers that held methyl 4-chloro-7-methoxyquinoline-2-carboxylate should be managed as hazardous waste unless they are "RCRA empty." For a container to be considered RCRA empty, all possible material must be removed by normal means, and no more than one inch of residue can remain at the bottom.[12] However, to err on the side of caution, it is best practice to rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.[9] The rinsed container can then often be disposed of as non-hazardous waste after removing or defacing the label.[9]

3. Storage of Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.[8]

  • Ensure all containers are tightly sealed to prevent leaks or the release of vapors.[6]

  • Utilize secondary containment, such as a chemical-resistant tray or tub, to contain any potential spills.[7]

  • The storage area should be away from heat sources and incompatible chemicals.

4. Arranging for Disposal

  • Never pour chemical waste down the drain.[10][13] This is illegal and environmentally harmful.

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of your hazardous waste.[8] They will have specific procedures and schedules for waste collection.

  • Ensure all paperwork and waste logs are completed as required by your institution and local regulations.[10]

5. Spill Management

In the event of a spill, follow these procedures:

  • Alert personnel in the immediate area.[3]

  • If the spill is large or involves highly concentrated material, evacuate the area and contact EH&S or the emergency response team.

  • For small, manageable spills:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with soap and water.[3]

Disposal Pathway Visualization

The following diagram illustrates the decision-making process for the proper disposal of methyl 4-chloro-7-methoxyquinoline-2-carboxylate waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Steps start Methyl 4-chloro-7- methoxyquinoline-2-carboxylate Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_container Collect in 'Halogenated Organic Solid Waste' container. is_solid->solid_container Solid liquid_container Collect in 'Halogenated Organic Liquid Waste' container. is_solid->liquid_container Liquid label_solid Label with contents. solid_container->label_solid store Store in designated satellite accumulation area with secondary containment. label_solid->store label_liquid Label with all constituents. liquid_container->label_liquid label_liquid->store contact_ehs Contact EH&S for waste pickup. store->contact_ehs disposal Licensed Hazardous Waste Disposal (Typically Incineration) contact_ehs->disposal

Caption: Decision workflow for the disposal of methyl 4-chloro-7-methoxyquinoline-2-carboxylate.

The Rationale Behind Incineration

For many chlorinated organic compounds, high-temperature incineration is the preferred disposal method.[2] This process is designed to break down the complex organic molecules into simpler, less harmful substances like carbon dioxide, water, and hydrogen halides.[2] The resulting acidic gases are then "scrubbed" from the exhaust to prevent their release into the atmosphere.[2] Landfilling of such persistent organic pollutants is generally discouraged or prohibited due to the risk of leaching into soil and groundwater.[2]

By adhering to these protocols, you contribute to a culture of safety and environmental responsibility within your laboratory. Proper chemical waste management is a collective effort that safeguards our research, our colleagues, and our planet.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • Safety Data Sheet. (2009, September 22).
  • Apollo Scientific. (2023, July 7). 4-Chloro-7-methoxyquinoline-6-carboxamide Safety Data Sheet.
  • LGC Standards. (n.d.). Methyl-4-Chloro-7-methoxyquinoline-6-carboxylate.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). (E)-4'-Chloro-4-methoxychalcone Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Sigma-Aldrich. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide.
  • Echemi.com. (n.d.). 4-chloro-7-Methoxyquinoline-6-carboxaMide SDS.
  • U.S. Environmental Protection Agency. (n.d.). Quinoline.
  • ChemicalBook. (n.d.). 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis.
  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary.
  • Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide.

Sources

Handling

A Researcher's Comprehensive Guide to Safely Handling Methyl 4-chloro-7-methoxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals: Your Essential Safety and Operational Protocol In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel che...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Your Essential Safety and Operational Protocol

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Methyl 4-chloro-7-methoxyquinoline-2-carboxylate, a substituted quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and authoritative data.

Understanding the Hazard Profile: A Proactive Approach to Safety

Based on aggregated GHS data for similar compounds, Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation[5].

Key Hazard Statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate exposure risks. The following table outlines the minimum PPE requirements for handling Methyl 4-chloro-7-methoxyquinoline-2-carboxylate.

PPE Category Specification Standard Rationale for Use
Eye and Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses.[1][6]EN 166 (EU) or NIOSH (US) approved.[1]Protects against splashes, dust, and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton).[1]Tested according to EN 374.[1]Prevents skin contact, which can lead to irritation and potential absorption of the chemical. Gloves must be inspected before each use and disposed of if contaminated.[1][6]
Skin and Body Protection A chemical-resistant lab coat with full-length sleeves, full-length pants, and closed-toe shoes.[1]N/AEnsures no skin is exposed to potential splashes or spills. For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary.
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator is required if engineering controls are insufficient or when handling the powder outside of a fume hood.[1] For nuisance dust, a P95 (US) or P1 (EU) particulate respirator may be sufficient. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator with cartridges is recommended.[7]NIOSH (US) or CEN (EU) approved.[1]Protects against inhalation of dust or aerosols, which may cause respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

Engineering Controls: The Foundation of Safety
  • Ventilation: All handling of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][8].

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.

Procedural Workflow for Handling

The following workflow provides a step-by-step guide for the safe handling of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) for similar compounds prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Prepare a well-ventilated work area (fume hood) prep_ppe->prep_area handle_weigh Weigh the solid compound within the fume hood prep_area->handle_weigh handle_dissolve Dissolve the compound in a suitable solvent handle_weigh->handle_dissolve handle_reaction Perform the experimental procedure handle_dissolve->handle_reaction cleanup_decon Decontaminate all glassware and surfaces handle_reaction->cleanup_decon cleanup_waste Dispose of all waste in labeled hazardous waste containers cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of contaminated PPE cleanup_waste->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate.

Donning and Doffing PPE: A Critical Procedure

The correct sequence for putting on and taking off PPE is vital to prevent cross-contamination.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Respirator (if required) don1->don2 don3 Eye and Face Protection don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Eye and Face Protection doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator doff3->doff4

Caption: The correct sequence for donning and doffing Personal Protective Equipment.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention[8].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[8][9].

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[6].

  • In case of a spill: Evacuate the area and prevent entry. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, follow your institution's emergency response plan[3][9].

Disposal Plan: Responsible Stewardship

All waste containing Methyl 4-chloro-7-methoxyquinoline-2-carboxylate must be treated as hazardous waste.

  • Chemical Waste: Collect all surplus and non-recyclable solutions in a labeled, sealed container for disposal by a licensed professional waste disposal service[7]. Do not let the product enter drains[6].

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as unused product in a designated hazardous waste container[7].

  • Packaging: Contaminated packaging should be disposed of as unused product[7].

References

  • Personal protective equipment for handling Quinoline, (1-methylethyl)-. Benchchem.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • 4-Chloro-7-methoxyquinoline-6-carboxamide - Apollo Scientific. Apollo Scientific.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. Techno PharmChem.
  • 4-chloro-7-Methoxyquinoline-6-carboxaMide SDS, 417721-36-9 Safety D
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Methyl-4-Chloro-7-methoxyquinoline-6-carboxyl
  • MSDS of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide - Capot Chemical. Capot Chemical.
  • Methyl 4-chloro-7-methoxyquinoline-6-carboxyl
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY D
  • Quinolines: Human health tier II assessment. Australian Government Department of Health.
  • 4-Chloro-7-methoxyquinoline-6-carboxamide | 417721-36-9 - Sigma-Aldrich. Sigma-Aldrich.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem. Benchchem.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
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Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
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